Anthraquinone-2,6-disulfonic acid disodium salt
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;9,10-dioxoanthracene-2,6-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVWEHDVFYKHL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061216 | |
| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium anthraquinone-2,6-disulfonate | |
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CAS No. |
853-68-9 | |
| Record name | Sodium anthraquinone-2,6-disulfonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853689 | |
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| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:2) | |
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| Record name | 2,6-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, disodium salt | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 9,10-dihydro-9,10-dioxoanthracene-2,6-disulphonate | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of Anthraquinone-2,6-disulfonic acid disodium salt (CAS 853-68-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Molecular Profile of CAS 853-68-9
Anthraquinone-2,6-disulfonic acid disodium salt, identified by the CAS number 853-68-9, is a significant organic compound utilized in diverse scientific and industrial applications, including proteomics research and as a dye intermediate.[1][2] Its inherent physicochemical characteristics, stemming from its anthraquinone core functionalized with two sulfonic acid groups, dictate its behavior in various chemical and biological systems. This guide provides an in-depth exploration of these properties, offering both established data and the experimental rationale for their determination. Understanding this molecule's profile is paramount for its effective application and for the development of novel technologies.
The molecular structure reveals a planar, aromatic anthraquinone skeleton, which imparts a degree of rigidity and potential for π-π stacking interactions. The two sulfonate groups, positioned at the 2 and 6 positions, are strong electron-withdrawing groups and are ionized at physiological pH, rendering the molecule highly water-soluble and anionic. This high polarity is a defining feature that governs its solubility, chromatographic behavior, and interactions with biological macromolecules.
Caption: Chemical structure of this compound.
Core Physicochemical Data at a Glance
A summary of the key physicochemical properties of this compound is presented below. This table serves as a quick reference for researchers and developers.
| Property | Value | Source(s) |
| IUPAC Name | disodium;9,10-dioxoanthracene-2,6-disulfonate | [3] |
| CAS Number | 853-68-9 | [3] |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [2][4] |
| Molecular Weight | 412.30 g/mol | [2][4] |
| Appearance | White to pale yellow or pinkish crystalline powder | [1] |
| Melting Point | 325 °C | [5][6] |
| Boiling Point | Not determined | |
| Solubility in Water | Soluble (10 mg/mL) | [7] |
| Solubility in Organic Solvents | Generally insoluble | Inferred from high polarity |
| Stability | Stable under recommended storage conditions | [6] |
In-Depth Analysis of Physicochemical Parameters
Molecular and Structural Characteristics
The foundation of this compound's properties lies in its chemical structure. The anthraquinone core is a tricyclic aromatic system, which is known for its chemical stability and electrochemical activity. The disodium salt form indicates that the sulfonic acids are deprotonated, resulting in a dianionic species under most conditions. This ionic nature is a primary determinant of its physical properties.
Solubility Profile: A Tale of Polarity
The presence of two highly polar sulfonate groups makes this compound readily soluble in water.[6] One source specifies a solubility of 10 mg/mL in water.[7] Conversely, it is expected to be poorly soluble in nonpolar organic solvents such as hexane and toluene, a direct consequence of the "like dissolves like" principle. Its solubility in polar organic solvents like ethanol or methanol would likely be limited but greater than in nonpolar solvents.
The determination of solubility is a foundational experiment in physicochemical characterization. A robust protocol is essential for obtaining reliable data.
Objective: To quantitatively determine the solubility of this compound in water and select organic solvents at a specified temperature (e.g., 25 °C).
Methodology:
-
Equilibrium Saturation Method: An excess of the solid compound is added to a known volume of the solvent in a sealed container.
-
Temperature Control: The container is placed in a thermostatically controlled shaker bath to maintain a constant temperature and ensure continuous agitation.
-
Equilibration: The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached.[8]
-
Phase Separation: The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a syringe filter to remove any undissolved solid.
-
Concentration Analysis: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).[8][9]
-
Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.
Causality in Experimental Design: The choice of the equilibrium saturation method is based on its ability to provide the true thermodynamic solubility. The extended equilibration time is crucial because dissolution can be a slow process, and reaching a true equilibrium is necessary for accurate measurement.[8] Filtration is a critical step to prevent undissolved particles from artificially inflating the measured concentration.
Caption: Experimental workflow for determining solubility.
Thermal Properties: Melting Point
The reported melting point of 325 °C is indicative of a thermally stable compound with strong intermolecular forces in its crystalline lattice, likely a combination of ionic interactions and π-π stacking.[5][6] Such a high melting point is characteristic of ionic organic salts.
The capillary method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[10]
Objective: To accurately determine the melting point range of this compound.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.[10]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controllable heating rate.
-
Heating Rate: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.
-
Reporting: The melting point is reported as a range from the onset to the completion of melting.
Trustworthiness of the Protocol: This method is self-validating when a sharp melting range (typically < 2 °C) is observed, which is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting range.[11] Calibration of the apparatus with certified reference standards is crucial for ensuring the accuracy of the measurements.[12]
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and offering insights into its electronic structure.
-
UV-Visible Spectroscopy: Anthraquinone derivatives are known to exhibit characteristic UV-Vis absorption spectra due to their extended conjugated system. Studies have shown that this compound in aqueous solution displays absorption bands in the UV region, which are useful for quantitative analysis.[13] The formation of charge-transfer complexes with other molecules can be monitored by changes in the UV-Vis spectrum.[13]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonate groups (S=O stretching), typically in the regions of 1350-1470 cm⁻¹ and 1120-1230 cm⁻¹. The carbonyl (C=O) stretching of the anthraquinone core would be observed around 1675 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns consistent with the 2,6-disubstituted anthraquinone structure.[14]
Safety and Handling Considerations
This compound is classified as an irritant to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a chemical fume hood.[5] The compound is hygroscopic and should be stored in a tightly closed container in a dry place.[5] It is incompatible with strong oxidizing agents.[6]
Conclusion
The physicochemical properties of this compound (CAS 853-68-9) are dominated by its ionic nature and the presence of the anthraquinone core. Its high water solubility, thermal stability, and distinct spectroscopic features are key parameters for its application in various research and industrial settings. The experimental protocols outlined in this guide provide a framework for the reliable determination of its properties, ensuring scientific rigor and data integrity. A thorough understanding of these characteristics is essential for any scientist or developer working with this versatile compound.
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An In-depth Technical Guide to the Synthesis of Anthraquinone-2,6-disulfonic acid disodium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinone-2,6-disulfonic acid disodium salt is a significant organic compound utilized in various industrial applications, including as a catalyst in the paper industry and as an intermediate in the synthesis of dyes.[1] Its water-soluble nature, a result of the two sulfonic acid groups, makes it a versatile derivative of anthraquinone. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, delving into the reaction mechanism, a detailed experimental protocol, and key process parameters.
Core Synthesis Pathway: Electrophilic Aromatic Sulfonation of Anthraquinone
The industrial synthesis of this compound is predominantly achieved through the direct sulfonation of anthraquinone. This process is a classic example of an electrophilic aromatic substitution reaction, where sulfur trioxide (SO₃), the electrophile, attacks the electron-rich aromatic rings of the anthraquinone molecule.
Reaction Mechanism
The sulfonation of anthraquinone proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: Fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄), generates the highly electrophilic SO₃ species.[2] In some interpretations, protonated sulfur trioxide, ⁺SO₃H, is considered the active electrophile.[2]
-
Electrophilic Attack: The π-electron system of the anthraquinone ring attacks the sulfur atom of the SO₃ molecule. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.[3]
-
Deprotonation: A base, typically HSO₄⁻, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring.
The substitution pattern on the anthraquinone nucleus is directed by the existing carbonyl groups. These groups are deactivating and meta-directing. However, due to the fused ring system, the sulfonation occurs at the beta-positions (2, 3, 6, and 7), which are less deactivated than the alpha-positions (1, 4, 5, and 8). The initial sulfonation predominantly yields anthraquinone-2-sulfonic acid. A second sulfonation then occurs on the other ring, leading to a mixture of the 2,6- and 2,7-disulfonic acid isomers.
Caption: Mechanism of Anthraquinone Sulfonation.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound, including the separation of the 2,6-isomer from the 2,7-isomer.
Part 1: Sulfonation of Anthraquinone
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully charge fuming sulfuric acid (oleum, 20-30% SO₃).
-
Addition of Anthraquinone: Gradually add powdered anthraquinone to the oleum with constant stirring. The molar ratio of SO₃ to anthraquinone should be at least 2:1 to favor disulfonation.
-
Heating: Heat the reaction mixture to 140-170°C.[4] Maintain this temperature for several hours until the reaction is complete. The completion can be monitored by taking a small sample and ensuring it dissolves completely in water without turbidity.
-
Cooling: After the reaction is complete, cool the mixture to approximately 100-120°C.[4]
Part 2: Isolation and Purification of Anthraquinone-2,6-disulfonic Acid
-
Drowning: Slowly and carefully pour the cooled reaction mixture into a vessel containing cold water or dilute sulfuric acid, with vigorous stirring. This "drowning" step precipitates the mixture of anthraquinone-2,6- and -2,7-disulfonic acids.
-
Filtration: Filter the precipitated solid and wash it with a small amount of cold water or dilute sulfuric acid to remove excess sulfuric acid.
-
Isomer Separation:
-
Suspend the filter cake in a 20-30% solution of hydrochloric acid.[4]
-
Stir the suspension for several hours. The anthraquinone-2,7-disulfonic acid is more soluble in this medium and will dissolve, while the desired 2,6-isomer remains largely as a solid.[4]
-
Filter the suspension to isolate the solid Anthraquinone-2,6-disulfonic acid.
-
Wash the filter cake with a small amount of 20-30% hydrochloric acid.[4]
-
Part 3: Formation of the Disodium Salt
-
Neutralization: Suspend the purified Anthraquinone-2,6-disulfonic acid in water.
-
pH Adjustment: Gradually add a solution of sodium carbonate (soda ash) or sodium hydroxide with stirring until the pH of the solution becomes neutral (pH 7).[1]
-
Crystallization and Drying: The resulting solution of this compound can be concentrated and cooled to induce crystallization. The crystals are then filtered, washed with a small amount of cold water, and dried to yield the final product.
Caption: Synthesis Workflow.
Quantitative Data Summary
| Parameter | Value/Range | Rationale/Significance |
| Starting Material | Anthraquinone (powdered) | High purity is essential to minimize side reactions. |
| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides the necessary SO₃ electrophile for the reaction. |
| Oleum Concentration | 20-30% free SO₃ | A higher concentration of SO₃ favors disulfonation over monosulfonation. |
| Reaction Temperature | 140-170°C[4] | Higher temperatures are required for the second sulfonation step. |
| Reaction Time | Several hours | Sufficient time is needed to ensure complete disulfonation. |
| Separation Agent | 20-30% Hydrochloric Acid[4] | Exploits the differential solubility of the 2,6- and 2,7-isomers. |
| Neutralizing Agent | Sodium Carbonate (Na₂CO₃) | Converts the sulfonic acid to its more stable and useful disodium salt.[1] |
| Purity of Final Product | ≥95% | Dependent on the efficiency of the isomer separation and purification steps. |
Conclusion
The synthesis of this compound via direct sulfonation of anthraquinone is a well-established industrial process. The key to obtaining a high yield of the desired 2,6-isomer lies in the careful control of reaction conditions, particularly the concentration of oleum and the reaction temperature, followed by an efficient separation of the isomeric mixture. This guide provides a foundational understanding of the synthesis pathway, offering valuable insights for researchers and professionals in the field of organic synthesis and chemical manufacturing.
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ChemBK. (n.d.). Anthraquinone-2,6-disulfonic acid, disodium salt. Retrieved from [Link]
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Koleva, G., Galabov, B., Kong, J., Schleyer, P. v. R., & Schaefer, H. F. (2011). Electrophilic Aromatic Sulfonation with SO3: Concerted or Classic SEAr Mechanism? Journal of the American Chemical Society, 133(49), 19806–19818. Retrieved from [Link]
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Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70070, Sodium anthraquinone-2,6-disulfonate. Retrieved from [Link]
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Zenn, T., et al. (2020). Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model. Physical Chemistry Chemical Physics, 22(3), 1144-1155. Retrieved from [Link]
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Mechanism of Action of Anthraquinone-2,6-disulfonic acid disodium salt (AQ26DS)
A Technical Guide to the
Abstract
Anthraquinone-2,6-disulfonic acid disodium salt (AQ26DS) is a polysulfonated aromatic compound belonging to the anthraquinone class of molecules.[1][2] While historically utilized in applications such as redox catalysis, recent investigations have illuminated its significant and diverse biological activities.[3] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the action of AQ26DS, consolidating current research for scientists and professionals in drug development. The primary focus will be on its role as an inhibitor of key enzymes in purinergic signaling and its potential as a disease-modifying agent. We will explore its inhibitory effects on ecto-nucleotidases and cathepsins, its modulation of the Keap1-Nrf2 antioxidant pathway, and provide validated experimental protocols for investigating these mechanisms.
Introduction: The Multifaceted Profile of AQ26DS
This compound (CAS 853-68-9) is a stable, water-soluble derivative of 9,10-anthraquinone.[1][2][4][5] Its core structure, a tricyclic aromatic quinone, is substituted with two sulfonate groups, which confer distinct physicochemical properties and are crucial for its biological interactions. While the anthraquinone scaffold is common in many dyes and some therapeutic agents, the specific sulfonation pattern of AQ26DS directs its activity towards a unique set of molecular targets.
This guide moves beyond a surface-level description to provide a causal, mechanistic understanding of AQ26DS's actions. We will detail its role as a competitive and non-competitive inhibitor, explore its impact on complex signaling cascades, and offer practical, field-proven methodologies for its study.
Core Mechanisms of Action
Current research indicates that AQ26DS does not have a single mechanism of action but rather engages multiple targets, leading to a complex pharmacological profile. The principal activities identified are the inhibition of purinergic signaling enzymes, modulation of proteolytic enzymes involved in tissue degradation, and activation of cellular antioxidant responses.
2.1 Inhibition of Purinergic Signaling Enzymes
Purinergic signaling is a fundamental communication system where extracellular nucleotides like ATP and their breakdown products (ADP, adenosine) act on specific receptors (P2 and P1 receptors) to regulate a vast array of physiological processes, including inflammation, neurotransmission, and immune responses.[6][7][8] The concentration of these signaling molecules is tightly controlled by a cascade of cell-surface enzymes called ecto-nucleotidases.
AQ26DS and its structural analogs have been identified as potent inhibitors of several ecto-nucleotidases, including ecto-5'-nucleotidase (CD73) and certain Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases).[9][10]
-
Ecto-5'-Nucleotidase (CD73) Inhibition: CD73 is a critical enzyme that catalyzes the final step in the generation of extracellular adenosine from AMP.[9] Adenosine often has immunosuppressive and anti-inflammatory effects. By inhibiting CD73, anthraquinone derivatives can prevent the production of adenosine, thereby altering the cellular microenvironment. This has significant implications for cancer therapy, where adenosine in the tumor microenvironment can suppress the anti-tumor immune response.[9] Studies on related anthraquinone sulfonates have shown a competitive mechanism of inhibition , suggesting these compounds vie with the natural substrate (AMP) for the enzyme's active site.[9]
-
NTPDase Inhibition: NTPDases (e.g., NTPDase1, 2, 3) are responsible for hydrolyzing ATP and ADP to AMP.[10] Structural analogs of AQ26DS have demonstrated potent, selective, and varied inhibitory mechanisms against different NTPDase isoforms. For example, certain derivatives act as non-competitive inhibitors of NTPDase2, while others exhibit a mixed-type inhibition for NTPDase3.[10] This modulation of ATP and ADP levels can profoundly impact the activation of P2X and P2Y receptors, which are involved in processes like platelet aggregation and inflammation.[7][11]
The diagram below illustrates the central role of ecto-nucleotidases in purinergic signaling and the inhibitory action of AQ26DS.
2.2 Modulation of Proteolytic Enzymes: Cathepsin B Inhibition
In the context of tissue-degenerative diseases like osteoarthritis, the breakdown of the extracellular matrix is a key pathological feature. This process is driven by proteolytic enzymes, including cathepsins. Research has demonstrated that AQ26DS acts as a direct, dose-dependent inhibitor of Cathepsin B.[12] This cysteine protease plays a significant role in cartilage degradation.
The inhibitory action of AQ26DS on Cathepsin B contributes to its potential as a disease-modifying osteoarthritis drug (DMOAD).[12] In vitro studies have shown that AQ26DS can inhibit the release of proteoglycans from cartilage stimulated by the pro-inflammatory cytokine interleukin-1beta (IL-1β).[12] This suggests a direct chondroprotective effect by preserving the integrity of the cartilage matrix.
2.3 Activation of the Keap1-Nrf2 Antioxidant Pathway
A third, distinct mechanism of action involves the cellular antioxidant response system. The reduced form of AQ26DS, anthrahydroquinone-2,6-disulfonate (AH2QDS), has shown potent antioxidant properties.[13][14] This activity is mediated through the activation of the Keap1-Nrf2 pathway, a master regulator of antioxidant gene expression.[14]
-
Mechanism: Under normal conditions, the transcription factor Nrf2 is bound by its inhibitor, Keap1, which targets it for degradation. AH2QDS is believed to interact with Keap1, causing the release of Nrf2.[14] Nrf2 then translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes. This leads to the upregulated expression of protective enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[14]
This mechanism has been explored as a potential antidote for paraquat poisoning, where oxidative stress is a primary driver of toxicity.[13] AH2QDS was shown to protect mitochondria, decrease oxidative damage, and increase the expression of Nrf2 and its downstream targets.[13][14]
Experimental Validation and Protocols
To empower researchers to investigate the mechanisms of AQ26DS, this section provides detailed, self-validating protocols for key experiments. The causality behind experimental choices is emphasized to ensure robust and interpretable results.
3.1 Protocol: NTPDase Inhibition Assay (Malachite Green)
This assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by an NTPDase enzyme. Inhibition is measured by a reduction in Pi formation in the presence of the inhibitor.
Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically at ~620 nm. The intensity of the color is directly proportional to the amount of Pi produced.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 2 mM CaCl₂, 100 mM NaCl. Rationale: This buffer maintains a stable pH and provides the necessary divalent cations (Ca²⁺) for NTPDase activity.
-
Substrate Stock: 10 mM ATP in deionized water.
-
Enzyme Solution: Recombinant human NTPDase (e.g., NTPDase2) diluted in Assay Buffer to a working concentration (e.g., 5-10 ng/µL). Rationale: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range.
-
Inhibitor Stock: 10 mM AQ26DS in deionized water. Prepare serial dilutions in Assay Buffer.
-
Malachite Green Reagent: Prepare fresh as per manufacturer instructions (typically a solution of malachite green, ammonium molybdate, and a stabilizing agent like polyvinyl alcohol).
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of AQ26DS dilution or vehicle (Assay Buffer for control) to appropriate wells.
-
Add 20 µL of Enzyme Solution to all wells except the "no-enzyme" blank.
-
Add 10 µL of Assay Buffer to the "no-enzyme" blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes. Rationale: This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of ATP substrate (final concentration 2 mM).
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Read the absorbance at 620 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the "no-enzyme" blank absorbance from all other readings.
-
Calculate the percentage of inhibition for each AQ26DS concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Workflow Diagram:
3.2 Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence)
This cell-based assay visually confirms the activation of the Nrf2 pathway by detecting the movement of the Nrf2 protein from the cytoplasm to the nucleus.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed cells (e.g., A549 lung carcinoma cells or primary chondrocytes) onto glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 70-80% confluency.
-
-
Treatment:
-
Treat cells with AH2QDS (the reduced form) at various concentrations for a defined time period (e.g., 2-4 hours).
-
Include a vehicle control (cell culture medium) and a positive control (e.g., sulforaphane).
-
-
Immunofluorescence Staining:
-
Wash cells gently with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes. Rationale: Permeabilization is essential to allow the antibody to cross the cell membrane and access intracellular proteins.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.
-
Incubate with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei by incubating with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the DAPI (blue, nucleus) and Alexa Fluor 488 (green, Nrf2) channels.
-
Analyze the images: In untreated cells, the green fluorescence should be diffuse in the cytoplasm. In AH2QDS-treated cells, the green fluorescence should co-localize with the blue DAPI stain, indicating nuclear translocation. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.
-
Summary of Quantitative Data
The following table summarizes key inhibitory values for anthraquinone derivatives from the literature. Note that values can vary based on the specific derivative and experimental conditions.
| Compound Class | Target Enzyme | Inhibition Type | Reported Kᵢ / IC₅₀ Values | Reference |
| Anthraquinone Sulfonates | Rat ecto-5'-Nucleotidase (CD73) | Competitive | 150 nM - 260 nM (Kᵢ) | [9] |
| Anthraquinone Derivatives | Human NTPDase2 | Non-competitive | ~540 nM (IC₅₀) | [10] |
| Anthraquinone Derivatives | Human NTPDase3 | Mixed-type | ~390 nM (IC₅₀) | [10] |
| AQ26DS | Cathepsin B | Not Specified | Dose-dependent inhibition | [12] |
Applications and Future Directions
The multi-target mechanism of action of AQ26DS opens several avenues for therapeutic development:
-
Oncology: By inhibiting CD73, AQ26DS derivatives could be developed as immuno-oncology agents to reverse adenosine-mediated immune suppression in the tumor microenvironment.[9]
-
Inflammatory and Degenerative Diseases: The dual action of inhibiting cartilage-degrading enzymes (Cathepsin B) and activating antioxidant pathways (Nrf2) makes AQ26DS a compelling candidate for treating osteoarthritis and other inflammatory conditions like COPD.[12][14]
-
Thrombosis: As inhibitors of NTPDases, these compounds could modulate platelet aggregation, suggesting a potential role in anti-thrombotic therapy.[7][10]
Future research should focus on optimizing the anthraquinone scaffold to enhance selectivity for specific targets, thereby improving therapeutic efficacy and reducing potential off-target effects. In vivo studies are crucial to validate the promising in vitro results and to understand the pharmacokinetics and safety profile of these compounds.
Conclusion
This compound is more than a simple chemical reagent; it is a complex pharmacological agent with a sophisticated, multi-target mechanism of action. Its ability to potently inhibit key enzymes in purinergic signaling and tissue degradation, coupled with its capacity to activate the Nrf2 antioxidant pathway, underscores its significant therapeutic potential. The experimental frameworks provided in this guide offer a robust starting point for researchers to further explore and harness the unique properties of this versatile molecule for next-generation drug development.
References
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Savarino, L., et al. (2007). Anthraquinone-2,6-disulfonic acid as a disease-modifying osteoarthritis drug: an in vitro and in vivo study. PubMed. Available at: [Link]
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Grote, A., et al. (2010). Development of potent and selective inhibitors of ecto-5'-nucleotidase based on an anthraquinone scaffold. PubMed. Available at: [Link]
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European Bioinformatics Institute (EMBL-EBI). anthraquinone-2,6-disulfonic acid (CHEBI:85115). EMBL-EBI. Available at: [Link]
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Li, X., et al. (2021). Anthrahydroquinone-2-6-disulfonate is a novel, powerful antidote for paraquat poisoning. Scientific Reports. Available at: [Link]
-
Al-Rashida, M., et al. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Chemistry. Available at: [Link]
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Müller, C. E., et al. (2021). Recommended tool compounds and drugs for blocking P2X and P2Y receptors. Purinergic Signalling. Available at: [Link]
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Jarvis, M. F. & Khakh, B. S. (2009). P2X Receptors as Drug Targets. Neurotherapeutics. Available at: [Link]
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Xu, Y., et al. (2025). Anthrahydroquinone-2,6-Disulfonate Restores Lung Function in COPD Through Keap1/Nrf2 Pathway Activation. Journal of Inflammation Research. Available at: [Link]
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Jarvis, M. F. (2012). P2X receptor antagonists for pain management: examination of binding and physicochemical properties. Current Opinion in Investigational Drugs. Available at: [Link]
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National Center for Biotechnology Information. Sodium anthraquinone-2,6-disulfonate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. Anthraquinone-2,6-disulfonate. PubChem. Available at: [Link]
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Pascual, C. A., et al. (2024). Mechanisms of astrocytic and microglial purinergic signaling in homeostatic regulation and implications for neurological disease. Open Exploration. Available at: [Link]
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Antonioli, L., et al. (2013). Purinergic Signaling during Inflammation. The Journal of Infectious Diseases. Available at: [Link]
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Fields, R. D. & Burnstock, G. (2006). Purinergic signalling in neuron–glia interactions. Nature Reviews Neuroscience. Available at: [Link]
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Reigada, D., et al. (2018). Purinergic signaling via P2X receptors and mechanisms of unregulated ATP release in the outer retina and age-related macular degeneration. Frontiers in Molecular Neuroscience. Available at: [Link]
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Burnstock, G. (2017). Purinergic Signalling: Therapeutic Developments. Frontiers in Pharmacology. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Properties of Anthraquinone-2,6-disulfonic acid disodium salt (AQDS)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Profile of a Versatile Quinone
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a highly water-soluble, redox-active organic compound.[1][2] Its core structure consists of an anthraquinone scaffold symmetrically substituted with two sulfonate groups, which impart significant aqueous solubility and unique electrochemical characteristics. This combination of a redox-active quinone core and solubilizing groups makes AQDS a compound of considerable interest in diverse fields, from proteomics research to its application as a mediator in microbial fuel cells and as an electrolyte in redox flow batteries.[1][3][4]
A thorough understanding of its spectroscopic properties is fundamental to leveraging its full potential. This guide provides an in-depth analysis of the key spectroscopic signatures of AQDS, offering both theoretical grounding and practical, field-proven methodologies for its characterization.
Molecular Structure of AQDS
The structural foundation of AQDS dictates its spectroscopic behavior. The anthraquinone core is a large, conjugated system of three fused benzene rings with two ketone groups, which acts as the primary chromophore. The two sulfonate groups are positioned on the outer rings, ensuring symmetry.
Caption: Chemical Structure of this compound.
UV-Visible Absorption Spectroscopy: Probing the Electronic Transitions
Theoretical Framework: The UV-Vis spectrum of AQDS is dominated by the electronic transitions within its extensive π-conjugated system. The anthraquinone core gives rise to two primary types of absorption bands:
-
π → π* Transitions: These are high-energy, high-intensity absorptions typically occurring in the UV region (below 300 nm). They originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings.
-
n → π* Transitions: These are lower-energy, lower-intensity absorptions found at longer wavelengths (the visible or near-UV region). They result from the excitation of a non-bonding electron (from the lone pairs on the carbonyl oxygens) to an antibonding π* orbital. This transition is characteristically weak and can be sensitive to the solvent environment.
Studies have shown that in aqueous solutions, AQDS exhibits characteristic absorption bands that can be used for its quantification and for studying its interactions with other molecules. For instance, the formation of charge-transfer complexes can lead to new or shifted absorption bands.[5][6]
Quantitative Spectroscopic Data
| Spectroscopic Parameter | Value | Conditions | Source |
| Absorption Maximum (λmax) | ~330 nm | Aqueous Solution | [5] |
| Absorption Maximum (λmax) | ~260 nm | Aqueous Solution | [5] |
| Molar Absorptivity (ε) | Varies with pH and solvent | - | - |
Experimental Protocol: Acquiring a UV-Vis Spectrum of AQDS
Causality: The choice of a suitable solvent is critical. Purified water is commonly used due to the high solubility of AQDS.[5] The concentration must be carefully selected to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 A.U.) to adhere to the Beer-Lambert Law.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh a small amount of AQDS powder (purity ≥95%).[1]
-
Prepare a stock solution (e.g., 1 mM) by dissolving the AQDS in deionized water or a suitable buffer.
-
From the stock, prepare a working solution (e.g., 0.05 mM) by serial dilution.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes for signal stabilization.
-
Select the "Scan" or "Spectrum" mode.
-
Set the wavelength range, for example, from 200 nm to 600 nm, to capture all relevant electronic transitions.
-
-
Blanking/Zeroing:
-
Fill a quartz cuvette with the same solvent used to prepare the AQDS solution (the "blank").
-
Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and cuvette.
-
-
Sample Measurement:
-
Rinse the cuvette with the AQDS working solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
Caption: Standard workflow for UV-Vis spectroscopic analysis of AQDS.
Fluorescence Spectroscopy
While anthraquinones are not typically known for strong fluorescence due to efficient intersystem crossing to the triplet state, AQDS does exhibit some fluorescence properties.[7] Fluorescence spectroscopy measures the emission of light from the molecule after it has been excited to a higher electronic state. This technique is highly sensitive and can provide information about the molecule's electronic structure and its local environment.
Key Principles:
-
Excitation and Emission: The molecule is excited at a wavelength corresponding to an absorption band (e.g., its λmax). It then relaxes vibrationally to the lowest vibrational level of the first excited singlet state before emitting a photon at a longer wavelength (lower energy).
-
Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift.
Experimental Protocol: Measuring the Fluorescence Spectrum
-
Solution Preparation: Prepare a dilute solution of AQDS (typically in the micromolar range) in a suitable solvent.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow it to warm up.
-
First, acquire an absorption spectrum to determine the optimal excitation wavelength (λex), usually the main absorption peak.
-
Set the excitation wavelength to the determined λex.
-
-
Emission Scan:
-
Scan a range of emission wavelengths starting just above the excitation wavelength (e.g., from λex + 10 nm) to a longer wavelength (e.g., 700 nm).
-
Use appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λem).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Framework: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing their bonds to stretch or bend. For AQDS, IR spectroscopy is an excellent tool for confirming the presence of its key structural components.
Characteristic Vibrational Frequencies in AQDS
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=O (Ketone) | Stretching | 1660 - 1680 | Confirms the quinone structure. Conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹). |
| S=O (Sulfonate) | Asymmetric & Symmetric Stretching | 1150 - 1250 and 1030 - 1070 | Strong, characteristic absorptions confirming the sulfonate groups. |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Multiple bands indicating the presence of the aromatic rings. |
| Aromatic C-H | Bending (Out-of-plane) | 700 - 900 | Pattern can give clues about the substitution on the aromatic rings. |
Spectral data for AQDS is available in public databases, which can be used for comparison and verification.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and chemical environment of atomic nuclei. For AQDS, ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy
Due to the C₂h symmetry of the AQDS molecule, the proton spectrum is simpler than what might be expected for a molecule with 6 aromatic protons.
-
Expected Signals: The protons on the aromatic rings will appear as multiplets in the downfield region (typically 7.5 - 8.5 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing carbonyl and sulfonate groups.
-
Symmetry Effect: Protons that are chemically equivalent due to the molecule's symmetry will have the same chemical shift. The spectrum is expected to show three distinct signals for the six aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a map of the carbon skeleton.
-
Expected Signals:
-
Carbonyl Carbons (C=O): These are highly deshielded and will appear far downfield, typically in the range of 180-190 ppm.
-
Aromatic Carbons: These will resonate in the 120-150 ppm region. Carbons directly attached to the electron-withdrawing sulfonate groups will be shifted further downfield.
-
Symmetry Effect: Due to symmetry, the 14 carbon atoms of the anthraquinone core will give rise to only seven distinct signals.
-
Spectral data for both ¹H and ¹³C NMR of AQDS are available for reference in chemical databases.[10][11]
Electrochemical Characterization and Spectroelectrochemistry
The redox activity of the quinone moiety is a defining feature of AQDS.[4] It undergoes a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This property is central to its use in electrochemical applications.[3]
Redox Reaction: AQDS (quinone) + 2e⁻ + 2H⁺ ⇌ AQDSH₂ (hydroquinone)
This redox transformation can be monitored using spectroscopic techniques, a field known as spectroelectrochemistry. By coupling a potentiostat with a UV-Vis spectrophotometer, one can record absorption spectra as a function of the applied potential. This allows for the direct observation of the disappearance of the AQDS absorption bands and the appearance of new bands corresponding to the reduced hydroquinone species, providing mechanistic insights into the electron transfer process. The redox properties of anthraquinone derivatives are known to be highly pH-dependent.[12]
Caption: Workflow for a spectroelectrochemistry experiment on AQDS.
Conclusion
The spectroscopic profile of this compound is a direct reflection of its unique molecular architecture. UV-Visible spectroscopy reveals the electronic transitions of its conjugated quinone system, while IR and NMR spectroscopy confirm its functional group composition and carbon-hydrogen framework. Its characteristic fluorescence and well-defined redox behavior, which can be probed by spectroelectrochemistry, further enhance its utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently characterize and utilize AQDS in their scientific endeavors, from fundamental studies to the development of next-generation energy storage systems.
References
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Taniguchi, S., et al. (2019). Photoreaction of 9,10-Anthraquinone-2,6-disulfonic Acid and Ascorbic Acid Complexed at the Cationic Bilayer Interface and Consecutive Radical Dynamics. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). Sodium anthraquinone-2,6-disulfonate. Retrieved from [Link]
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Taniguchi, S., et al. (2019). Photoreaction of 9,10-Anthraquinone-2,6-disulfonic Acid and Ascorbic Acid Complexed at the Cationic Bilayer. ACS Publications. Retrieved from [Link]
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Yusoff, M. M., et al. (2017). 9,10-Anthraquinone-2,6-disulfonic acid disodium salt/ epoxy graphite composite for anode in microbial fuel cell. ResearchGate. Retrieved from [Link]
-
Hrubý, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. PMC - NIH. Retrieved from [Link]
-
Karyakin, A. A., et al. (2021). Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures. RSC Publishing. Retrieved from [Link]
-
Turro, N. J., & Khudyakov, I. V. (1995). Time Resolved Electron Spin Resonance and Laser Flash Spectroscopy Investigation of the Photoreduction of Anthraquinone-2,6-disulfonic Acid, Disodium Salt by Sodium Sulfite in Aerosol OT Reverse Micelles. The Journal of Physical Chemistry. Retrieved from [Link]
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The Enduring Versatility of Anthraquinone Sulfonates: A Technical Guide for Researchers
Introduction: Beyond the Dye Vat - The Modern Relevance of Anthraquinone Sulfonates
Anthraquinone sulfonates (AQS) represent a fascinating class of organic compounds that have transcended their historical role as key intermediates in the synthesis of vibrant dyes.[1] While their importance in the colorant industry remains, the scientific community has unlocked a remarkable spectrum of applications for these water-soluble molecules, driven by their unique redox activity and photochemical properties.[2][3] This guide provides an in-depth exploration of anthraquinone sulfonates, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, mechanisms of action, and diverse applications, from sustainable energy solutions to novel therapeutic strategies.
The core of their functionality lies in the anthraquinone scaffold, a robust aromatic system that can be readily functionalized with one or more sulfonate groups. This seemingly simple modification imparts high water solubility, a critical attribute that opens the door to their use in aqueous environments, a significant advantage for developing greener and more sustainable chemical processes.[2] This guide will delve into the causality behind experimental choices in their synthesis and application, providing a trustworthy and authoritative grounding for professionals in the field.
Synthesis of Anthraquinone Sulfonates: From Traditional Methods to Greener Alternatives
The preparation of anthraquinone sulfonates is a mature field, yet one that continues to evolve. The choice of synthetic route is dictated by the desired substitution pattern and the scale of production, with a growing emphasis on environmentally benign methodologies.
Classical Sulfonation: The Oleum-Based Approach
The traditional and still widely used method for synthesizing anthraquinone-2-sulfonate involves the direct sulfonation of anthraquinone using oleum (fuming sulfuric acid).[4] This electrophilic aromatic substitution reaction is typically carried out at elevated temperatures.
Experimental Protocol: Synthesis of Sodium Anthraquinone-2-Sulfonate [4]
-
Reaction Setup: Cautiously add 100g of dry, finely divided anthraquinone to 150g of oleum (containing 25% sulfur trioxide) with continuous stirring, maintaining the temperature between 25-30°C.
-
Heating: Gradually raise the temperature to 120°C over 4 hours, and then to 140°C over an additional 2 hours using an oil bath. It is crucial to keep the reaction vessel closed to prevent the loss of sulfur trioxide.
-
Quenching and Filtration: After cooling, carefully pour the reaction mixture into 3 liters of water. Filter the resulting suspension to remove any unreacted anthraquinone.
-
Neutralization and Purification: Neutralize the filtrate by adding calcium carbonate until the solution is neutral. Filter off the precipitated calcium sulfate. To the filtrate, add a dilute sodium carbonate solution to precipitate the remaining calcium ions as calcium carbonate.
-
Isolation: Filter the mixture and evaporate the filtrate to a volume of approximately 400 ml. Allow the solution to cool to room temperature. Sodium anthraquinone-2-sulfonate will crystallize as silvery, glistening plates over approximately two days.
-
Final Steps: Filter the crystals and wash with a small amount of cold water. The typical yield is between 40-60%.
Causality Behind Experimental Choices: The use of oleum provides a high concentration of the electrophile, SO3, necessary to overcome the deactivating effect of the carbonyl groups on the anthraquinone ring. The carefully controlled temperature gradient ensures the selective formation of the thermodynamically favored beta-isomer (2-sulfonate). The neutralization and precipitation steps are critical for removing excess acid and inorganic byproducts, leading to a pure product.
Mercury-Catalyzed Sulfonation for α-Isomers
To favor the formation of alpha-sulfonates (e.g., anthraquinone-1-sulfonate), a mercury catalyst, typically mercuric sulfate, is introduced.[5][6] The mercury salt coordinates to the carbonyl oxygen, increasing the reactivity of the adjacent alpha-positions towards electrophilic attack.
Emerging Greener Synthetic Routes
Concerns over the environmental impact of mercury and the large volumes of acid waste generated in traditional methods have spurred the development of more sustainable alternatives. One promising approach involves a two-step process: nitration of anthraquinone followed by nucleophilic substitution with sodium sulfite.[7] The use of ionic liquids as solvents in this process has been shown to enhance the mutual solubility of reactants, leading to higher reaction efficiency and yield under milder conditions.[7]
The Heart of the Matter: Redox Properties and Electron Shuttling
The remarkable utility of anthraquinone sulfonates stems from their ability to act as highly efficient electron shuttles.[8][9] They can be reversibly oxidized and reduced, facilitating electron transfer between different chemical species or between a biological system and an electrode.[8][9]
The core redox reaction involves the two-electron, two-proton reduction of the quinone moiety to a hydroquinone, and vice-versa.
Caption: Reversible redox cycle of anthraquinone sulfonate.
The redox potential of anthraquinone sulfonates can be finely tuned by introducing different functional groups to the anthraquinone core.[8][9] For instance, the introduction of an electron-donating group like an amino (-NH2) group at the 1-position of anthraquinone-2-sulfonate (AQS) results in a lower (more negative) redox potential, while an electron-withdrawing hydroxyl (-OH) group leads to a higher redox potential.[8][9] This tunability is crucial for designing electron shuttles with specific thermodynamic properties for various applications.
Table 1: Redox Potentials of AQS and its Derivatives
| Compound | Redox Potential (V vs. SHE) | Reference |
| Anthraquinone-2-sulfonate (AQS) | -0.46 | [8][9] |
| 1-Amino-anthraquinone-2-sulfonate (AQS-1-NH2) | -0.55 | [8][9] |
| 1-Hydroxy-anthraquinone-2-sulfonate (AQS-1-OH) | -0.44 | [8][9] |
| 9,10-Anthraquinone-2,7-disulphonic acid (2,7-AQDS) | +0.2 (at pH 0) | [10] |
Applications in Photocatalysis and Environmental Remediation
Anthraquinone sulfonates have emerged as versatile, water-soluble photocatalysts, offering a cost-effective and environmentally friendly alternative to metal-based catalysts.[2] Upon irradiation with light, they can be excited to a triplet state, initiating electron transfer or hydrogen atom transfer processes.[2][3]
Mechanism of Photocatalytic Action
In a typical photocatalytic cycle, the excited AQS molecule can abstract a hydrogen atom from a suitable donor (e.g., an alcohol), generating a ketyl radical and a substrate radical. The ketyl radical can then react with molecular oxygen to produce a superoxide radical anion and regenerate the ground-state AQS. These reactive oxygen species (ROS) can then participate in a variety of oxidative transformations.
Caption: Generalized mechanism of AQS-mediated photocatalysis.
This photocatalytic activity has been harnessed for various synthetic applications, including the oxidation of alcohols and the functionalization of C-H bonds.[11] Furthermore, AQS can be used for the in situ generation of hydrogen peroxide from the photo-oxidation of simple alcohols like methanol, which can then be used to drive enzymatic reactions.[12][13]
Enhancing Environmental Remediation Processes
The electron-shuttling capabilities of anthraquinone sulfonates are particularly valuable in environmental remediation. They can accelerate the anaerobic biodegradation of pollutants by facilitating electron transfer between microorganisms and contaminants. For instance, anthraquinone-2-sulfonate (AQS) has been shown to enhance the anaerobic reduction of nitrate.[14] Similarly, 2,6-anthraquinone disulfonate (AQDS) can act as a redox mediator to enhance the dissimilatory reduction of perchlorate.[15]
Immobilizing AQS on materials like granular activated carbon can further enhance their performance in applications such as the anaerobic digestion of wastewater, although in some cases, it may inhibit methane production.[16]
Frontiers in Energy and Drug Development
The unique electrochemical properties of anthraquinone sulfonates have positioned them as promising candidates for next-generation energy storage systems and as scaffolds for the development of novel therapeutic agents.
Aqueous Organic Redox Flow Batteries
Aqueous organic redox flow batteries (AORFBs) are an emerging technology for large-scale energy storage, and anthraquinone sulfonates are among the most promising anolyte materials.[10] Specifically, 9,10-anthraquinone-2,7-disulphonic acid (AQDS) has demonstrated high solubility, fast electron kinetics, and good stability in acidic environments.[10]
Experimental Protocol: Evaluation of an AQDS-based Anolyte
A typical laboratory-scale evaluation of an AQDS anolyte would involve the following steps:
-
Electrolyte Preparation: Prepare a solution of 2,7-AQDS in a suitable supporting electrolyte (e.g., sulfuric acid).
-
Cell Assembly: Assemble a flow cell with the AQDS anolyte, a suitable catholyte (e.g., a bromine/bromide solution), and an ion-exchange membrane separating the two half-cells.[10]
-
Electrochemical Testing: Perform cyclic voltammetry to determine the redox potential and electrochemical reversibility of the AQDS.
-
Charge-Discharge Cycling: Subject the flow battery to repeated charge-discharge cycles at various current densities to evaluate its coulombic efficiency, energy efficiency, and capacity retention over time.[17]
Causality Behind Experimental Choices: The choice of a highly acidic electrolyte is often to ensure high proton conductivity and to match the operating window of the catholyte. The ion-exchange membrane is crucial to prevent the crossover of the active species while allowing the transport of charge-carrying ions. The electrochemical characterization provides fundamental data on the performance and stability of the anolyte, which are critical for assessing its viability for practical applications.
Caption: Experimental workflow for evaluating an AQDS-based redox flow battery.
Scaffolds for Drug Discovery
The anthraquinone core is a privileged scaffold in medicinal chemistry, with several derivatives, such as doxorubicin and mitoxantrone, being used as anticancer drugs.[18][19] These compounds often exert their therapeutic effect by intercalating into DNA and inhibiting topoisomerase II.[19]
More recently, anthraquinone sulfonates and their derivatives have been investigated as inhibitors of other enzymes, such as human carbonic anhydrases (hCAs), which are implicated in several diseases, including cancer.[18] The sulfonate group can be a key pharmacophoric feature, interacting with the active site of the enzyme. The development of anthraquinone-based benzenesulfonamide derivatives has shown promising results as potent and selective hCA inhibitors with antitumor activity.[18]
Toxicology and Safety Considerations
While anthraquinone sulfonates offer numerous benefits, it is essential to consider their potential toxicity. Some anthraquinone derivatives have been shown to be carcinogenic, and others can cause skin sensitization and irritation to the eyes and respiratory system.[20][21][22] Long-term exposure to high concentrations of anthraquinone-containing dusts may lead to changes in lung function.[20] Therefore, appropriate personal protective equipment should be used when handling these compounds in a laboratory or industrial setting.
Conclusion and Future Outlook
Anthraquinone sulfonates are far more than just precursors to dyes. Their rich redox chemistry, coupled with their water solubility and tunable properties, has established them as versatile tools in a wide array of scientific and industrial fields. From facilitating greener chemical synthesis through photocatalysis to enabling large-scale energy storage in redox flow batteries and providing a scaffold for the development of new medicines, the potential of anthraquinone sulfonates is vast and continues to expand. Future research will likely focus on the development of even more efficient and stable derivatives, the elucidation of their complex mechanisms of action in biological systems, and their integration into new and innovative technologies.
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Discovery and history of anthraquinone dyes
An In-depth Technical Guide to the Discovery and History of Anthraquinone Dyes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of anthraquinone dyes, from their historical roots in natural colorants to the revolutionary impact of synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate chemistry of these vital compounds. It covers the pivotal discovery and synthesis of alizarin, the foundational industrial production methods for anthraquinone, and the chemical principles governing the vibrant and lasting colors of these dyes. The guide offers detailed, step-by-step experimental protocols for the synthesis of anthraquinone and alizarin, as well as the application of these dyes to textiles using mordants. Furthermore, it presents a thorough examination of the structure-property relationships that dictate the unique characteristics of anthraquinone dyes, supported by quantitative data and mechanistic diagrams. This guide serves as an authoritative resource, bridging the historical context and the practical chemistry of one of the most significant classes of synthetic dyes.
From Ancient Roots to a Synthetic Revolution: A History of Anthraquinone Dyes
The story of anthraquinone dyes is a vivid illustration of the transition from natural colorants to the dawn of synthetic organic chemistry. For millennia, vibrant red hues were extracted from the roots of the madder plant (Rubia tinctorum), a dye treasured by ancient civilizations in India, Persia, and Egypt.[1][2] The primary coloring agent in madder is alizarin, an anthraquinone derivative.[1][2] The use of madder dye was a complex and often lengthy process, relying on the use of mordants—metal salts that bind the dye to the fabric—to produce a range of colors from pink to deep red and purple.[1][2]
The 19th century marked a turning point in the history of dyes. In 1826, the French chemists Pierre-Jean Robiquet and Jean-Jacques Colin first isolated alizarin and another related dye, purpurin, from madder root.[1] However, it was the burgeoning field of coal tar chemistry that would ultimately democratize this prized color. In a landmark achievement of 1868, German chemists Carl Graebe and Carl Liebermann, working for the company that would become BASF, successfully synthesized alizarin from anthracene, a component of coal tar.[3] In a remarkable coincidence of scientific discovery, the British chemist William Henry Perkin, famous for his earlier discovery of mauveine, independently developed a similar synthesis route around the same time.[3] BASF, however, filed their patent a single day before Perkin, securing a significant commercial advantage.[3]
This breakthrough had profound consequences. The synthetic alizarin was chemically identical to the natural product but could be produced more cheaply, in greater quantities, and with higher purity.[1] The market for cultivated madder collapsed almost overnight, a stark demonstration of the disruptive power of synthetic chemistry.[1] The synthesis of alizarin was the first time a natural vegetable dye had been produced by purely chemical means, a milestone that spurred further research into the structure and synthesis of other natural dyes and laid the groundwork for the modern synthetic dye industry.[4]
The Anthraquinone Core: Synthesis and Chemical Principles
The foundation of this class of dyes is the anthraquinone molecule, a tricyclic aromatic ketone. The parent anthraquinone is a pale yellow solid and does not function as a dye itself.[5] The color of anthraquinone dyes arises from the introduction of electron-donating substituents, known as auxochromes, such as hydroxyl (-OH) or amino (-NH2) groups, onto the aromatic rings.[3][5] These groups modify the electronic structure of the molecule, shifting the absorption of light into the visible spectrum and thus producing vibrant colors.[6] The planarity and rigidity of the anthraquinone core contribute to the exceptional lightfastness and stability of these dyes.[5]
Industrial Synthesis of the Anthraquinone Nucleus
Two primary industrial routes for the synthesis of anthraquinone have been historically and commercially significant:
2.1.1. Oxidation of Anthracene
The original method for producing anthraquinone on an industrial scale involves the oxidation of anthracene, which is derived from coal tar.[7] This process typically utilizes a strong oxidizing agent in the presence of an acid.
Experimental Protocol: Synthesis of Anthraquinone by Oxidation of Anthracene
Materials:
-
Anthracene
-
Chromic acid (CrO₃)
-
Glacial acetic acid
-
Distilled water
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, dissolve 5 g of anthracene in 50 mL of glacial acetic acid with stirring.
-
Gently heat the mixture to reflux using a heating mantle.
-
In a separate beaker, prepare the oxidizing solution by dissolving 10 g of chromic acid in 10 mL of distilled water and then adding 25 mL of glacial acetic acid.
-
Once the anthracene solution is refluxing, slowly add the chromic acid solution dropwise from the addition funnel over a period of 30-40 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 20 minutes to ensure complete oxidation. The color of the solution will change from orange/brown to a greenish hue as the Cr(VI) is reduced to Cr(III).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing approximately 300 mL of ice-cold distilled water. A yellow precipitate of anthraquinone will form.
-
Collect the crude anthraquinone by vacuum filtration using a Buchner funnel.
-
Wash the precipitate thoroughly with distilled water to remove any remaining acid and chromium salts.
-
Dry the purified anthraquinone.
Diagram: Synthesis of Anthraquinone from Anthracene
Caption: Oxidation of anthracene to form the anthraquinone core.
2.1.2. Friedel-Crafts Acylation of Benzene with Phthalic Anhydride
Due to the limited availability and cost of anthracene from coal tar, an alternative synthesis route starting from more readily available petrochemicals became dominant.[7][8] This method involves the Friedel-Crafts acylation of benzene with phthalic anhydride, followed by a cyclization step.[9]
Experimental Protocol: Synthesis of Anthraquinone via Friedel-Crafts Acylation
Materials:
-
Phthalic anhydride
-
Benzene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Hydrochloric acid (dilute)
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
Step 1: Friedel-Crafts Acylation to form o-Benzoylbenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser (with a drying tube), addition funnel, and magnetic stirrer, prepare a suspension of anhydrous aluminum chloride in anhydrous benzene.
-
Slowly add a solution of phthalic anhydride in benzene from the addition funnel to the stirred suspension. The reaction is exothermic and should be controlled by cooling in an ice bath.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully pour it onto crushed ice and add concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the benzene layer and wash it with water.
-
Evaporate the benzene to obtain crude o-benzoylbenzoic acid.
Step 2: Cyclization to Anthraquinone
-
Carefully add the crude o-benzoylbenzoic acid to concentrated sulfuric acid in a flask.
-
Heat the mixture to 100-120 °C for 2 hours.[9]
-
Cool the reaction mixture and pour it onto crushed ice.[9] A precipitate of anthraquinone will form.
-
Collect the crude anthraquinone by vacuum filtration and wash it with water until the filtrate is neutral.[9]
-
Dry the purified anthraquinone.[9]
Diagram: Synthesis of Anthraquinone via Friedel-Crafts Acylation
Caption: Two-step synthesis of anthraquinone from phthalic anhydride and benzene.
Alizarin: The Archetypal Anthraquinone Dye
Alizarin (1,2-dihydroxyanthraquinone) is the quintessential anthraquinone dye, and its synthesis from anthraquinone is a classic example of electrophilic aromatic substitution and subsequent nucleophilic substitution.
Synthesis of Alizarin from Anthraquinone
The industrial synthesis of alizarin involves the sulfonation of anthraquinone followed by alkali fusion.
Experimental Protocol: Synthesis of Alizarin from Anthraquinone
Materials:
-
Anthraquinone
-
Fuming sulfuric acid (20% SO₃)
-
Sodium hydroxide
-
Potassium chlorate (optional, as an oxidizing agent)
-
Water
-
Hydrochloric acid
-
Reaction vessel capable of withstanding high temperature and pressure
-
Buchner funnel and filter paper
Procedure:
-
Sulfonation: In a suitable reaction vessel, heat anthraquinone with fuming sulfuric acid to approximately 160-180 °C. This results in the formation of anthraquinone-2-sulfonic acid.
-
Alkali Fusion: The anthraquinone-2-sulfonic acid is then fused with sodium hydroxide at high temperature (around 200 °C) and pressure. An oxidizing agent like potassium chlorate can be added to facilitate the introduction of the second hydroxyl group. This step results in the formation of the sodium salt of 1,2-dihydroxyanthraquinone (sodium alizarate).
-
Acidification: The reaction mixture is cooled and dissolved in water.
-
The solution is then acidified with hydrochloric acid to precipitate the free alizarin.
-
The precipitated alizarin is collected by filtration, washed with water, and dried.
Diagram: Synthesis of Alizarin from Anthraquinone
Caption: Synthesis of alizarin via sulfonation and alkali fusion of anthraquinone.
The Chemistry of Color and Application
The utility of anthraquinone dyes lies in their ability to impart vibrant and durable colors to various substrates, most notably textiles. This is achieved through a deep understanding of their chemical structure and the application processes.
The Role of Mordants
Alizarin and many other anthraquinone dyes are classified as mordant dyes.[2] This means they do not bind directly to fabrics like cotton but require the use of a metal salt, the mordant, to act as a chemical bridge.[10] The fabric is first treated with the mordant, which adheres to the fibers. The dye then forms a coordination complex with the metal ions of the mordant, fixing the color to the fabric.[10]
The choice of mordant has a profound effect on the final color of the dye. This is because the metal ion becomes part of the chromophoric system, altering the energy levels of the dye molecule and thus the wavelength of light it absorbs.
Table 1: Color of Alizarin with Various Metal Mordants
| Mordant (Metal Ion) | Resulting Color on Fabric |
| Aluminum (Al³⁺) | Bright Red (Turkey Red)[2][11] |
| Iron (Fe²⁺/Fe³⁺) | Violet to Black[2] |
| Chromium (Cr³⁺) | Brownish Red[2] |
| Tin (Sn²⁺) | Pink[12] |
| Copper (Cu²⁺) | Yellowish Brown[12] |
Diagram: Mechanism of Mordant Dyeing
Caption: Schematic of alizarin binding to cotton via an aluminum mordant.
Vat Dyes and the Vatting Process
Some anthraquinone dyes are applied as vat dyes. These dyes are insoluble in water and must be chemically modified in a process called "vatting" before they can be applied to a fabric.[3] The insoluble dye is reduced in an alkaline solution, typically with sodium hydrosulfite, to a soluble "leuco" form.[3] The fabric is then immersed in this solution, and after it has absorbed the leuco dye, it is exposed to air or an oxidizing agent. This oxidizes the dye back to its insoluble form, trapping it within the fibers.[3] This process results in dyes with excellent wash fastness.[3]
Fastness Properties of Anthraquinone Dyes
A key advantage of anthraquinone dyes is their superior fastness properties, particularly their resistance to fading upon exposure to light (lightfastness) and washing (wash fastness).
Table 2: Comparative Fastness Properties of Selected Anthraquinone Dyes
| Dye Name | C.I. Name | Color | Lightfastness (Scale 1-8) | Wash Fastness (Scale 1-5) |
| Alizarin | Mordant Red 11 | Red | 6-7 | 4-5 |
| Indanthrone Blue | Vat Blue 4 | Blue | 7-8 | 5 |
| Anthrapyrimidine Yellow | Pigment Yellow 108 | Yellow | 7 | 5 |
| Anthraquinoid Red | Pigment Red 177 | Red | 7-8 | 5 |
Note: Fastness ratings can vary depending on the substrate, dyeing method, and concentration of the dye.
Conclusion
The discovery and development of anthraquinone dyes represent a pivotal chapter in the history of chemistry and technology. From the ancient art of extracting alizarin from madder root to the sophisticated industrial syntheses of a vast array of colors, these dyes have had a profound and lasting impact. For researchers and scientists, the rich chemistry of the anthraquinone core continues to be a source of inspiration for the design of new materials, including advanced functional dyes, pigments, and even therapeutic agents. The principles of chromophore modification, the intricacies of mordant and vat dyeing, and the exceptional stability of these molecules provide a robust foundation for innovation in materials science and drug development. This guide has provided a technical overview of this important class of compounds, grounding the reader in their historical context while providing the detailed chemical knowledge necessary for their synthesis and application.
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Anthraquinone Dyes. (2025). Dyeing-pedia. Retrieved from [Link]
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Anthraquinone: Properties, Production And Uses. (2024). Chemcess. Retrieved from [Link]
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Anthraquinone dyes. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
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Production Process of Anthraquinonone. (2019). Sinoever International Co.,Ltd. Retrieved from [Link]
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Classification of mordant dyes. (n.d.). Textile Knowledge. Retrieved from [Link]
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Dyeing of cotton with mordant dye(alizarin dye). (n.d.). Textile Knowledge. Retrieved from [Link]
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HISTORICAL BACKGROUND OF DYES. (2015). ENEMS MICROSYSTEMS RESEARCH SPOT. Retrieved from [Link]
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Alizarin. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
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Alizarin. (n.d.). Britannica. Retrieved from [Link]
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Anthraquinone. (n.d.). Britannica. Retrieved from [Link]
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Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. (2016). ACS Publications. Retrieved from [Link]
-
Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential. (2020). PubMed. Retrieved from [Link]
-
Colour fastnesses to light (scale 1−8) and washing (scale 1−5). (n.d.). ResearchGate. Retrieved from [Link]
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Schematic representation of alizarin dye attachment onto metal mordanted wool in acidic dyeing medium. (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Mordant dye application on cotton: optimisation and combination with natural dyes. (2017). ResearchGate. Retrieved from [Link]
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UV-visible absorption spectrum of alizarin. (n.d.). ResearchGate. Retrieved from [Link]
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Light fastness of naturally occurring anthraquinone dyes on nylon. (2025). ResearchGate. Retrieved from [Link]
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Colour Fastness. (n.d.). Scribd. Retrieved from [Link]
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Color fastness of the synthesized anthraquinone dye on different substrates. (n.d.). ResearchGate. Retrieved from [Link]
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Recent total syntheses of anthraquinone-based natural products. (n.d.). PubMed Central. Retrieved from [Link]
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Guest host systems containing anthraquinone dyes with multiple visible transitions giving positive and negative dichroic order parameters an. (2017). ResearchGate. Retrieved from [Link]
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UVVis electronic absorption spectra of alizarin. (n.d.). ResearchGate. Retrieved from [Link]
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Guest–host systems containing anthraquinone dyes with multiple visible transitions giving positive and negative dichroic order parameters: an assessment of principal molecular axes and computational methods. (2017). ResearchGate. Retrieved from [Link]
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Alizarin. (n.d.). NIST WebBook. Retrieved from [Link]
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Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (n.d.). MDPI. Retrieved from [Link]
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Stressing the differences in alizarin and purpurin dyes through UV-visible light absorption and 1H-NMR spectroscopies. (n.d.). RSC Publishing. Retrieved from [Link]
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Color changes in alizarin, Alizarin Crimson, and alizarin pigments after thermal aging at different temperatures. (n.d.). ResearchGate. Retrieved from [Link]
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5 Easy steps to prepare fabric for natural plant dyeing. (n.d.). Townhill Studio. Retrieved from [Link]
- Process of dyeing with alizarin. (n.d.). Google Patents.
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Dyeing cotton fabrics with natural mordant dyes plant origin. (2025). ResearchGate. Retrieved from [Link]
-
HOW TO USE ALUM TO MORDANT TEXTILE FOR NATURAL DYE | ORGANIC COLOR | COTTON LINEN HEMP SILK WOOL. (2020). YouTube. Retrieved from [Link]
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Mordant dye application on cotton: optimisation and combination with natural dyes. (2017). Society of Dyers and Colourists. Retrieved from [Link]
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The Role of Anthraquinone-2,6-disulfonic acid disodium salt in Electrochemistry: An In-depth Technical Guide
Introduction
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) has emerged as a significant molecule in the field of electrochemistry, primarily due to its reversible redox properties, high solubility in aqueous solutions, and chemical stability.[1][2] This guide provides a comprehensive technical overview of the fundamental electrochemical behavior of AQDS, its diverse applications, and detailed experimental protocols for its characterization and implementation. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique electrochemical attributes of AQDS.
Fundamental Electrochemical Properties of AQDS
The electrochemical activity of AQDS is centered around the quinone functional groups of the anthraquinone core. This allows for a reversible two-electron, two-proton reduction-oxidation (redox) reaction.[3][4]
Redox Mechanism
In an aqueous electrolyte, AQDS undergoes a proton-coupled electron transfer (PCET) process.[5] The quinone groups are reduced to hydroquinone groups upon accepting two electrons and two protons. This transformation is highly reversible, which is a key attribute for its application in energy storage systems. The generalized redox reaction can be depicted as follows:
Caption: Reversible two-electron, two-proton redox reaction of AQDS.
The standard reduction potential of AQDS is approximately -0.1 V vs. the standard hydrogen electrode (SHE) in acidic media, making it a suitable negolyte (negative electrolyte) material in aqueous redox flow batteries.[6]
Voltammetric Behavior
Cyclic voltammetry (CV) is a fundamental technique to characterize the electrochemical behavior of AQDS. A typical CV of AQDS in an aqueous electrolyte exhibits a pair of well-defined, quasi-reversible redox peaks.[7][8] The peak separation is close to the theoretical value of 29.5 mV for a two-electron transfer process, indicating fast electron kinetics.[4]
The following diagram illustrates a typical experimental setup for cyclic voltammetry of AQDS:
Caption: Schematic of a three-electrode setup for cyclic voltammetry.
Factors Influencing Electrochemical Performance
Several factors can influence the electrochemical behavior and performance of AQDS:
-
Concentration: At low concentrations (typically below 10 mM), AQDS exhibits near-ideal electrochemical reversibility.[9] However, at higher concentrations, intermolecular interactions and dimerization can occur, leading to more complex electrochemical behavior and a potential decrease in accessible charge storage capacity.[3][6][9]
-
pH: The redox potential of AQDS is pH-dependent due to the involvement of protons in the redox reaction.[9] The stability of AQDS can also be affected by the pH of the electrolyte.
-
Electrolyte Composition: The choice of supporting electrolyte can influence the solubility and electrochemical performance of AQDS.[9] For instance, cation exchange from sodium to ammonium has been shown to increase the solubility of AQDS.[1]
Applications of AQDS in Electrochemistry
The favorable electrochemical properties of AQDS have led to its investigation and application in several areas.
Redox Flow Batteries (RFBs)
The most prominent application of AQDS is as a negolyte in aqueous organic redox flow batteries (AORFBs).[3] AORFBs are a promising technology for large-scale energy storage due to their potential for low cost, high safety, and environmental benignity.[3]
In an AQDS-based RFB, an aqueous solution of AQDS serves as the negative electrolyte, which is oxidized during discharge and reduced during charging. It is often paired with a suitable catholyte, such as a bromine/bromide redox couple.[6]
The following diagram illustrates the basic working principle of an AQDS-based redox flow battery:
Caption: Working principle of an AQDS-based redox flow battery.
Key Advantages of AQDS in RFBs:
-
High Solubility: AQDS exhibits high solubility in aqueous electrolytes, which is crucial for achieving high energy density in RFBs.[6]
-
Fast Kinetics: The rapid electron transfer kinetics of the AQDS redox couple contribute to high power density.[6]
-
Chemical Stability: AQDS has demonstrated good chemical stability over numerous charge-discharge cycles.[1][10]
Challenges and Mitigation Strategies:
-
Capacity Fade: Chemical degradation of the reduced form of AQDS and crossover through the membrane can lead to capacity fade over time.[6][10] Research is ongoing to develop more stable derivatives and improved membrane technologies.
-
Dimerization: At high concentrations, the formation of electrochemically inactive dimers can reduce the effective concentration of active species.[6] Electrolyte engineering and the use of additives are being explored to mitigate this issue.
Electrocatalysis and Redox Mediation
AQDS can act as a redox mediator, facilitating electron transfer between an electrode and a substrate that has slow electron transfer kinetics.[8] This property is valuable in various electrocatalytic applications. For instance, AQDS has been used to mediate the electrochemical oxidation of H₂ at an off-electrode heterogeneous catalyst.[8]
Immobilizing AQDS on an electrode surface can create a modified electrode with enhanced catalytic activity.[11] This has been demonstrated in microbial fuel cells (MFCs) for improved bioelectricity generation and dye decolorization.[11]
Electrochemical Sensors
The redox activity of AQDS can be exploited for the development of electrochemical sensors. The interaction of a target analyte with AQDS can modulate its electrochemical signal, providing a basis for detection. While this is a less explored area compared to RFBs, the principles of redox mediation and the sensitivity of the AQDS redox state to its chemical environment suggest potential for sensor applications.
Experimental Protocols
This section provides generalized, step-by-step methodologies for the electrochemical characterization of AQDS.
Preparation of AQDS Solution
Objective: To prepare an aqueous solution of AQDS for electrochemical testing.
Materials:
-
This compound (AQDS)
-
Supporting electrolyte (e.g., H₂SO₄, KCl)
-
Deionized (DI) water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of AQDS and the supporting electrolyte to achieve the desired concentrations.
-
Dissolve the supporting electrolyte in a known volume of DI water in a volumetric flask.
-
Add the calculated mass of AQDS to the electrolyte solution.
-
Stir the solution using a magnetic stirrer until the AQDS is completely dissolved.
-
If necessary, adjust the pH of the solution using an appropriate acid or base.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen before electrochemical measurements.
Cyclic Voltammetry (CV) Characterization
Objective: To investigate the redox behavior of AQDS.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon electrode)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
AQDS solution
Procedure:
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size, followed by rinsing with DI water and sonication.
-
Cell Assembly: Assemble the three-electrode cell with the prepared AQDS solution. Ensure the reference electrode tip is close to the working electrode surface.
-
CV Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan across the expected redox potential of AQDS (e.g., from 0.2 V to -0.4 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 50 mV/s).
-
Run the cyclic voltammetry experiment for several cycles until a stable voltammogram is obtained.
-
-
Data Analysis:
-
Determine the anodic and cathodic peak potentials and currents.
-
Calculate the formal potential (E°') as the average of the peak potentials.
-
Analyze the peak separation to assess the reversibility of the redox process.
-
Preparation of AQDS-Modified Electrodes
Objective: To immobilize AQDS onto an electrode surface.
Methods:
-
Electropolymerization: AQDS can be immobilized on an electrode surface by electropolymerization, often in the presence of a monomer like pyrrole.[12]
-
Drop-casting: A solution containing AQDS and a binder (e.g., Nafion) can be drop-casted onto the electrode surface and allowed to dry.
General Procedure for Drop-casting:
-
Prepare a dispersion of AQDS in a suitable solvent containing a binder.
-
Clean the electrode surface thoroughly.
-
Carefully drop a small, known volume of the AQDS dispersion onto the electrode surface.
-
Allow the solvent to evaporate completely in a controlled environment (e.g., under an IR lamp or in an oven at a low temperature).
Data Presentation
Table 1: Electrochemical Parameters of AQDS from Cyclic Voltammetry
| Parameter | Typical Value (in acidic media) | Significance |
| Formal Potential (E°') | ~ -0.1 V vs. SHE | Determines the operating voltage in a battery |
| Peak Separation (ΔEp) | ~ 30-60 mV | Indicates the kinetics of the electron transfer |
| Anodic to Cathodic Peak Current Ratio (Ipa/Ipc) | ~ 1 | Indicates the reversibility of the redox reaction |
Future Outlook
The research and development of AQDS and its derivatives continue to be an active area. Future work will likely focus on:
-
Molecular Engineering: Synthesizing new anthraquinone derivatives with improved solubility, stability, and redox potential to enhance the performance of redox flow batteries.[13]
-
Electrolyte Optimization: Developing advanced electrolyte formulations to mitigate issues like dimerization and improve long-term cycling stability.
-
Membrane Development: Creating more selective and durable membranes to reduce crossover and improve the efficiency of AQDS-based electrochemical systems.
-
Expanding Applications: Exploring the use of AQDS in other electrochemical applications, such as organic electronics and advanced catalytic systems.
Conclusion
This compound is a versatile and promising molecule in the field of electrochemistry. Its well-defined and reversible redox behavior, coupled with its high aqueous solubility and stability, makes it a cornerstone material for the development of next-generation energy storage systems and other electrochemical technologies. A thorough understanding of its fundamental properties and the factors influencing its performance is crucial for harnessing its full potential. This guide provides a solid foundation for researchers and professionals to explore and innovate with AQDS in their respective fields.
References
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Stability test of AQDS during a stepwise electrochemical-chemical redox... - ResearchGate. Available at: [Link]
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Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage - Chemistry of Materials (ACS Publications). Available at: [Link]
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Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - MDPI. Available at: [Link]
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Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - Frontiers. Available at: [Link]
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Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC - NIH. Available at: [Link]
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Scheme of experimental set-up for evaluation of the electrochemical stability of AQDS electrolyte. - ResearchGate. Available at: [Link]
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Better Electrolyte for Redox-Flow Batteries - ChemistryViews. Available at: [Link]
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Aqueous Quantum Dots (AQDs) Molecular Probe | Biosensors & Biomaterials Laboratory. Available at: [Link]
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Aqueous Organic Redox Flow Batteries - Electrochemical Studies of Quinonoid Compounds. Available at: [Link]
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(PDF) Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - ResearchGate. Available at: [Link]
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Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte - NIH. Available at: [Link]
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Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries | ACS Energy Letters - ACS Publications. Available at: [Link]
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AQDS immobilized solid-phase redox mediators and their role during bioelectricity generation and RR2 decolorization in air-cathode single-chamber microbial fuel cells - PubMed. Available at: [Link]
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(a) Reactions and fluxes of AQDS species considered in the model,... - ResearchGate. Available at: [Link]
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Operating principle of the Iron/AQDS redox flow cell. - ResearchGate. Available at: [Link]
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Preparation and properties of AQDS. a) Scheme of the preparation of... - ResearchGate. Available at: [Link]
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Anthraquinone-Mediated Fuel Cell Anode with an Off-Electrode Heterogeneous Catalyst Accessing High Power Density when Paired with a Mediated Cathode - NIH. Available at: [Link]
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Mechanistic studies a, Reduction potentials (Ered) of AQDS* and... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Anthraquinone-2,6-disulfamidic acid: an anolyte with low decomposition rates at elevated temperatures - RSC Publishing. Available at: [Link]
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Performance evaluation of aqueous organic redox flow battery using anthraquinone-2,7-disulfonic acid disodium salt and potassium iodide redox couple | Request PDF - ResearchGate. Available at: [Link]
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High-Throughput Electrochemical Characterization of Aqueous Organic Redox Flow Battery Active Material - ResearchGate. Available at: [Link]
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(PDF) Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries - ResearchGate. Available at: [Link]
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Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]
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High-Throughput Electrochemical Characterization of Aqueous Organic Redox Flow Battery Active Material - Harvard DASH. Available at: [Link]
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9,10-Anthraquinone-2,6-disulfonic acid disodium salt/ epoxy graphite composite for anode in microbial fuel cell - ResearchGate. Available at: [Link]
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Sulfonated Anthraquinone-Based Ionic Complexes as a Promising Organic Negolyte for Redox-Flow Batteries - RCSI Journals Platform. Available at: [Link]
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A New Michael-Reaction-Resistant Benzoquinone for Aqueous Organic Redox Flow Batteries - ResearchGate. Available at: [Link]
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How to prepare a modified electrode ??? - Health and Environment. Available at: [Link]
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General procedure for the preparation of modified electrodes. 1.... - ResearchGate. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: The Emerging Role of Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) in Proteomics Research
Prepared by: Senior Application Scientist, Gemini Division
Abstract
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a well-characterized aromatic sulfonate and a highly stable redox-active molecule. While its applications have been predominantly explored in electrochemistry and environmental science as an electron shuttle[1][2], its potential within the dynamic field of proteomics remains largely untapped. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and exploratory applications of AQDS in modern proteomics. Drawing from its inherent electrochemical properties and structural similarities to known protein-interacting moieties, we present novel, field-inspired protocols for its use in redox proteomics, protein-ligand interaction studies, and as a potential protein stain. Each protocol is designed to be a self-validating system, explaining the causal links between the molecular properties of AQDS and its proposed function in protein analysis.
Introduction: Unveiling the Proteomic Potential of a Redox Mediator
This compound (AQDS) is a quinone derivative known for its ability to undergo reversible two-electron, two-proton reduction/oxidation reactions. This property allows it to act as a potent electron mediator in various biological and chemical systems[1]. The core of proteomics research is the large-scale study of proteins, their structures, functions, and interactions. A significant subset of this field, known as redox proteomics, focuses on the role of oxidation-reduction (redox) modifications in regulating protein function and cell signaling[3][4][5].
Given that protein function is often modulated by the redox state of specific amino acid residues (primarily cysteine and methionine), a tool like AQDS, which can interact with and report on this redox environment, is of great interest[6]. Furthermore, some anthraquinone derivatives have been identified as inhibitors of specific enzymes, such as cathepsin B, suggesting a capacity for specific protein-ligand interactions that could be exploited for drug discovery and target identification[7]. This guide will, therefore, explore three promising, albeit nascent, applications of AQDS in the proteomics laboratory.
Application I: A Novel Redox-Active Probe for Investigating the Cysteine Proteome (Theoretical Workflow)
The thiol group of cysteine residues is a critical hub for redox signaling, capable of existing in various oxidation states (e.g., sulfenic, sulfinic, and sulfonic acids, or forming disulfides)[5][6]. We propose a theoretical workflow where AQDS can be used as a probe to selectively capture or identify proteins with accessible, reactive cysteine residues. The principle lies in the potential for a redox reaction between the cysteine thiol and the AQDS molecule, leading to a stable or transient interaction that can be detected.
Causality Behind the Experimental Design:
This protocol is based on the hypothesis that the oxidized form of AQDS can interact with reduced cysteine thiols on proteins. This interaction could potentially lead to the formation of a reversible covalent adduct or a strong non-covalent association, effectively "tagging" the protein. By immobilizing AQDS on a solid support, these tagged proteins can be selectively enriched from a complex cellular lysate. Subsequent elution and identification by mass spectrometry would reveal a sub-proteome of proteins with accessible redox-active sites.
Experimental Workflow Diagram:
Caption: Theoretical workflow for enriching redox-active proteins using AQDS.
Protocol: Enrichment of Redox-Sensitive Proteins using Immobilized AQDS
Note: This is a theoretical protocol and requires optimization.
-
Preparation of AQDS-conjugated Beads:
-
Activate Sepharose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol.
-
Covalently couple AQDS to the beads via a suitable linker (this may require chemical modification of AQDS to introduce a reactive group, a step that requires significant chemical expertise).
-
Wash the beads extensively to remove unbound AQDS and block any remaining active sites.
-
-
Protein Extraction:
-
Lyse cells or tissues in a non-reducing lysis buffer to preserve the native redox state of proteins. Include protease and phosphatase inhibitors.
-
Quantify the protein concentration of the clarified lysate using a standard assay (e.g., BCA).
-
-
Enrichment:
-
Incubate 1-5 mg of protein lysate with 50 µL of AQDS-conjugated bead slurry for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with a stringent wash buffer (e.g., lysis buffer with 500 mM NaCl) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with an elution buffer containing a strong reducing agent (e.g., 50 mM DTT or 10% β-mercaptoethanol) for 30 minutes at 37°C. This will cleave the disulfide bonds or disrupt the redox-based interaction.
-
Collect the eluate by centrifugation.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or a fluorescent stain).
-
For protein identification, perform in-gel digestion of the protein bands followed by LC-MS/MS analysis.
-
Application II: A Generalizable Ligand for Affinity-Capture of Interacting Proteins
The observation that AQDS can inhibit cathepsin B suggests it can fit into a specific protein's binding pocket[7]. This principle can be generalized to use AQDS as a "bait" molecule in affinity purification-mass spectrometry (AP-MS) experiments to identify other, previously unknown, protein interactors from a complex biological sample[8].
Causality Behind the Experimental Design:
This protocol leverages the principles of affinity chromatography. By immobilizing AQDS on a solid matrix, it can be used to screen for proteins that have a binding affinity for the anthraquinone scaffold. This is a common strategy in drug development for target deconvolution and identifying off-target effects. Proteins that bind to the AQDS column can be selectively eluted and identified, providing a list of potential cellular targets.
Experimental Workflow Diagram:
Sources
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Method for Azo Dye Decolorization Using Anthraquinone-2,6-disulfonate (AQDS) as a Redox Mediator
An Application Note and Protocol for Researchers
Authored by: A Senior Application Scientist
Abstract
Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), represent the largest class of synthetic colorants used in textile and other industries.[1] Their release into wastewater is a significant environmental concern due to their recalcitrant nature, persistence, and the potential toxicity of their breakdown products.[2][3] Conventional wastewater treatment methods are often ineffective at completely removing these complex aromatic structures.[4][5] Anaerobic biological treatment offers a promising and cost-effective alternative, wherein the azo linkage is reductively cleaved, leading to decolorization.[1] However, the direct enzymatic reduction of many azo dyes is a slow process. This guide details a robust method that significantly accelerates this process by using anthraquinone-2,6-disulfonate (AQDS) as a redox mediator, or electron shuttle, to facilitate rapid and efficient electron transfer from microorganisms to the azo dye molecules.
Introduction: The Challenge of Azo Dye Effluents
Azo dyes are designed to be stable and resistant to fading from light, microbial attack, and oxidizing agents, which makes them highly persistent in the environment.[6] The discharge of highly colored textile effluents into water bodies not only presents an aesthetic problem but also reduces light penetration, thereby inhibiting photosynthesis in aquatic ecosystems.[2] Furthermore, under anaerobic conditions in the environment or in the gastrointestinal tracts of mammals, azo dyes can be reduced to form aromatic amines, which are known to be potentially carcinogenic and mutagenic.[3][7]
Biological treatment under anaerobic conditions is the most logical approach for the initial stage of azo dye degradation.[1] In the absence of oxygen, which is a more favorable electron acceptor, anaerobic and facultative anaerobic bacteria can utilize azo dyes as terminal electron acceptors for respiration. This process cleaves the azo bond, breaking the chromophore and resulting in colorless aromatic amines.[2] While effective, the rate of this biological reduction can be a limiting factor in treatment efficiency, especially for structurally complex or sterically hindered dyes.
The Principle of AQDS as a Redox Mediator
To overcome the kinetic limitations of direct microbial dye reduction, redox mediators can be employed. These are compounds that can be reversibly oxidized and reduced, acting as electron shuttles. Anthraquinones, such as anthraquinone-2,6-disulfonate (AQDS), are particularly effective.[8]
The mechanism relies on a two-step process:
-
Biotic Reduction of AQDS: Microorganisms, utilizing a primary carbon source (co-substrate) as an electron donor (e.g., glucose, ethanol), enzymatically reduce the oxidized quinone form of AQDS to its reduced hydroquinone form (AH₂QDS).
-
Abiotic Oxidation of AH₂QDS: The reduced AH₂QDS is a potent reducing agent that rapidly and non-specifically transfers electrons to the azo dye. This chemical reaction cleaves the azo bond, resulting in decolorization. In this process, AH₂QDS is re-oxidized back to AQDS, allowing it to re-enter the cycle.
This catalytic cycle dramatically accelerates the overall rate of decolorization by bridging the gap between the microbial electron transport chain and the azo dye molecule.[9][10]
Key Factors Influencing Decolorization Efficiency
The success of AQDS-mediated decolorization is dependent on several critical environmental and operational parameters. Optimizing these factors is essential for achieving maximum efficiency.[11][12]
| Factor | Optimal Range | Rationale & Causality |
| Anaerobic Conditions | Strictly Anaerobic | Oxygen is a thermodynamically more favorable electron acceptor than azo dyes. Its presence will divert electrons from the intended pathway, inhibiting both AQDS and dye reduction. |
| Co-substrate (Electron Donor) | Varies (e.g., 1-5 g/L Glucose) | A primary carbon source is essential to provide the reducing equivalents (electrons) and energy for the microbial consortium to reduce AQDS.[11] Formate, glucose, and ethanol are commonly effective co-substrates.[9] |
| pH | 6.0 - 9.5 | The optimal pH supports the metabolic activity of the specific bacterial consortium being used. Most dye-degrading consortia perform well in the neutral to slightly alkaline range.[12][13][14] |
| Temperature | Mesophilic (30-37°C) or Thermophilic (55°C) | Temperature should match the optimal growth conditions of the microbial inoculum. Thermophilic conditions can increase reaction rates but may also be inhibited by high AQDS concentrations.[11][15] |
| AQDS Concentration | 25 - 100 µM | A catalytic amount is sufficient. While higher concentrations can increase rates, excessive levels (>1.0 mM) may become inhibitory to microbial metabolism.[9][11][15] |
| Initial Dye Concentration | 50 - 250 mg/L | Decolorization efficiency often decreases at very high dye concentrations due to potential toxicity to the microorganisms or saturation of enzyme active sites.[12][16] |
Experimental Protocols
This section provides a step-by-step methodology for conducting a batch experiment to evaluate the efficacy of AQDS in accelerating azo dye decolorization.
Protocol 4.1: Preparation of Media and Stock Solutions
Causality: A well-defined medium ensures that microbial growth is not limited by essential nutrients, and sterile stock solutions prevent contamination and ensure accurate final concentrations.
-
Bacterial Growth Medium: Prepare a suitable mineral salts medium (MSM) for your bacterial consortium. A typical composition per liter is:
-
Azo Dye Stock Solution (10 g/L):
-
Dissolve 1.0 g of the target azo dye (e.g., Reactive Red 2, Congo Red) in 100 mL of deionized water.
-
Sterilize by passing through a 0.22 µm syringe filter. Store in a dark, sterile bottle at 4°C.
-
-
AQDS Stock Solution (10 mM):
-
Dissolve 0.4143 g of anthraquinone-2,6-disulfonate sodium salt in 100 mL of deionized water.
-
Sterilize using a 0.22 µm syringe filter. Store in a dark, sterile bottle at 4°C.
-
-
Co-substrate Stock Solution (200 g/L Glucose):
-
Dissolve 20 g of D-glucose in 100 mL of deionized water.
-
Autoclave for sterilization.
-
Protocol 4.2: Batch Decolorization Assay
Causality: This protocol is designed to create a controlled anaerobic environment to test the hypothesis that AQDS enhances decolorization. It includes essential controls to validate the results.
-
Setup: For each condition, prepare triplicate 120 mL serum bottles.
-
Experimental Group: Will contain medium, co-substrate, inoculum, dye, and AQDS.
-
Biotic Control (No AQDS): Will contain medium, co-substrate, inoculum, and dye. This validates the catalytic effect of AQDS.
-
Abiotic Control (No Inoculum): Will contain medium, co-substrate, dye, and AQDS. This confirms that decolorization is microbially driven and not a result of simple chemical reaction or adsorption.
-
-
Medium Dispensing: To each serum bottle, add 90 mL of the prepared MSM. Add 1 mL of the glucose stock solution to achieve a final concentration of ~2 g/L.
-
Create Anaerobic Atmosphere: Sparge the headspace of each bottle with an oxygen-free gas mixture (e.g., N₂/CO₂ 80:20 v/v) for 5-10 minutes to remove all oxygen.
-
Sealing and Sterilization: Immediately seal the bottles with butyl rubber stoppers and aluminum crimp caps. Autoclave the sealed bottles.
-
Inoculation and Reagent Addition:
-
Allow bottles to cool to room temperature.
-
Using sterile syringes, add the microbial inoculum (e.g., 5-10% v/v of an active anaerobic sludge or pure culture) to the Experimental and Biotic Control bottles.
-
Add the Azo Dye stock solution to all bottles to achieve the desired final concentration (e.g., 100 mg/L).
-
Add the AQDS stock solution only to the Experimental and Abiotic Control bottles to achieve the desired final concentration (e.g., 50 µM).
-
-
Incubation: Place the bottles in an incubator shaker (e.g., 120 rpm) at the optimal temperature for your culture (e.g., 37°C).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 2 mL aliquot from each bottle using a sterile syringe.
Protocol 4.3: Analytical Methods
Causality: Spectrophotometry provides a rapid measure of color removal, while HPLC offers a more detailed analysis of the disappearance of the parent dye compound and the appearance of its degradation products (aromatic amines).
-
Sample Preparation: Centrifuge the collected 2 mL samples at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Spectrophotometric Analysis:
-
Transfer the supernatant to a cuvette.
-
Scan the supernatant across the visible spectrum (400-700 nm) to determine the wavelength of maximum absorbance (λmax) for the specific azo dye.
-
Measure the absorbance of all samples at this λmax.
-
Calculate the percentage of decolorization using the following formula[19]: % Decolorization = [(Initial Absorbance - Observed Absorbance) / Initial Absorbance] x 100
-
-
HPLC Analysis (Optional but Recommended):
-
Analyze the supernatant using a High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18) and a UV-Vis or Diode-Array Detector (DAD).[20]
-
Develop a method to separate the parent azo dye from its expected aromatic amine breakdown products.[21][22] This provides definitive evidence of biodegradation rather than just biosorption.
-
Data Interpretation and Troubleshooting
-
Expected Results: The "Experimental Group" (with AQDS) should show a significantly faster rate of decolorization compared to the "Biotic Control" (without AQDS). The "Abiotic Control" should show little to no decolorization, confirming the biological nature of the process.
| Time (hours) | Absorbance at λmax (Biotic Control) | % Decolorization (Biotic Control) | Absorbance at λmax (Experimental + AQDS) | % Decolorization (Experimental + AQDS) |
| 0 | 1.502 | 0% | 1.510 | 0% |
| 2 | 1.355 | 9.8% | 0.831 | 45.0% |
| 4 | 1.189 | 20.8% | 0.257 | 83.0% |
| 8 | 0.871 | 42.0% | 0.045 | 97.0% |
| 12 | 0.544 | 63.8% | 0.011 | 99.3% |
| Table 2: Example of expected data from a batch decolorization experiment, demonstrating the accelerating effect of AQDS. |
-
Troubleshooting:
-
No decolorization in any bottle: Check for issues with the microbial inoculum (viability), anaerobic conditions, or potential toxicity of the dye at the tested concentration.
-
Slow decolorization in the experimental group: The AQDS concentration may be too low, or the co-substrate may be limiting. Consider testing different electron donors.[9]
-
Decolorization in the abiotic control: This indicates a non-biological process is occurring, such as adsorption of the dye onto biomass (if unsterilized sludge was used) or a purely chemical reaction. The protocol described here, using sterilized media, should minimize this.
-
Applications and Future Perspectives
The principle of using AQDS as a redox mediator has been successfully applied in various anaerobic bioreactor configurations, such as Upflow Anaerobic Sludge Blanket (UASB) reactors, for the continuous treatment of textile wastewater.[6][9][23] While the addition of soluble AQDS to a continuous system represents an operational cost, research is ongoing into immobilizing AQDS or similar quinones onto solid supports to create reusable catalytic materials, enhancing the long-term sustainability of the process.[24] This method provides a powerful tool for researchers and engineers aiming to develop more efficient and robust biological treatment systems for dye-polluted industrial effluents.
References
- Cervantes, F. J., & Dos Santos, A. B. (2011). Reduction of Azo Dyes by Anaerobic Bacteria: Microbiological and Biochemical Aspects. In: Anaerobic Digestion: Types, Processes and Environmental Impact.
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Costa, M. C., Mota, S., Nascimento, R. F., & Dos Santos, A. B. (2010). Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. Bioresource Technology, 101(1), 105-10. [Link]
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Boonyungyuen, W., Wichitsathian, B., & Racho, P. (2013). Azo Dye Reduction and Biodegradability Mechanisms During an Anaerobic Process. Suranaree Journal of Science and Technology. [Link]
- Hai, F. I., et al. (2007). Mechanism of Dye Reduction of Azo Dyes in Anaerobic Mixed Culture. Applied and Environmental Microbiology.
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Yaseen, D. A., & Scholz, M. (2018). Comparative Anaerobic Decolorization of Azo Dyes by Carbon-Based Membrane Bioreactor. Membranes, 8(4), 116. [Link]
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Singh, R. L., Singh, P. K., & Singh, R. P. (2015). Azo dyes degradation by microorganisms – An efficient and sustainable approach. Journal of Environmental Management, 157, 9-24. [Link]
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Saratale, R. G., et al. (2011). Ecofriendly Treatment of Azo Dyes: Biodecolorization using Bacterial Strains. International Journal of Bioscience, Biochemistry and Bioinformatics, 1(1), 38-41. [Link]
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Sugumar, G., Seshachalam, S., & Gopinath, M. (2016). Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium. 3 Biotech, 6(1), 79. [Link]
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Firmino, P. I. M., da Silva, M. E. R., Mota, F. S. B., & dos Santos, A. B. (2011). Applicability of anthraquinone-2,6-disulfonate (AQDS) to enhance colour removal in mesophilic UASB reactors treating textile wastewater. Brazilian Journal of Chemical Engineering, 28(4), 617-624. [Link]
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Firmino, P. I. M., et al. (2011). Applicability of anthraquinone-2,6-disulfonate (AQDS) to enhance colour removal in mesophilic UASB reactors treating textile wastewater. ResearchGate. [Link]
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Costa, M. C., et al. (2010). Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. ResearchGate. [Link]
- Sathiyamoorthi, P., et al. (2007). Decolourization of Azo-Dyes by Bacterial Consortium. Journal of Applied Sciences Research.
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Mariappan, N., et al. (2011). Decolorization of Azo Dye (Orange MR) by an Autochthonous Bacterium, Micrococcus sp. DBS 2. Iranian Journal of Biotechnology, 9(2). [Link]
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da Silva, M. E. R., Firmino, P. I. M., & dos Santos, A. B. (2012). Impact of the redox mediator sodium anthraquinone-2,6-disulphonate (AQDS) on the reductive decolourisation of the azo dye Reactive Red 2 (RR2) in one- and two-stage anaerobic systems. Bioresource Technology, 121, 1-7. [Link]
- Lellis, B., Fávaro-Polonio, C. Z., Pamphile, J. A., & Polonio, J. C. (2019). Effects of textile dyes on health and the environment and bioremediation potential of living organisms.
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dos Santos, A. B., Cervantes, F. J., & van Lier, J. B. (2004). Azo dye reduction by thermophilic anaerobic granular sludge, and the impact of the redox mediator anthraquinone-2,6-disulfonate (AQDS) on the reductive biochemical transformation. Chemosphere, 55(9), 1149-1159. [Link]
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Costa, M. C., et al. (2010). Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. Semantic Scholar. [Link]
- Hassan, M. M., & Alam, M. Z. (2021). Advanced Oxidation Processes for Treatment of Textile and Dye Wastewater: A Review. Journal of Water Process Engineering, 43, 1022Advanced.
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El-Kassas, H. Y., & El-Refai, H. A. (2020). Biodegradation, Decolorization, and Detoxification of Di-Azo Dye Direct Red 81 by Halotolerant, Alkali-Thermo-Tolerant Bacterial Mixed Cultures. Microorganisms, 8(11), 1667. [Link]
- Singh, P., et al. (2015). Factors Affecting the Complete Mineralization of Azo Dyes.
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Supaka, N., Juntongjin, K., Damronglerd, S., Delia, M. L., & Strehaiano, P. (2004). Key factors regarding decolorization of synthetic anthraquinone and azo dyes. Environmental Technology, 25(8), 967-976. [Link]
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Saratale, R. G., et al. (2013). Azo dye decolorization by a halotolerant consortium under microaerophilic conditions. ResearchGate. [Link]
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El-Hennawy, H. M., et al. (2023). Exploring the decolorization efficiency and biodegradation mechanisms of different functional textile azo dyes by Streptomyces albidoflavus 3MGH. Scientific Reports, 13(1), 1-17. [Link]
- Wojnárovits, L., & Takács, E. (2008). Kinetics and mechanism of azo dye destruction in advanced oxidation processes. Radiation Physics and Chemistry, 77(10-12), 1148-1152.
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Al-Tohamy, R., et al. (2022). Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms. Molecules, 27(8), 2397. [Link]
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de Souza, A. C. S., et al. (2024). Screening of Azo-Dye-Degrading Bacteria from Textile Industry Wastewater-Activated Sludge. Applied Sciences, 14(2), 565. [Link]
- dos Santos, A. B., et al. (2003). Effect of redox mediator, AQDS, on the decolourisation of a reactive azo dye containing triazine group in a thermophilic anaerobic EGSB reactor. Enzyme and Microbial Technology, 33(7), 942-951.
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Vanhoenacker, G., David, F., & Sandra, P. (2011). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method. Agilent Technologies Application Note. [Link]
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El-Desoky, H. S., et al. (2020). Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. Catalysts, 10(11), 1261. [Link]
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Olvera-Acevedo, C., et al. (2020). The decolorization and degradation of azo dyes by two Stenotrophomonas strains isolated from textile effluent (Tepetitla, Mexico). PeerJ, 8, e9332. [Link]
- Zhang, G., et al. (2012). Efficient decolorization/degradation of aqueous azo dyes using buffered H2O2 oxidation catalyzed by a dosage below ppm level of chloroperoxidase.
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John, A., et al. (2021). Spectrophotometric analysis of dye decolorization by S. kushneri HTSP. ResearchGate. [Link]
- Mittal, A. K., & Gupta, S. (2004). Advance oxidation processes for textile waste water treatment - At a glance. Indian Journal of Environmental Protection, 24(5), 362-368.
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Yanto, D. H., et al. (2021). Decolorization of Azo and Anthraquinone Dyes Using Recombinant Horseradish Peroxidase A2A Isoenzyme Produced by Komagataella phaffii. Catalysts, 11(11), 1367. [Link]
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Jadhav, S. U., et al. (2013). Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes. EXCLI Journal, 12, 462-479. [Link]
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Application Notes and Protocols for Assembling and Characterizing Aqueous Organic Redox Flow Batteries with AQDS
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of AQDS in Grid-Scale Energy Storage
Aqueous Organic Redox Flow Batteries (AORFBs) are a compelling technology for large-scale energy storage, a critical component in the global transition to renewable energy sources.[1] Unlike traditional solid-state batteries, AORFBs store energy in liquid electrolytes, allowing for the independent scaling of energy capacity and power output.[2][3] This design offers significant advantages in terms of scalability, durability, and safety.[2][4]
At the heart of many promising AORFBs is 9,10-anthraquinone-2,7-disulfonic acid (AQDS). This organic molecule offers several key advantages, including rapid and reversible two-electron redox kinetics, high chemical stability, and the potential for low-cost synthesis from abundant materials.[5][6] This application note provides a comprehensive guide to the experimental setup, assembly, and electrochemical characterization of an AORFB utilizing AQDS as the negative electrolyte (negolyte).
I. Materials and Equipment
A successful AORFB experiment hinges on the quality and proper preparation of its components. The following table outlines the essential materials and their functions.
| Component | Material/Specification | Purpose/Function |
| Negolyte | 9,10-anthraquinone-2,7-disulfonic acid (AQDS) dissolved in a supporting electrolyte (e.g., 1 M H₂SO₄ or neutral pH buffer).[7][8] | The negative electrolyte stores energy through the reversible reduction and oxidation of the AQDS molecule.[9] |
| Posolyte | A suitable positive electrolyte, such as a bromine/bromide (Br₂/HBr) solution or a ferro/ferricyanide (K₄[Fe(CN)₆]/K₃[Fe(CN)₆]) solution.[4][8] | The positive electrolyte stores energy via a corresponding redox reaction. The choice of posolyte will determine the overall cell voltage.[10] |
| Membrane | Ion-exchange membrane (e.g., Nafion™).[11] | Separates the negolyte and posolyte to prevent crossover of the active species while allowing for the transport of charge-carrying ions (e.g., H⁺ or Na⁺) to maintain charge neutrality.[3] |
| Electrodes | Porous carbon paper or felt. | Provides a high surface area for the electrochemical reactions to occur.[10] |
| Flow Cell Hardware | Graphite flow plates with machined flow fields, gaskets, current collectors (e.g., copper plates), and end plates.[12] | Forms the electrochemical reactor where the energy conversion takes place. |
| Pumps | Peristaltic pumps. | Circulate the electrolytes from the reservoirs through the flow cell.[3] |
| Reservoirs | Glass or plastic bottles. | To store the negolyte and posolyte. |
| Tubing | Chemically resistant tubing (e.g., Tygon®). | Connects the reservoirs, pumps, and flow cell. |
| Potentiostat/Galvanostat | A multichannel potentiostat/galvanostat with impedance spectroscopy capabilities. | Controls the charging and discharging of the battery and performs electrochemical characterization.[13] |
II. Experimental Protocols
Protocol 1: Electrolyte Preparation
The concentration of the active species and the composition of the supporting electrolyte are critical parameters that influence battery performance.
For an Acidic AQDS-Bromine System:
-
Negolyte Preparation: Dissolve the desired amount of AQDS sodium salt (AQDS-Na₂) in deionized water. Slowly add sulfuric acid (H₂SO₄) to reach the target concentrations (e.g., 1 M AQDS in 1 M H₂SO₄). Stir until the AQDS is fully dissolved. Rationale: The acidic environment provides protons for the redox reaction of AQDS and enhances ionic conductivity.[9]
-
Posolyte Preparation: Prepare a solution of hydrobromic acid (HBr) at the desired concentration (e.g., 3 M HBr). To set an initial state of charge (SOC), a portion of the bromide can be electrochemically or chemically oxidized to bromine (Br₂). Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
For a Neutral pH AQDS-Ferrocyanide System:
-
Negolyte Preparation: Dissolve the desired amount of AQDS in a 1 M buffer solution (e.g., phosphate buffer) to maintain a neutral pH.[7] The solubility of some AQDS salts can be enhanced by cation exchange, for example, from Na⁺ to NH₄⁺.[14]
-
Posolyte Preparation: Dissolve potassium ferrocyanide (K₄[Fe(CN)₆]) in the same buffer solution. To set an initial SOC, a portion of the ferrocyanide can be oxidized to potassium ferricyanide (K₃[Fe(CN)₆]). For a 50% SOC starting point with a 0.2 M total iron concentration, use 0.1 M ferrocyanide and 0.1 M ferricyanide.[15]
Protocol 2: Membrane Pre-treatment
Proper membrane pre-treatment is crucial for achieving optimal ionic conductivity and reducing membrane resistance.[16]
-
Cut the Nafion™ membrane to the required size.
-
Boil the membrane in a 3% hydrogen peroxide solution for 1 hour to remove organic impurities.
-
Rinse with deionized water.
-
Boil in 0.5 M sulfuric acid for 1 hour to ensure full protonation.[16]
-
Rinse thoroughly with deionized water and store in deionized water until use. Rationale: This procedure cleans the membrane and ensures it is in the correct ionic form for proton transport, which can impact voltage efficiency.[16][17]
Protocol 3: Flow Cell Assembly
Careful assembly of the flow cell is essential to prevent leaks and ensure uniform current distribution.
-
Clean all components (graphite plates, gaskets, etc.) with deionized water and isopropanol, then dry them completely.[12]
-
Place one end plate on a flat surface, followed by a current collector and a graphite flow plate.
-
Position a gasket on the flow plate, ensuring alignment of the flow channels.
-
Carefully place a pre-cut and pre-treated carbon felt electrode into the gasket window.
-
Place the pre-treated ion-exchange membrane on top of the electrode.
-
Stack the second electrode, gasket, and graphite flow plate in order.
-
Add the second current collector and end plate.
-
Secure the entire stack and tighten the bolts in a star pattern to ensure even pressure distribution.
-
Connect the cell inlets and outlets to the appropriate electrolyte reservoirs using tubing and peristaltic pumps.[12]
III. Electrochemical Characterization
A suite of electrochemical techniques is used to evaluate the performance of the AORFB.
Protocol 4: Cyclic Voltammetry (CV)
CV is a fundamental technique to study the redox behavior of the active species.[9]
-
Use a three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[18]
-
Perform the CV measurement on a small, static sample of the prepared negolyte and posolyte.
-
Scan the potential over a range that encompasses the redox peaks of the active molecule.
-
The resulting voltammogram provides information on the redox potentials, electrochemical reversibility, and reaction kinetics of the AQDS and the posolyte active species.[15]
Protocol 5: Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique to probe the internal resistances of the battery.[19]
-
Assemble the full flow cell and circulate the electrolytes.
-
Bring the cell to a specific state of charge (e.g., 50% SOC).
-
Apply a small AC voltage or current perturbation over a range of frequencies (e.g., 100 kHz to 0.1 Hz) and measure the impedance response.[20]
-
The resulting Nyquist plot can be used to determine the ohmic resistance (from the high-frequency intercept with the real axis) and the charge-transfer resistance (from the diameter of the semicircle).[13][21] This allows for the deconvolution of different sources of voltage loss within the cell.[22]
Protocol 6: Galvanostatic Cycling
Galvanostatic cycling is used to determine the key performance metrics of the battery, such as efficiency and capacity retention.[4]
-
Circulate the electrolytes through the assembled cell.
-
Apply a constant current to charge the battery until a set voltage limit is reached.
-
Then, apply a constant negative current to discharge the battery to a lower voltage limit.[23]
-
Repeat this charge-discharge process for multiple cycles.
-
From the cycling data, the following metrics can be calculated:
-
Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity in a given cycle.
-
Voltage Efficiency (VE): The ratio of the average discharge voltage to the average charge voltage.
-
Energy Efficiency (EE): The product of CE and VE.
-
Capacity Fade: The rate at which the discharge capacity decreases over subsequent cycles.[24]
-
IV. Data Presentation and Analysis
For clarity and comparative purposes, quantitative data should be summarized in tables.
Table 1: Typical Experimental Parameters for an AQDS-based AORFB
| Parameter | Value | Reference |
| AQDS Concentration | 0.5 - 1.0 M | |
| Supporting Electrolyte | 1 M H₂SO₄ or neutral buffer | [7][8] |
| Posolyte Concentration | 0.5 - 3.0 M | [22] |
| Membrane | Nafion™ 115 or 212 | [15][16] |
| Electrode Material | Carbon Paper/Felt | |
| Current Density | 50 - 150 mA/cm² | [22][23] |
| Flow Rate | 20 - 100 mL/min | [23] |
Table 2: Key Performance Metrics
| Metric | Typical Range | Significance |
| Open Circuit Voltage (OCV) | 0.8 - 1.2 V | Determines the theoretical cell voltage.[2] |
| Coulombic Efficiency (CE) | > 99% | Indicates minimal side reactions and low crossover of active species. |
| Voltage Efficiency (VE) | 80 - 90% | Reflects the extent of voltage losses due to internal resistances. |
| Energy Efficiency (EE) | 70 - 85% | Represents the overall round-trip efficiency of the battery. |
| Capacity Fade Rate | < 0.1% per day | Indicates the long-term stability of the battery.[22] |
V. Conclusion and Future Outlook
This application note provides a foundational framework for the successful assembly and characterization of an aqueous organic redox flow battery utilizing AQDS. By following these detailed protocols, researchers can obtain reliable and reproducible data to evaluate the performance of their systems. The inherent tunability of organic molecules like AQDS offers a vast design space for further improvements in solubility, redox potential, and stability, paving the way for the next generation of cost-effective and sustainable grid-scale energy storage solutions.[25]
References
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Three-Electrode Dynamic Electrochemical Impedance Spectroscopy as an Innovative Diagnostic Tool for Advancing Redox Flow Battery Technology. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]
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Zarei-Jelyani, M., Loghavi, M. M., Babaiee, M., Eqra, R., & Masoumi, M. (2022). Study the Effect of Acid-heat Pretreatment of Nafion Membrane on the Performance of Multi-cell Stack of Vanadium Redox Flow Battery. Journal of Space Science, Technology and Applications. Retrieved January 4, 2026, from [Link]
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Aaron, D., Liu, Y., Tang, Z., & Papandrew, A. B. (2013). Probing Electrode Losses in All-Vanadium Redox Flow Batteries with Impedance Spectroscopy. Electrochemical Society Letters, 2(3), A25–A27. [Link]
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Kunz, M., Ressel, S., & Wark, M. (2018). Verification of Redox Flow Batteries' Functionality by Electrochemical Impedance Spectroscopy Tests. Batteries, 4(4), 62. [Link]
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Vatamanu, J., Vlácil, P., Mazúr, P., Kosek, J., & Dundálek, J. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Molecules, 26(9), 2465. [Link]
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Kim, T., Shin, S. H., Jin, C. S., & Kwak, S. K. (2020). Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple. Journal of Materials Chemistry C, 8(1), 221–227. [Link]
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Medeiros, M. G. S. (2021). The Vanadium Redox Flow Battery - Electrochemical Impedance Characterization. Fenix - Repositório da Universidade de Lisboa. Retrieved January 4, 2026, from [Link]
-
(a) Cell schematic view of AQDS-Br flow battery in the discharge mode.... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Sánchez-Díez, E., Ventosa, E., & Palma, J. (2022). Understanding Aqueous Organic Redox Flow Batteries: A Guided Experimental Tour from Components Characterization to Final Assembly. Batteries, 8(10), 184. [Link]
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Medeiros, M. G. S. (2021). The Vanadium Redox Flow Battery - Electrochemical Impedance Characterization Energy Engineering and Management. sistema Fenix. Retrieved January 4, 2026, from [Link]
-
Wiberg, J. (2019). Aqueous Organic Redox Flow Batteries - Electrochemical Studies of Quinonoid Compounds. Chalmers Research. Retrieved January 4, 2026, from [Link]
-
Jiang, B., Wu, L., Yu, L., Qiu, X., & Xi, J. (2016). Insights into the Impact of the Nafion Membrane Pretreatment Process on Vanadium Flow Battery Performance. ACS Applied Materials & Interfaces, 8(20), 12959–12968. [Link]
-
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Application Notes & Protocols: Investigating Anthraquinone-2,6-disulfonic acid disodium salt as a Disease-Modifying Osteoarthritis Drug (DMOAD)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Osteoarthritis and a Novel Therapeutic Avenue
Osteoarthritis (OA) is the most prevalent form of arthritis, characterized by the progressive degradation of articular cartilage, synovial inflammation, and changes to the subchondral bone.[[“]][2] Current pharmacological treatments for OA are largely palliative, focusing on pain relief with analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), rather than addressing the underlying disease pathology.[3][4] The development of Disease-Modifying Osteoarthritis Drugs (DMOADs) that can slow, halt, or even reverse the structural damage in OA joints remains a critical unmet need in medicine.[4][5]
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) has emerged as a promising candidate for a DMOAD.[3][6] Anthraquinones, a class of aromatic organic compounds, are known for their anti-inflammatory properties.[7] Specifically, AQDS has demonstrated potential in preclinical studies to protect cartilage from degradation, suggesting its utility in OA research and therapy.[3][6]
This guide provides a comprehensive overview of the application of AQDS in osteoarthritis studies, detailing its proposed mechanism of action and providing step-by-step protocols for in vitro and in vivo evaluation.
Proposed Mechanism of Action of AQDS in Osteoarthritis
The pathophysiology of osteoarthritis is complex, involving a cascade of inflammatory and catabolic events within the joint.[8][9] Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), play a central role in driving the disease process.[9] These cytokines stimulate chondrocytes, the resident cells of cartilage, to produce matrix-degrading enzymes like matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS).[9][10] This enzymatic activity leads to the breakdown of the extracellular matrix (ECM), primarily composed of type II collagen and aggrecan, resulting in the loss of cartilage integrity and function.[9][11]
Several key signaling pathways are implicated in this destructive process, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][12][13] Activation of these pathways in chondrocytes upregulates the expression of genes involved in inflammation and matrix degradation.[8][10]
Furthermore, the P2X7 receptor (P2X7R), an ATP-gated ion channel, has been identified as a critical inflammatory switch in OA.[14][15] Its activation on chondrocytes can trigger downstream inflammatory cascades, including the activation of the NLRP3 inflammasome and subsequent release of IL-1β, contributing to cartilage degradation and cell death.[14][16]
AQDS is hypothesized to exert its chondroprotective effects by intervening in these key pathological processes. Studies have shown that AQDS can inhibit the activity of enzymes like cathepsin B and reduce the release of proteoglycans from the cartilage matrix when stimulated by IL-1β.[3] While the precise molecular targets are still under investigation, it is plausible that AQDS modulates one or more of these critical signaling pathways.
Caption: Proposed mechanism of AQDS in mitigating osteoarthritis.
In Vitro Evaluation of AQDS
In vitro models are essential for elucidating the molecular mechanisms of a drug candidate and for initial screening of its efficacy and cytotoxicity.[9][17]
Protocol 1: Primary Chondrocyte Culture and Osteoarthritic Stimulation
This protocol details the isolation and culture of primary chondrocytes and the induction of an OA-like phenotype using pro-inflammatory cytokines.[18][19]
Materials:
-
Articular cartilage tissue (e.g., from human donors, bovine, or porcine joints)
-
Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine[20]
-
Collagenase Type II
-
Trypsin-EDTA
-
Recombinant human/porcine/bovine IL-1β and TNF-α
-
This compound (AQDS)
Procedure:
-
Chondrocyte Isolation:
-
Aseptically dissect articular cartilage from the joint.
-
Mince the cartilage into small pieces (1-2 mm³).
-
Digest the cartilage pieces with Collagenase Type II solution overnight at 37°C with gentle agitation.[21]
-
Filter the cell suspension through a 70-µm cell strainer to remove undigested tissue.
-
Wash the isolated chondrocytes with PBS and centrifuge.
-
Resuspend the cell pellet in complete culture medium and count the cells.
-
-
Cell Culture and Treatment:
-
Seed the chondrocytes in culture plates at a density of 1-2 x 10⁵ cells/cm².
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Once the cells reach 80-90% confluency, serum-starve them for 12-24 hours.
-
Pre-treat the cells with various concentrations of AQDS for 1-2 hours.
-
Stimulate the cells with a combination of IL-1β (10 ng/mL) and TNF-α (20 ng/mL) for 24-48 hours to induce an OA-like phenotype.[18]
-
Protocol 2: Assessment of AQDS Efficacy
1. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the treated chondrocytes.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) to analyze the expression of key genes involved in OA pathogenesis.
-
Catabolic genes: MMP1, MMP3, MMP13, ADAMTS4, ADAMTS5[10]
-
Anabolic genes: COL2A1, ACAN
-
Inflammatory genes: IL6, COX2
-
2. Protein Expression and Activity Assays:
-
Western Blotting: Analyze the protein levels of key signaling molecules (e.g., phosphorylated-NF-κB p65, p38 MAPK, ERK1/2) and matrix-degrading enzymes (MMPs, ADAMTSs).[22][23]
-
ELISA: Quantify the secretion of pro-inflammatory cytokines (IL-6, PGE₂) and matrix degradation products (e.g., COMP, CTX-II) in the culture supernatant.[24][25]
-
Proteoglycan Release Assay: Measure the amount of sulfated glycosaminoglycans (sGAGs) released into the culture medium using the DMMB assay as an indicator of cartilage matrix degradation.
3. Cell Viability and Cytotoxicity:
-
Perform an MTT or PrestoBlue assay to assess the effect of AQDS on chondrocyte viability.
| Parameter | Assay | Expected Outcome with AQDS Treatment |
| Gene Expression | RT-qPCR | ↓ MMP1, MMP3, MMP13, ADAMTS4, ADAMTS5, IL6, COX2↑ COL2A1, ACAN |
| Protein Expression | Western Blot | ↓ p-NF-κB p65, p-p38, p-ERK1/2↓ MMPs, ADAMTSs |
| Cytokine Secretion | ELISA | ↓ IL-6, PGE₂ |
| Matrix Degradation | DMMB Assay, ELISA | ↓ sGAG release, COMP, CTX-II |
| Cell Viability | MTT/PrestoBlue | No significant decrease in cell viability |
In Vivo Evaluation of AQDS
Animal models are crucial for evaluating the efficacy and safety of a potential DMOAD in a more complex biological system.[26][27]
Protocol 3: Surgical Induction of Osteoarthritis in a Rodent Model
The destabilization of the medial meniscus (DMM) model in mice or the anterior cruciate ligament transection (ACLT) model in rats are commonly used to induce OA.[28][29]
Materials:
-
8-12 week old male C57BL/6 mice or Sprague-Dawley rats[28]
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
AQDS formulation for oral gavage or intra-articular injection
Procedure:
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform DMM surgery on one knee joint, with the contralateral joint serving as a sham control.
-
Provide post-operative analgesia and monitor the animals for recovery.
-
-
Drug Administration:
-
Begin AQDS treatment at a predetermined time point post-surgery (e.g., 1 week).
-
Administer AQDS daily or on a specified schedule via oral gavage or intra-articular injection for a period of 8-12 weeks.
-
Include a vehicle-treated control group.
-
Protocol 4: Assessment of In Vivo Efficacy
1. Histological Analysis:
-
At the end of the study, euthanize the animals and harvest the knee joints.
-
Fix, decalcify, and embed the joints in paraffin.
-
Section the joints and stain with Safranin O/Fast Green to visualize cartilage and proteoglycan content.
-
Score the severity of cartilage degradation using a standardized scoring system (e.g., OARSI score).
2. Immunohistochemistry (IHC):
-
Perform IHC on joint sections to detect the expression of key proteins such as MMP-13, ADAMTS-5, and type X collagen (a marker of chondrocyte hypertrophy).
3. Micro-computed Tomography (µCT):
-
Use µCT to assess changes in subchondral bone architecture, such as bone volume, trabecular thickness, and osteophyte formation.
4. Behavioral Analysis:
-
Assess joint pain and function throughout the study using methods like the von Frey test for mechanical allodynia or incapacitance testing.
Caption: Workflow for in vivo evaluation of AQDS in an OA model.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a potential DMOAD. The in vitro studies will help to elucidate its mechanism of action at a molecular level, while the in vivo experiments will provide crucial data on its efficacy and safety in a living organism.
Future research should focus on identifying the specific molecular targets of AQDS within the inflammatory and catabolic pathways of OA. Further studies could also explore different formulations and delivery methods to enhance its bioavailability and therapeutic effect in the joint. The promising preclinical data for AQDS warrants further investigation and holds the potential for a novel therapeutic strategy for osteoarthritis.
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Application Note & Protocol: High-Purity Recovery of Anthraquinone-2,6-disulfonic acid disodium salt via Aqueous Recrystallization
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and purification sciences.
Introduction: The Imperative for Purity
Anthraquinone-2,6-disulfonic acid disodium salt is a pivotal intermediate in the synthesis of various dyes and can also serve as a catalyst in diverse chemical transformations.[1][2] For these applications, the purity of the compound is paramount, as impurities can lead to undesirable side reactions, reduced product yields, and compromised final product quality. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[3][4] The underlying principle of this method is the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[5][6] This application note provides a detailed, step-by-step protocol for the recrystallization of this compound from an aqueous solution, a method suggested by established chemical literature.[7][8][9]
Core Principles of Recrystallization
The successful recrystallization of this compound hinges on its favorable solubility profile in water; it is soluble in hot water and significantly less soluble in cold water.[1] This characteristic allows for the dissolution of the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjustments to scale should be made proportionally.
Materials and Equipment:
-
Crude this compound (≥95% purity)[10]
-
Deionized water
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven
Safety Precautions:
-
This compound may cause skin, eye, and respiratory irritation.[1][10][11]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Perform the procedure in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.[10][12][13]
Protocol:
-
Dissolution of the Crude Salt:
-
Place 10 grams of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 50 mL of deionized water to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring. The goal is to dissolve the solid completely.
-
If the solid does not fully dissolve, add small increments (5-10 mL) of hot deionized water until a clear solution is obtained. Avoid adding an excessive amount of solvent to ensure the solution is saturated or near-saturated.
-
-
Hot Filtration (Optional, if insoluble impurities are present):
-
If the hot solution contains visible insoluble impurities, a hot filtration step is necessary.
-
Preheat a separate 500 mL Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the stemless funnel.
-
Carefully and quickly pour the hot solution through the filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the hot plate and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Collection of Crystals by Vacuum Filtration:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of cold deionized water to ensure it is sealed to the funnel.
-
Turn on the vacuum source and carefully pour the cold slurry of crystals into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals in the funnel with a small amount of ice-cold deionized water (2-3 portions of 5-10 mL) to remove any residual mother liquor containing dissolved impurities.
-
-
Drying the Purified Crystals:
-
Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Carefully transfer the filter paper with the crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved. The melting point of the pure compound is 325 °C.[1][7]
-
Visual Workflow of the Recrystallization Process
Caption: Workflow for the purification of this compound.
Data Summary: Key Parameters and Expected Outcomes
| Parameter | Value/Range | Rationale |
| Starting Material Purity | ≥95% | This protocol is effective for removing minor impurities. |
| Solvent | Deionized Water | The compound exhibits high solubility in hot water and low solubility in cold water.[1] |
| Dissolution Temperature | Near boiling point of water | To ensure complete dissolution in a minimal amount of solvent. |
| Cooling Method | Slow cooling followed by ice bath | Promotes the formation of large, pure crystals and maximizes yield. |
| Washing Solvent | Ice-cold Deionized Water | Removes adhering mother liquor without significantly dissolving the product crystals. |
| Drying Temperature | 60-80 °C | Sufficient to remove residual water without causing decomposition. |
| Expected Yield | 80-90% | Dependent on the initial purity and careful execution of the protocol. |
| Expected Purity | >98% | Recrystallization is a highly effective purification technique. |
Discussion: Critical Parameters and Troubleshooting
-
Solvent Volume: The use of a minimal amount of hot solvent is critical. An excess of solvent will result in a lower yield as more of the product will remain dissolved in the mother liquor even after cooling.
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and may trap impurities within the crystal lattice. A slow and gradual cooling process is essential for achieving high purity.
-
Washing: It is imperative to use ice-cold solvent for washing the crystals on the filter. Using room temperature or warm solvent will lead to a loss of product due to dissolution.
-
Troubleshooting:
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. Reheating the solution and allowing it to cool more slowly can often resolve this issue.
-
No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used. The solution can be heated to evaporate some of the solvent to achieve saturation. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
Conclusion
This application note provides a comprehensive and reliable protocol for the purification of this compound by recrystallization from water. By adhering to the detailed steps and understanding the underlying principles, researchers can consistently obtain a high-purity product suitable for demanding applications in research and development.
References
-
Carl ROTH. (2025). Safety Data Sheet: this compound. Retrieved from [Link]
-
ChemBK. (n.d.). Anthraquinone-2,6-disulfonic acid, disodium salt. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet Anthraquinone-2,6-disulfonic acid, disodium salt. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
- Google Patents. (n.d.). US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent.
-
University of California, Berkeley. (n.d.). recrystallization.pdf. Retrieved from [Link]
- Google Patents. (n.d.). US1899957A - Process for preparing anthraquinone sulphonic acids.
-
Wiley Online Library. (2025). Anthraquinone Sulfonates as Water‐Soluble Photocatalysts: Synthetic Applications and Perspectives. Retrieved from [Link]
- Google Patents. (n.d.). CN115074109A - A preparation method of anthraquinone-2-sulfonic acid compound.
- Google Patents. (n.d.). US1963383A - Process of sulphonating anthraquinone and its derivatives.
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US2074309A - Process for the preparation of anthraquinonedisulphonic acids.
Sources
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- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. Recrystallization Definition, Principle &Purpose [praxilabs.com]
- 7. This compound CAS#: 853-68-9 [m.chemicalbook.com]
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- 9. This compound | 853-68-9 [chemicalbook.com]
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- 13. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols: Preparation of Aqueous Solutions of Anthraquinone-2,6-disulfonic acid disodium salt
Introduction
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a highly water-soluble, redox-active organic compound. Its robust electrochemical properties make it a compound of significant interest in various fields of research and development.[1][2] Key applications include its use as a redox mediator in electrochemistry, a core component in aqueous organic redox flow batteries (AORFBs) for large-scale energy storage, and as a dye intermediate.[2][3] It is also utilized in proteomics research and for creating photoinduced self-cleaning nanofiber membranes.[1][4][5]
The preparation of a well-defined aqueous solution of AQDS is the foundational step for these applications. The concentration, purity, and stability of the solution can significantly impact experimental outcomes. This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the precise and safe preparation of aqueous AQDS solutions. The protocols herein are designed to be self-validating, with explanations grounded in the physicochemical properties of the compound.
Physicochemical Properties and Data
Understanding the fundamental properties of AQDS is critical for its effective handling and use. The compound is typically a yellow or pinkish crystalline powder.[3][4] Its two sulfonate groups render it highly soluble in water.[3]
| Property | Value | Reference |
| CAS Number | 853-68-9 | [1] |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1] |
| Molecular Weight | 412.30 g/mol | [1] |
| Appearance | White to Pale Yellow or Pink Powder/Solid | [4][6][7] |
| Melting Point | >300 °C | [6][8] |
| Solubility in Water | Soluble in cold and hot water.[3] A reported value is 10 mg/mL.[6][8] | [3][6][8] |
| Stability | Stable under normal conditions.[4] Hygroscopic.[6] | [4][6] |
| Incompatibilities | Strong oxidizing agents.[4] | [4] |
Safety and Handling: A Self-Validating Approach
A safe laboratory environment is non-negotiable. The following precautions are based on established safety data sheets (SDS) and are designed to minimize risk during the handling of AQDS powder and its solutions.[9][10][11]
2.1 Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of direct contact with the chemical, which is classified as an irritant.[8][11]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9][11] This is to prevent irritation, redness, or pain upon accidental eye contact.[12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or long-sleeved clothing to prevent skin exposure.[9][11][12] AQDS may cause skin irritation.[10][11]
-
Respiratory Protection: When handling the powder, especially if dust generation is likely, work in a well-ventilated area or a chemical fume hood.[11][12] If ventilation is inadequate, use a NIOSH-approved respirator with a dust filter.[9][11] This is crucial as the compound may cause respiratory tract irritation.[10][11]
2.2 Emergency Procedures
In the event of exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If irritation occurs, get medical advice.[10][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical aid.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water. Seek immediate medical attention.[9]
2.3 Spills and Waste Disposal
-
Spills: For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[9] For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a chemical waste container.[11]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Protocol: Preparation of a Standard 100 mM Aqueous AQDS Solution
This protocol details the preparation of 100 mL of a 100 mM aqueous solution. The principles can be adapted for different concentrations and volumes. The use of high-purity water (Type I or Type II) is essential to avoid contamination with metal ions or other impurities that could interfere with electrochemical or spectroscopic analyses.
3.1 Required Materials and Equipment
-
Reagents:
-
This compound (AQDS), ≥95% purity[1]
-
High-purity, deionized, or distilled water (≥18 MΩ·cm resistivity recommended)
-
-
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
100 mL volumetric flask (Class A)
-
Beaker (e.g., 150 mL)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Pipettes or graduated cylinder
-
(Optional) Syringe filter (0.22 µm or 0.45 µm pore size)
-
3.2 Workflow Diagram
Caption: Workflow for preparing an aqueous AQDS solution.
3.3 Step-by-Step Methodology
Part A: Calculation of Required Mass
The foundation of an accurate solution is a correct calculation. The mass of solute needed is determined by the desired concentration (Molarity), final volume (V), and the solute's molecular weight (MW).
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example Calculation for 100 mL of 100 mM AQDS:
-
Molarity = 100 mM = 0.1 mol/L
-
Volume = 100 mL = 0.1 L
-
Molecular Weight (MW) = 412.30 g/mol
-
Mass = 0.1 mol/L × 0.1 L × 412.30 g/mol = 4.123 g
-
Part B: Dissolution Protocol
-
Weighing: Place a weighing boat on the analytical balance and tare it. Carefully weigh out exactly 4.123 g of AQDS powder. Expertise & Experience: Since the powder is hygroscopic, perform the weighing step promptly to minimize water absorption from the atmosphere, which would introduce error.[6]
-
Initial Dissolution: Add approximately 80 mL (i.e., ~80% of the final volume) of high-purity water to a 150 mL beaker containing a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stirrer. Slowly add the weighed AQDS powder to the vortex of the stirring water. This gradual addition prevents clumping and accelerates dissolution.
-
Complete Dissolution: Continue stirring at a moderate speed. AQDS should dissolve readily in water at room temperature to form a clear solution.[3] If dissolution is slow, gentle warming (e.g., to 40-50 °C) can be applied, but for most standard concentrations, it is not necessary.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully transfer the solution to a 100 mL Class A volumetric flask. Rinse the beaker with small aliquots of high-purity water and add the rinsings to the flask to ensure a quantitative transfer.
-
Homogenization: Add high-purity water dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask. Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
Part C: Quality Control and Storage
-
Quality Control: The final solution should be clear and free of any visible particulates. A slight yellow or pinkish hue is normal.[4]
-
Filtration (Optional but Recommended): For applications sensitive to particulate matter, such as electrochemistry or cell culture, filter the solution through a 0.22 µm or 0.45 µm syringe filter into a clean storage bottle.
-
Storage: Store the solution in a tightly capped, clearly labeled bottle to prevent evaporation and contamination.[9] Although AQDS is generally stable, one purification method involves crystallization from water in the dark, suggesting potential light sensitivity.[4][6] Therefore, storing the solution in an amber bottle or in a dark place (e.g., a cabinet or refrigerator) is a best practice to ensure long-term stability. Given its hygroscopic nature as a solid, keeping the solution container well-sealed is paramount.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | 1. Solution is supersaturated. 2. Water quality is poor. 3. Insufficient mixing time. | 1. Recalculate and ensure the desired concentration is below the solubility limit. 2. Use high-purity water. 3. Continue stirring; gentle warming can be applied. |
| Cloudy or Precipitated Solution | 1. Contamination from glassware or water. 2. Incompatibility with other solutes (if not a pure aqueous solution). | 1. Ensure all glassware is scrupulously clean. 2. Filter the solution. If the issue persists, remake the solution with fresh reagents. |
| Unexpected Color | 1. Contamination. 2. Degradation of the compound (unlikely if fresh). | 1. Remake the solution using high-purity reagents and clean equipment. 2. Check the expiration date and storage conditions of the solid AQDS. |
Chemical Structure
Caption: Chemical structure of this compound.
References
- Material Safety Data Sheet Anthraquinone-2,6-disulfonic acid, disodium salt. (n.d.). Cole-Parmer.
- Safety Data Sheet: this compound. (2025). Carl ROTH.
- Anthraquinone-2,6-disulfonic acid, disodium salt. (n.d.). ChemBK.
- This compound. (n.d.). ChemicalBook.
- Disodium anthraquinone-2,6-disulfonate. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2014). Spectrum Chemical.
- SAFETY DATA SHEET. (n.d.). Bio-Synthesis Inc.
- Safety Data Sheet: Anthraquinone-2,7-disulfonic acid disodium salt, tech. (n.d.). AK Scientific, Inc.
- Anthraquinone-2,7-disulfonic Acid Disodium Salt. (n.d.). ChemicalBook.
- Anthraquinone Disulfonic Acid Disodium Salt. (n.d.). Nova International.
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- This compound. (n.d.). Echemi.
- Sodium anthraquinone-2,6-disulfonate. (n.d.). PubChem.
Sources
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- 2. Anthraquinone Disulfonic Acid Disodium Salt | High-Quality Chemical Manufacturer & Supplier [novainternational.net]
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- 4. This compound | 853-68-9 [chemicalbook.com]
- 5. Anthraquinone-2,7-disulfonic Acid Disodium Salt | 853-67-8 [chemicalbook.com]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 | CID 70070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 12. spectrumchemical.com [spectrumchemical.com]
- 13. aksci.com [aksci.com]
Application Notes & Protocols: Safe Handling and Storage of Anthraquinone-2,6-disulfonic acid disodium salt
Section 1: Introduction and Scope
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a highly versatile organic compound utilized across various scientific disciplines. Its properties as a robust redox mediator make it valuable in proteomics research, the development of microbial fuel cells, and as a catalyst in environmental remediation processes for decolorizing azo dyes[1][2][3][4][5]. Given its increasing application in both academic and industrial research, a comprehensive understanding of its safe handling and storage is paramount to ensure personnel safety and maintain experimental integrity.
This document serves as a detailed guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information, providing in-depth protocols and the scientific rationale behind them. The aim is to create a self-validating system of safety, where understanding the causality of procedural choices empowers the user to handle this chemical responsibly.
Section 2: Compound Profile and Hazard Identification
A foundational element of safe handling is a thorough understanding of the substance's physicochemical properties and inherent hazards. AQDS is a stable solid under standard conditions but possesses specific characteristics that necessitate careful management[2][3][6][7].
Physicochemical Properties
The key properties of this compound are summarized below. Note that its appearance can vary from a yellow crystal to a pink or off-white powder, which may be dependent on purity and hydration state[2][6][7][8].
| Property | Value | Source(s) |
| CAS Number | 853-68-9 | [1][9][10] |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1][11] |
| Molecular Weight | ~412.3 g/mol | [1][11] |
| Appearance | Yellow to pinkish crystalline powder | [2][3][6][7] |
| Melting Point | >300 °C (decomposes) | [2][6][7] |
| Solubility | Soluble in water | [6] |
| Stability | Stable under normal temperatures and pressures. Hygroscopic. | [2][7] |
GHS Hazard Analysis & Causality
According to the Globally Harmonized System (GHS), AQDS is classified with specific hazards that directly inform the required handling procedures[10][11][12]. Understanding the "why" behind these classifications is crucial for appreciating the associated risks.
| GHS Classification | Hazard Statement | Mechanistic Rationale | Source(s) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The sulfonic acid groups, even in salt form, can interact with skin moisture, potentially causing localized pH changes and irritation upon prolonged contact. | [10][11][12] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | The fine particulate nature of the powder can cause mechanical abrasion to the eye. Chemically, it is a significant irritant to sensitive ocular tissues. | [10][11][12] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the fine dust can irritate the mucous membranes of the respiratory tract. This is a common hazard for many fine chemical powders. | [10][11][12] |
STOT: Specific Target Organ Toxicity
Section 3: Risk Assessment and Mitigation Workflow
A proactive approach to safety involves a logical workflow from task conception to completion. This ensures that risks are identified and mitigated at every stage. The following diagram illustrates this essential process.
Caption: Risk Management Workflow for AQDS Handling.
This workflow is a self-validating system. By proceeding from planning to preparation before execution, the researcher ensures that all necessary safety barriers (fume hood, PPE) are in place, directly addressing the identified hazards of irritation and dust inhalation.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Engineering Controls & Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through inhalation and contact. This is achieved by combining engineering controls with appropriate PPE.
-
Primary Engineering Control: All procedures involving the handling of solid AQDS powder must be performed within a certified chemical fume hood. This is the most effective way to control airborne dust and prevent respiratory exposure[12][13].
-
Secondary Controls: An eyewash station and safety shower must be readily accessible in the immediate work area[13][14].
The selection of PPE is dictated by the specific task being performed.
| Task | Required PPE | Rationale |
| Handling Solid AQDS (Weighing, Aliquoting) | - Nitrile gloves- Chemical safety goggles- Lab coat- N95 respirator (if fume hood is unavailable/fails) | Protects against skin/eye contact and inhalation of aerosolized powder, which is a primary exposure risk[7][12][13]. |
| Handling AQDS Solutions (Aqueous) | - Nitrile gloves- Safety glasses with side shields | The inhalation risk is negligible, but protection against skin and eye splashes remains necessary. |
SOP 2: Protocol for Weighing and Solution Preparation
This protocol is designed to mitigate dust generation and prevent contamination.
-
Preparation: Don appropriate PPE as specified in SOP 1 for handling solids. Ensure the chemical fume hood sash is at the proper working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of AQDS, a clean spatula, and the destination vessel (e.g., beaker with a stir bar) inside the hood.
-
Transfer: Gently open the AQDS stock container. Causality Note: Avoid abrupt movements which can aerosolize the fine powder. Use the spatula to carefully transfer the desired amount of solid to the weigh boat. Do not pour the powder directly from the stock container.
-
Weighing: Close the stock container immediately after transferring the powder. Record the mass.
-
Dissolution: Slowly add the weighed AQDS powder to the solvent in the destination vessel. Causality Note: Adding the solid to the liquid, rather than vice-versa, minimizes splashing and potential aerosol generation.
-
Cleanup: Gently tap the spatula on the inside of the destination vessel to dislodge any remaining powder. Dispose of the weigh boat and any contaminated wipes in the designated solid waste container.
-
Decontamination: Wipe down the spatula and the work surface within the fume hood with a damp cloth or towel.
SOP 3: Storage Protocol
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
-
Container: Always store AQDS in its original, tightly sealed container or a similarly appropriate, well-labeled secondary container[7][14].
-
Environment: Store the container in a cool, dry, and well-ventilated area[6][7][14]. A designated chemical storage cabinet is ideal.
-
Moisture Control: Due to its hygroscopic nature, extra precautions should be taken to protect it from moisture[2][6]. Storing in a desiccator may be appropriate for long-term storage of small quantities.
-
Incompatibilities: Segregate AQDS from strong oxidizing agents. Causality Note: As a reducible anthraquinone, it can react exothermically with strong oxidizers, creating a potential fire or explosion hazard[6][7][10][14].
Section 5: Emergency and Spill Response Protocols
Protocol 1: First Aid Measures
Immediate and correct first aid is vital in the event of an exposure.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[7][9][12].
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[9][10][12].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[9][10][12].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].
Protocol 2: Spill Containment and Cleanup
The response to a spill depends on its scale. The following protocol is for minor laboratory spills (<5g) of solid AQDS. For larger spills, evacuate the area and contact institutional Environmental Health & Safety (EHS).
Caption: Spill Response Decision Tree for AQDS.
Key Steps for Minor Spill Cleanup:
-
Restrict Access: Ensure others are aware of the spill and keep unprotected personnel away[9].
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood[7].
-
Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne[9][12].
-
Collect: Carefully sweep the material into a suitable, labeled container for chemical waste. Avoid aggressive sweeping that generates dust[7][9].
-
Decontaminate: Wipe the spill area with a damp paper towel, then clean with soap and water. Place all cleaning materials into the waste container.
-
Dispose: Seal the container and dispose of it according to your institution's hazardous waste procedures[7][14].
Section 6: Waste Disposal
All waste containing AQDS, whether solid or in solution, must be treated as chemical waste.
-
Containers: Collect waste in containers that are clearly labeled with the full chemical name.
-
Regulations: Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations[7][14]. Do not discharge into drains or the environment[9][14]. Consult your institution's EHS department for specific disposal protocols.
Section 7: References
-
Anthraquinone-2,6-disulfonic acid, disodium salt - ChemBK. (n.d.). Retrieved from [Link]
-
Material Safety Data Sheet Anthraquinone-2,6-disulfonic acid, disodium salt - Cole-Parmer. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: this compound - Carl ROTH. (2025, June 13). Retrieved from [Link]
-
Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 - PubChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Bio-WORLD. (n.d.). Retrieved from [Link]
-
9,10-Anthraquinone-2,6-disulfonic acid disodium salt/ epoxy graphite composite for anode in microbial fuel cell - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions - ResearchGate. (2025, August 9). Retrieved from [Link]
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Application Notes & Protocols: Anthraquinone-2,6-disulfonate (AQDS) as a Regenerable Catalyst for Liquid Redox Desulfurization of Gas Streams
Prepared by: Gemini, Senior Application Scientist
Introduction: The Principle and Advantages of AQDS in Gas Sweetening
The removal of hydrogen sulfide (H₂S), a toxic and corrosive compound, from various gas streams—including natural gas, biogas, and industrial off-gases—is a critical process known as "gas sweetening." While methods like hydrodesulfurization (HDS) are effective, they often require high temperatures, high pressures, and significant capital investment[1][2]. Liquid redox desulfurization presents a compelling alternative, offering high efficiency under mild, ambient conditions.[3][4]
This document details the application of Anthraquinone-2,6-disulfonate (AQDS) as a homogeneous catalyst in an aqueous liquid redox system. AQDS is a highly soluble and stable organic compound that acts as a redox mediator, facilitating the selective oxidation of H₂S to elemental sulfur.[5][6] The core of this process lies in a catalytic cycle where the reduced form of AQDS is continuously regenerated using an inexpensive oxidant, typically oxygen from the air, making it a cost-effective and sustainable solution.[4][7] This approach is conceptually similar to established technologies like the Stretford and LO-CAT® processes, the latter of which uses a chelated iron catalyst to achieve H₂S removal efficiencies exceeding 99.9%.[7][8][9][10][11]
Key Advantages of the AQDS-Based Process:
-
Ambient Operating Conditions: The process operates at low temperatures and pressures, reducing energy consumption and capital costs compared to HDS.[12]
-
High Selectivity for H₂S: AQDS specifically targets H₂S, minimizing side reactions with other gas components like CO₂.
-
Continuous Catalyst Regeneration: The catalyst is regenerated in-situ, leading to low chemical consumption and operational expenditure (OPEX).[7][13]
-
Environmentally Benign Byproduct: The process converts toxic H₂S into non-hazardous, recoverable elemental sulfur.[8][11]
-
Process Flexibility: The system can handle a wide range of H₂S concentrations and gas flow rates with high turndown capability.[8]
Section 1: The Chemistry of AQDS-Mediated Desulfurization
The overall desulfurization reaction is deceptively simple: H₂S is oxidized by oxygen to form solid sulfur and water.
Overall Reaction: 2H₂S + O₂ → 2S(s) + 2H₂O
However, the direct reaction between H₂S and O₂ in the gas phase is kinetically slow. The AQDS catalyst provides an alternative, rapid reaction pathway by breaking the process into two distinct steps: (1) absorption and oxidation of H₂S by the oxidized form of the catalyst, and (2) regeneration of the catalyst using air.
Step 1: H₂S Absorption and Oxidation (Absorber) In the absorber, the sour gas stream is brought into contact with the alkaline AQDS solution. H₂S first dissolves and ionizes to form bisulfide (HS⁻) and sulfide (S²⁻) ions. The oxidized form of AQDS then rapidly accepts electrons from the sulfide species, oxidizing them to solid elemental sulfur while being reduced to hydroanthraquinone-2,6-disulfonate (H₂AQDS).
Reaction 1 (Oxidized State): AQDS + S²⁻ + 2H₂O → H₂AQDS + S(s) + 2OH⁻
Step 2: Catalyst Regeneration (Oxidizer) The reduced H₂AQDS solution is then transferred to an oxidizer vessel where it is contacted with air. The dissolved oxygen accepts electrons from the H₂AQDS, regenerating it back to its original oxidized state (AQDS) for reuse in the absorber.
Reaction 2 (Regeneration): H₂AQDS + O₂ → AQDS + H₂O₂ (which further reacts or decomposes)
The elegance of this system lies in the continuous cycling of the AQDS between its oxidized and reduced states, acting as an electron shuttle from hydrogen sulfide to oxygen.
Section 2: Key Operational Parameters and Considerations
The efficiency of the AQDS-mediated desulfurization process is governed by several critical parameters that must be carefully controlled and optimized.
| Parameter | Typical Range | Rationale & Field Insights |
| pH of Solution | 8.0 - 9.5 | Causality: The pH dictates the speciation of H₂S in the solution. A moderately alkaline pH is crucial for maximizing the absorption of H₂S by converting it to the more reactive HS⁻ and S²⁻ ions. Below pH 7, H₂S absorption is poor. Above pH 10, the risk of side reactions and precipitation of metal carbonates (if present in the water source) increases. Maintaining a stable pH is critical for consistent performance.[14] |
| Operating Temperature | 20 - 50 °C | Causality: The reactions are effective at ambient temperatures. A moderate increase in temperature can enhance reaction kinetics.[15] However, temperatures exceeding 60°C may lead to increased water loss through evaporation and potential degradation of the AQDS molecule over long operational periods. |
| AQDS Concentration | 50 - 200 µM | Causality: The concentration of the catalyst directly impacts the solution's carrying capacity for sulfur. Higher concentrations can handle higher H₂S loads but increase the initial chemical cost and solution viscosity. The optimal concentration is a balance between the required removal efficiency and economic considerations. |
| Gas-Liquid Contact Time | Variable | Causality: Sufficient contact time in the absorber is necessary to ensure complete H₂S absorption and reaction. This is controlled by the gas flow rate, absorber design (e.g., packed tower, bubble column), and liquid circulation rate. Inadequate contact time is a primary cause of poor H₂S removal.[16] |
| Oxidizer Air Flow Rate | Stoichiometric Excess | Causality: An excess of air in the oxidizer ensures rapid and complete regeneration of the H₂AQDS back to AQDS. Insufficient air flow will lead to a buildup of the reduced catalyst, diminishing the solution's oxidative capacity and causing a drop in desulfurization efficiency in the absorber. |
Section 3: Bench-Scale Protocol for H₂S Removal using AQDS
This protocol outlines a laboratory-scale procedure for evaluating the efficacy of an AQDS solution for H₂S removal from a simulated gas stream.
Part 1: Reagent and Solution Preparation
-
Stock Buffer Solution (1 M Carbonate-Bicarbonate, pH ~9.0):
-
Dissolve 84.0 g of sodium bicarbonate (NaHCO₃) and 10.6 g of sodium carbonate (Na₂CO₃) in deionized water.
-
Adjust the final volume to 1 L.
-
Verify the pH with a calibrated pH meter and adjust as necessary with 1 M NaOH or 1 M HCl.
-
-
Stock AQDS Solution (10 mM):
-
Accurately weigh 3.56 g of anthraquinone-2,6-disulfonic acid, disodium salt (AQDS, FW ~356.27 g/mol ).
-
Dissolve in 1 L of the stock buffer solution. This may require gentle heating and stirring. This stock solution will be diluted to the final working concentration.
-
-
Working Desulfurization Solution (e.g., 100 µM AQDS):
-
Add 10 mL of the 10 mM stock AQDS solution to a 1 L volumetric flask.
-
Dilute to the mark with the stock buffer solution.
-
The final solution will have an AQDS concentration of 100 µM and be buffered at approximately pH 9.0.
-
Part 2: Experimental Setup and Workflow
The setup consists of a gas delivery system, a gas scrubbing vessel (absorber), and an outlet gas analysis system.
Part 3: Operating Procedure
-
Assembly: Assemble the apparatus as shown in the workflow diagram in a well-ventilated fume hood.
-
Solution Loading: Fill the gas scrubber with a known volume of the working desulfurization solution (e.g., 250 mL).
-
System Purge: Purge the entire system with an inert gas (e.g., N₂) for 10-15 minutes to remove any residual air.
-
Inlet Gas Analysis: Bypass the scrubber and flow the H₂S/N₂ gas mixture directly to the H₂S analyzer to measure the initial (inlet) concentration. Record this value.
-
Initiate Scrubbing: Route the H₂S/N₂ gas through the scrubber at a defined flow rate (e.g., 100 mL/min).
-
Monitor Outlet Concentration: Continuously or periodically measure the H₂S concentration in the gas stream exiting the scrubber.
-
Data Collection: Record the inlet and outlet H₂S concentrations, gas flow rate, temperature, and pH of the solution over time until breakthrough occurs (i.e., the outlet H₂S concentration begins to rise significantly).
-
Shutdown: Stop the gas flow and purge the system with N₂ before disassembly.
Part 4: Sulfur Recovery and Catalyst Regeneration
-
Sulfur Recovery: After the experiment, the solution in the scrubber will appear cloudy due to the formation of elemental sulfur particles. These can be recovered via vacuum filtration through a fine-pore filter paper (e.g., 0.22 µm). The collected solid is the elemental sulfur byproduct.
-
Catalyst Regeneration: Transfer the filtered solution (containing the reduced H₂AQDS) to an open beaker or flask. Bubble compressed air through the solution vigorously for 1-2 hours using a sparging stone. The solution's color may change as the catalyst is re-oxidized. The regenerated solution can then be reused for another desulfurization cycle to test its stability and performance.
Section 4: Analytical Methods for Process Monitoring
Accurate monitoring is essential for evaluating performance and controlling the process.
| Parameter to Measure | Recommended Method(s) | Principle & Justification |
| H₂S Concentration (Gas) | Gas Detector Tubes: For quick, semi-quantitative measurements. Electrochemical H₂S Sensors: For continuous, real-time monitoring. Gas Chromatography with Sulfur Chemiluminescence Detector (GC-SCD): The gold standard for accurate, low-level quantification of sulfur species.[17][18] | Trustworthiness: Using a combination of methods provides both real-time process control (sensors) and high-fidelity validation (GC-SCD). GC-SCD is highly specific to sulfur compounds, avoiding interference from other gas components. |
| Sulfur Species (Liquid) | UV-Vis Spectrophotometry: To monitor the concentration of AQDS and H₂AQDS, which have distinct absorption spectra. High-Performance Liquid Chromatography (HPLC-UV): To separate and quantify AQDS, its reduced form, and potential degradation byproducts.[19][20] | Trustworthiness: HPLC provides a robust method to track the health and concentration of the active catalyst, which is crucial for understanding long-term performance and identifying potential degradation pathways. |
| Total Sulfur in Liquid | Ion Chromatography: To measure sulfate (SO₄²⁻) and thiosulfate (S₂O₃²⁻), which are common, undesirable byproducts of side reactions. X-ray Fluorescence (XRF): For determining the total elemental sulfur content in the scrubbing solution or recovered solids.[21] | Trustworthiness: Monitoring for byproducts like thiosulfate is critical as their accumulation can inhibit the primary reaction and represent a loss of sulfur capture efficiency. |
Section 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low H₂S Removal Efficiency | 1. Insufficient catalyst regeneration (low air flow). 2. pH outside the optimal range. 3. Gas flow rate too high (low contact time). 4. Catalyst degradation. | 1. Increase air sparging in the oxidizer. 2. Verify and adjust the pH of the solution. 3. Reduce the gas flow rate or use a more efficient scrubber design. 4. Analyze solution via HPLC; replenish with fresh AQDS if needed. |
| Foaming in Absorber/Oxidizer | Presence of surfactants or organic contaminants in the gas or makeup water. | Add a small amount of a suitable anti-foaming agent. Pre-treat the gas stream with a knockout drum or activated carbon filter. |
| Plugging with Sulfur | High H₂S load leading to rapid, excessive sulfur formation. | Increase the liquid circulation rate. Implement a slipstream filtration system to continuously remove sulfur solids from the circulating solution.[11] |
| Gradual Drop in pH | Formation of acidic byproducts (e.g., thiosulfates, sulfates) from side reactions. | Implement a controlled dosing system to add a base (e.g., NaOH, Na₂CO₃) to maintain the target pH. |
Conclusion
Anthraquinone-2,6-disulfonate (AQDS) serves as a highly effective and regenerable catalyst for the liquid redox desulfurization of gas streams. The process operates under mild conditions, offering a safe, economical, and environmentally responsible alternative to conventional high-energy desulfurization technologies. By carefully controlling key parameters such as pH, catalyst concentration, and gas-liquid contact, this system can achieve high levels of H₂S removal. The protocols and methods outlined in this document provide a comprehensive framework for researchers and engineers to implement and evaluate AQDS-based desulfurization systems in a laboratory or pilot-scale setting.
References
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Key Factors Affecting the Development of Oxidative Desulfurization of Liquid Fuels: A Critical Review. ResearchGate. Available at: [Link]
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Ultrasound-assisted oxidative desulfurization of liquid fuels and its industrial application. ResearchGate. Available at: [Link]
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LO-CAT® | Sulfur Recovery Solution - H2S Removal - Merichem Technologies. Merichem Technologies. Available at: [Link]
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LO-CAT PROCESS. DigitalRefining. Available at: [Link]
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LO-CAT® – Sulfur Recovery Technology. Sourcehere. Available at: [Link]
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Solvent desulfurization regeneration process and analysis of activated carbon for low-sulfur real diesel. RSC Publishing. Available at: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Regeneration of different extractive solvents for the oxidative desulfurization process: An experimental investigation. ResearchGate. Available at: [Link]
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Coso Case Study: 22 Years of Reliable Sulfur Removal. Merichem Technologies. Available at: [Link]
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Assessment of the Oxidative Desulfurization of Middle Distillate Surrogate Fuels with Spectroscopic Techniques. ResearchGate. Available at: [Link]
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Solvent desulfurization regeneration process and analysis of activated carbon for low-sulfur real diesel. ResearchGate. Available at: [Link]
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High-efficiency H2S removal process - LO-CAT. ResearchGate. Available at: [Link]
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HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study. MDPI. Available at: [Link]
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Industrial-Scale Oxidative Desulfurization: Comprehensive Process Design and Economic Study for Maritime Oil Production. ResearchGate. Available at: [Link]
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Desulfurization of AL-Ahdab Crude Oil using Oxidative Processes. ResearchGate. Available at: [Link]
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AQDS immobilized solid-phase redox mediators and their role during bioelectricity generation and RR2 decolorization in air. ScienceDirect. Available at: [Link]
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A pH‐Neutral, Metal‐Free Aqueous Organic Redox Flow Battery Employing an Ammonium Anthraquinone Anolyte. Boston University. Available at: [Link]
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Desulfurization techniques process and future challenges for commercial crude oil products. Research on Chemical Intermediates. Available at: [Link]
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Hydrodesulfurization. Wikipedia. Available at: [Link]
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Aqueous Organic Redox-Targeting Flow Batteries with Advanced Solid Materials: Current Status and Future Perspective. MDPI. Available at: [Link]
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Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. ResearchGate. Available at: [Link]
-
AQDS immobilized solid-phase redox mediators and their role during bioelectricity generation and RR2 decolorization in air-cathode single-chamber microbial fuel cells. PubMed. Available at: [Link]
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Deactivation and Regeneration Studies of Molybdenum-Based Catalysts in the Oxidative Desulfurization of Marine Fuel Oil. MDPI. Available at: [Link]
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Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. ResearchGate. Available at: [Link]
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Factors influencing desulphurization efficiency of wet flue gas desulphurization system. ResearchGate. Available at: [Link]
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Understanding Aqueous Organic Redox Flow Batteries: A Guided Experimental Tour from Components Characterization to Final Assembly. MDPI. Available at: [Link]
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Desulfurization plant. Gazpack. Available at: [Link]
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Study on Desulfurization Abilities of Some Commonly Used Desulfurization Agents. ResearchGate. Available at: [Link]
-
Applicability of anthraquinone-2,6-disulfonate (AQDS) to enhance colour removal in mesophilic UASB reactors treating textile wastewater. ResearchGate. Available at: [Link]
-
Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. Available at: [Link]
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The HDS Process: Origin, Process Evolution, Reaction Mechanisms, Process Units, Catalysts, and Health Risks. MDPI. Available at: [Link]
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Biochemical-Analytical-Methods-of-Fossil-Fuels-Biodesulfurization-Treatment.pdf. ResearchGate. Available at: [Link]
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Reliability of Flue Gas Desulphurisation Installations - the Essential Condition of Efficient Air Pollution Control. Sciendo. Available at: [Link]
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Oil & Gas Refining. ADEM Technologies. Available at: [Link]
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Sulfur Removal on an FPSO—a Liquid Redox Process Case Study New. OnePetro. Available at: [Link]
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Ultrasonically Assisted Oxidative Desulfurization (UAODS). Hielscher Ultrasound Technology. Available at: [Link]
-
Effect of anthraquinone-2,6-disulfonate (AQDS) on anaerobic digestion under ammonia stress: Triggering mediated interspecies electron transfer (MIET). PubMed. Available at: [Link]
-
Regeneration Performance of Activated Carbon for Desulfurization. MDPI. Available at: [Link]
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Separating sulfur. Hydrocarbon Engineering. Available at: [Link]
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Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. PubMed. Available at: [Link]
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Liquid redox is a process used to remove hydrogen. Merichem. Available at: [Link]
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Liquid Redox Sulfur Recovery Unit | Chelated Iron H₂S Removal System Supplier. Mingshuo Environment. Available at: [Link]
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Flue-gas desulfurization. Wikipedia. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Anthraquinone-2,6-disulfonic acid disodium salt (AQDS)
Welcome to the technical support center for Anthraquinone-2,6-disulfonic acid disodium salt (AQDS). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges with its aqueous solubility. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and achieve your desired experimental outcomes.
I. Understanding the Solubility Challenge
This compound (C₁₄H₆Na₂O₈S₂) is a sulfonated aromatic compound that, while designated as water-soluble, can present significant dissolution challenges.[1][2] Its solubility is a critical factor in a variety of applications, from proteomics research to its use as an electroactive material in redox flow batteries.[3][4] The observed low solubility of the 2,6-isomer, in particular, is often attributed to its molecular symmetry, which can lead to higher lattice energies in its crystal structure.[5] This guide will explore scientifically-grounded strategies to effectively enhance its aqueous solubility.
II. Troubleshooting Guide & FAQs
This section addresses common problems and questions encountered when working with AQDS.
FAQs
Q1: Why is my AQDS not dissolving completely in water, even though it's listed as water-soluble?
While AQDS is generally considered soluble in water, the 2,6-isomer has a notably lower aqueous solubility (below 0.1 M) compared to its asymmetric counterpart, the 2,7-isomer (0.58 M).[5] This difference is primarily due to the central symmetry of the 2,6-AQDS molecule, which can result in a more stable crystal lattice that is harder to break down by solvent molecules.[5] Incomplete dissolution can also be caused by using cold water or insufficient agitation.[1]
Q2: I've heated the solution, but the AQDS precipitates out upon cooling. How can I prevent this?
This is a common issue related to supersaturation. While heating increases the kinetic energy of the system and can help dissolve more solute, the solution may become supersaturated.[6] Upon cooling, the solubility limit decreases, leading to precipitation. To maintain a stable solution at a lower temperature, you may need to consider other strategies like pH adjustment or the use of co-solvents in conjunction with initial heating.
Q3: Can I use a different solvent instead of water?
The choice of solvent depends heavily on your specific application. While organic solvents might offer better solubility for the anthraquinone backbone, the presence of the highly polar sulfonate groups makes water the most common and often necessary solvent.[7] For applications requiring aqueous media, such as many biological assays or aqueous redox flow batteries, switching to a non-aqueous solvent is not a viable option.
Q4: Will adjusting the pH of my aqueous solution help?
Yes, pH can play a role, although for a fully deprotonated salt like AQDS, its effect might be less dramatic than for a weakly acidic or basic compound.[8] The solubility of sulfonated compounds can be influenced by the ionic strength and the nature of the counter-ions in the solution, which can be affected by pH adjustments and the type of acid or base used.[9]
Q5: Are there any additives that can improve the solubility of AQDS?
Absolutely. The use of co-solvents, hydrotropic agents, and supporting electrolytes are all effective strategies. For instance, ethylene glycol has been shown to enhance the solubility of the related 2,7-AQDS by forming hydrogen bonds with both water and the AQDS molecule.[10] Similarly, the presence of other salts can influence solubility through mechanisms like the common-ion effect or by altering the overall ionic strength of the solution.[11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | Low intrinsic solubility of the 2,6-isomer. Insufficient temperature or agitation. Reaching solubility limit. | Increase temperature while dissolving. Use a magnetic stirrer or sonicator. Verify the concentration is not exceeding the known solubility limit. Consider pH adjustment or co-solvents. |
| Precipitation Upon Cooling | Supersaturation of the solution. | Prepare the solution at the intended final temperature. If heating is necessary, cool the solution slowly with continuous stirring. Use co-solvents to increase the solubility at lower temperatures. |
| Cloudy or Hazy Solution | Presence of insoluble impurities. Formation of fine precipitates. | Purify the AQDS by recrystallization from water.[3] Filter the solution through a 0.22 µm or 0.45 µm filter. |
| Inconsistent Solubility Between Batches | Variation in the purity or isomeric composition of the AQDS. Differences in experimental conditions (e.g., water quality, temperature). | Source AQDS from a reputable supplier with a certificate of analysis. Standardize all experimental parameters. |
III. Experimental Protocols for Solubility Enhancement
Here we provide detailed, step-by-step methodologies for improving the aqueous solubility of AQDS.
Protocol 1: Solubility Enhancement via Temperature and Agitation
This is the most straightforward method and should be the first approach.
-
Preparation: Weigh the desired amount of AQDS powder.
-
Solvent Addition: Add the calculated volume of deionized water to a beaker containing a magnetic stir bar.
-
Initial Mixing: Place the beaker on a magnetic stir plate and begin stirring at a moderate speed.
-
Gradual Heating: Slowly heat the solution while continuing to stir. An increase in temperature generally increases the solubility of solids in liquids.[6]
-
Observation: Continue to heat and stir until all the AQDS has dissolved. Do not exceed 80°C to avoid potential degradation.
-
Cooling (if necessary): If the solution is to be used at a lower temperature, allow it to cool slowly to the target temperature while still stirring. Observe for any precipitation.
Protocol 2: Co-Solvency Method
The addition of a water-miscible organic solvent can significantly enhance the solubility of organic compounds.[12]
-
Co-solvent Selection: Choose a water-miscible solvent in which AQDS has good solubility. Common choices include ethanol, isopropanol, or ethylene glycol.
-
Preparation: Prepare a stock solution of the co-solvent in deionized water (e.g., 10-20% v/v).
-
Dissolution: Add the weighed AQDS powder to the co-solvent/water mixture.
-
Agitation and Heating: Stir the mixture on a magnetic stir plate. Gentle heating can be applied as in Protocol 1 to aid dissolution.
-
Final Volume Adjustment: Once the AQDS is dissolved, you can adjust the final volume with the co-solvent/water mixture if necessary.
Protocol 3: pH Adjustment
While AQDS is a disodium salt, adjusting the pH can influence the ionic environment and potentially improve solubility.
-
Initial Slurry: Prepare a slurry of AQDS in deionized water.
-
pH Monitoring: Place a calibrated pH probe in the slurry.
-
Titration: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the dissolution of the solid. The solubility of related compounds has been studied in acidic solutions, which can sometimes improve solubility.[7]
-
Equilibration: Once the desired pH is reached and the solid is dissolved, allow the solution to stir for a period to ensure it is stable.
IV. Visualizing the Concepts
Workflow for Solubility Enhancement
The following diagram outlines the logical progression of steps to troubleshoot and improve AQDS solubility.
Caption: A workflow diagram for improving the aqueous solubility of AQDS.
Factors Influencing AQDS Solubility
This diagram illustrates the key factors that can be manipulated to enhance the solubility of AQDS.
Caption: Key factors that influence the aqueous solubility of AQDS.
V. Conclusion
Improving the aqueous solubility of this compound often requires a multi-faceted approach. By systematically applying the principles of temperature, agitation, co-solvency, and pH adjustment, researchers can overcome the inherent challenges posed by the compound's molecular structure. This guide provides the foundational knowledge and practical protocols to achieve stable, homogenous aqueous solutions of AQDS for your experimental needs.
References
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ChemBK. (n.d.). Anthraquinone-2,6-disulfonic acid, disodium salt. Retrieved from [Link]
-
Lee, J., Kim, S., Kim, Y., & Lee, J. (2020). Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple. Journal of Materials Chemistry C, 8(3), 973-979. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubilities of 2,7-AQDS²⁻, AQS⁻ and 1,5-AQDS²⁻ salts vs the... Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of 2,7-AQDS, 2,6-AQDS, 2-AQS, and BQDS as acid ( ) and... Retrieved from [Link]
-
Kovács, T., Nagy, L., Gáspár, A., & Kégl, T. (2021). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. Molecules, 26(5), 1259. Retrieved from [Link]
-
Mao, R., et al. (2020). Understanding the Aqueous Solubility of Anthraquinone Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries. Journal of The Electrochemical Society, 167(4), 040501. Retrieved from [Link]
-
WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 053-063. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
IJSDR. (n.d.). Methods to boost solubility. Retrieved from [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research, 21(1), 40-48. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Sodium anthraquinone-2,6-disulfonate. Retrieved from [Link]
-
Quora. (2021). How will you increase the solubility of organic compounds in water? Retrieved from [Link]
-
Chen, Q., et al. (2021). Intramolecular hydrogen bonds induced high solubility for efficient and stable anthraquinone based neutral aqueous organic redox flow batteries. Angewandte Chemie International Edition, 60(30), 16496-16501. Retrieved from [Link]
-
JACS Au. (2024). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. JACS Au. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the solvents modeling biological media. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
OUCI. (n.d.). Thermodynamic aspects of solubility and partitioning processes of some sulfonamides in the solvents modeling biological media. Retrieved from [Link]
-
Bio-Rad. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing anthraquinone sulphonic acids.
-
Carl ROTH. (2025). Safety Data Sheet: this compound. Retrieved from [Link]
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- 2. Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 | CID 70070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 853-68-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijsdr.org [ijsdr.org]
Technical Support Center: Optimizing AQDS Catalyst Concentration for Wastewater Treatment
Welcome to the technical support center for the application of anthraquinone-2-sulfonate (AQDS) in wastewater treatment. This guide is designed for researchers, scientists, and environmental engineers to provide in-depth, practical advice on optimizing the concentration of AQDS for efficient pollutant degradation. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions during your experiments.
Introduction: The Role of AQDS as a Redox Mediator
In many anaerobic wastewater treatment systems, the biological degradation of recalcitrant organic pollutants, such as azo dyes or halogenated compounds, is kinetically limited. This is often due to a slow transfer of electrons from the primary substrate (electron donor) to the pollutant (electron acceptor). Anthraquinone-2-sulfonate (AQDS) acts as a redox mediator, a molecular "electron shuttle," to overcome this bottleneck.[1] Microorganisms reduce the AQDS to its hydroquinone form (AHQDS), which then abiotically and rapidly reduces the target pollutant, regenerating the AQDS to participate in another cycle.[2] This catalytic action can significantly accelerate pollutant degradation rates.[3][4] However, the concentration of AQDS is a critical parameter that must be optimized to ensure maximum efficiency without incurring unnecessary costs or causing process inhibition.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and optimization of AQDS in wastewater treatment experiments.
1. How do I prepare an AQDS stock solution?
A stable and accurate stock solution is the foundation of a reproducible experiment.
-
Answer: To prepare a stock solution, accurately weigh the desired amount of AQDS powder (sodium salt) and dissolve it in deionized, deoxygenated water. It is crucial to deoxygenate the water by purging with an inert gas like nitrogen or argon for at least 30 minutes before adding the AQDS. This prevents the premature oxidation of any reduced forms of AQDS that might be present. Store the stock solution in a sealed container in the dark at 4°C to minimize degradation.
2. What is a typical starting concentration range for AQDS optimization experiments?
Choosing an appropriate starting range prevents unnecessary experiments and saves resources.
-
Answer: For batch experiments, a typical starting concentration range for AQDS is between 10 µM and 500 µM.[5] The optimal concentration is highly dependent on the type and concentration of the pollutant, the microbial consortium, and the overall system design. For highly recalcitrant or concentrated pollutants, a higher initial range might be necessary. Conversely, for readily degradable pollutants, lower concentrations are often sufficient. It is important to note that increasing AQDS concentration does not always lead to a proportional increase in degradation rate; at a certain point, the benefits will plateau.[5]
3. How does pH affect the performance of AQDS?
Understanding the influence of environmental parameters is key to robust process design.
-
Answer: The pH of the wastewater can significantly impact the catalytic efficiency of AQDS.[2] The redox potential of the AQDS/AHQDS couple is pH-dependent. Generally, lower pH values can favor the reduction of some pollutants. However, the optimal pH for the overall process is also dictated by the requirements of the anaerobic microbial community, which typically thrives in a pH range of 6.5 to 7.5. It is recommended to conduct initial optimization experiments at the optimal pH for your microbial culture.
4. Can AQDS be toxic to the microbial culture at high concentrations?
Avoiding inhibition is as important as achieving high degradation rates.
-
Answer: While AQDS is generally considered to have low toxicity to most anaerobic microbial consortia, very high concentrations can be inhibitory.[6] This inhibition may manifest as a decrease in methane production or a reduction in the oxidation of the primary substrate (e.g., acetate, propionate).[6] It is good practice to include a control with a high AQDS concentration but no pollutant to assess its impact on the microbial activity.
5. How can I measure the concentration of AQDS during an experiment?
Accurate analytical methods are essential for understanding the kinetics of the system.
-
Answer: The concentration of AQDS and its reduced form, AHQDS, can be monitored using spectrophotometry. AQDS has a characteristic absorbance peak in the UV range. However, this method can be prone to interference from other compounds in the wastewater matrix. A more specific and sensitive method is High-Performance Liquid Chromatography (HPLC) with a UV detector. This allows for the simultaneous quantification of both the oxidized and reduced forms of the catalyst, providing a more complete picture of the electron transfer process.
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during AQDS optimization experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| Low or no pollutant degradation even with AQDS addition. | 1. Insufficient electron donor: The microbial community may lack a sufficient primary substrate to reduce the AQDS. 2. Inhibited microbial activity: The wastewater may contain toxic substances, or environmental conditions (pH, temperature) may be suboptimal. 3. Catalyst deactivation: AQDS may be irreversibly lost from the system through adsorption to biomass or chemical transformation. | 1. Verify electron donor availability: Ensure an adequate concentration of a suitable co-substrate (e.g., glucose, acetate, ethanol) is present.[3][4] 2. Check microbial health: Run a positive control with a known biodegradable substrate to confirm microbial activity. Measure key parameters like pH and temperature. 3. Analyze AQDS concentration: Use HPLC to track the concentration of AQDS over time. A rapid decrease without a corresponding increase in AHQDS may indicate irreversible loss. |
| Pollutant degradation rate plateaus or decreases at higher AQDS concentrations. | 1. Electron donor limitation: The rate of AQDS reduction by the microorganisms becomes the limiting step. 2. Inhibition of microbial metabolism: High concentrations of AQDS may be inhibiting key metabolic pathways.[6] 3. Saturation of the catalytic effect: The system has reached its maximum electron transfer capacity for the given conditions. | 1. Increase electron donor concentration: If the degradation rate increases with more co-substrate, the system was previously limited by the electron donor. 2. Assess microbial activity: Monitor methane production or co-substrate consumption rates at different AQDS concentrations. A decrease in these rates at higher AQDS levels suggests inhibition. 3. Confirm plateau: This is the expected outcome of an optimization experiment. The concentration at which the rate plateaus is the optimal concentration under those conditions. |
| Inconsistent or irreproducible results between replicate experiments. | 1. Inaccurate stock solution preparation: Errors in weighing or dilution can lead to variability. 2. Heterogeneous inoculum: The microbial sludge may not be well-mixed, leading to different microbial populations in each reactor. 3. Oxygen intrusion: The presence of oxygen will re-oxidize AHQDS abiotically, short-circuiting the electron transfer to the pollutant. | 1. Prepare fresh stock solutions: Use a calibrated balance and volumetric flasks for accurate preparation. 2. Homogenize the inoculum: Thoroughly mix the anaerobic sludge before dispensing it into the experimental reactors. 3. Ensure anaerobic conditions: Use stringent anaerobic techniques, including deoxygenated media and an inert gas headspace (e.g., N2/CO2). |
| Color of the medium changes significantly upon AQDS addition. | 1. Formation of colored intermediates: The degradation of the pollutant may produce colored byproducts. 2. Change in AQDS redox state: The reduced form of AQDS (AHQDS) can have a different color (often reddish-brown) than the oxidized form (pale yellow). | 1. Use analytical techniques: Rely on HPLC or spectrophotometric scans at multiple wavelengths to track the parent pollutant, not just the color. 2. Monitor redox potential: A change in the solution's redox potential can confirm the reduction of AQDS. This is a normal part of the catalytic cycle. |
Experimental Protocols
Protocol 1: Preparation of Anaerobic Medium and AQDS Stock Solution
This protocol outlines the essential steps for preparing the experimental medium and catalyst solution to ensure strict anaerobic conditions.
-
Medium Preparation: Prepare your desired basal anaerobic medium. A common medium includes macronutrients, micronutrients, a buffering agent (e.g., bicarbonate), and a reducing agent (e.g., cysteine-sulfide).
-
Deoxygenation: Dispense the medium into serum bottles or anaerobic tubes. Seal the vessels with butyl rubber stoppers and aluminum crimps. Purge the headspace with an oxygen-free gas mixture (e.g., 80% N2, 20% CO2) for at least 15 minutes while heating and agitating the medium to drive out dissolved oxygen.
-
Autoclaving: Autoclave the sealed vessels at 121°C for 20 minutes.
-
AQDS Stock Solution: In a separate vial, dissolve a known mass of AQDS in deoxygenated, deionized water to create a concentrated stock solution (e.g., 10 mM). Filter-sterilize this solution into a sterile, sealed serum bottle with an inert headspace.
-
Addition of Components: After the medium has cooled, aseptically add the reducing agent, the electron donor (co-substrate), the pollutant from sterile stock solutions, and the required volume of the AQDS stock solution using a sterile syringe. Finally, add the anaerobic inoculum.
Protocol 2: Batch Experiment for AQDS Concentration Optimization
This protocol provides a framework for a typical batch experiment to determine the optimal AQDS concentration.
-
Experimental Setup: Prepare a series of anaerobic serum bottles as described in Protocol 1. Each bottle should contain the same concentration of anaerobic medium, inoculum, electron donor, and pollutant.
-
Varying AQDS Concentration: Create a gradient of AQDS concentrations across the experimental series (e.g., 0 µM, 25 µM, 50 µM, 100 µM, 200 µM, 400 µM). Include a control with no pollutant to assess background microbial activity.
-
Incubation: Incubate the bottles at the optimal temperature for the microbial consortium (e.g., 35°C for mesophilic cultures) with gentle shaking.
-
Sampling: At regular time intervals, withdraw liquid samples from each bottle using a sterile, anaerobic technique.
-
Analysis: Analyze the samples for the concentration of the target pollutant and, if possible, AQDS and its degradation products using appropriate analytical methods (e.g., HPLC, GC, spectrophotometry).
-
Data Interpretation: Plot the pollutant concentration versus time for each AQDS concentration. Calculate the initial degradation rate for each condition. The optimal AQDS concentration is the one that provides the highest degradation rate before the effect begins to plateau.
Visualizing the Process
AQDS Catalytic Cycle
The following diagram illustrates the role of AQDS as an electron shuttle in the anaerobic degradation of a pollutant.
Caption: The catalytic cycle of AQDS as a redox mediator.
Experimental Workflow for AQDS Optimization
This workflow diagram outlines the logical steps for designing and executing an experiment to find the optimal AQDS concentration.
Caption: A stepwise workflow for optimizing AQDS concentration.
References
- dos Santos, A. B., Cervantes, F. J., & van Lier, J. B. (2007). Review paper on current technologies for decolourisation of textile wastewaters: perspectives for anaerobic biotechnology. Bioresource Technology, 98(12), 2369-2385.
- Field, J. A., & Brady, M. B. (2003). Riboflavin as a redox mediator accelerating the reduction of the azo dye mordant yellow 10 by anaerobic granular sludge. Water Science and Technology, 48(6), 147-154.
- Rau, J., Knackmuss, H. J., & Stolz, A. (2002). Effects of different quinoid redox mediators on the anaerobic reduction of azo dyes by bacteria. Environmental Science & Technology, 36(7), 1497-1504.
- van der Zee, F. P., Bouwman, R. H. M., Strik, D. P. B. T. B., Lettinga, G., & Field, J. A. (2001). Application of quinones as redox mediators to accelerate the reductive cleavage of azo dyes in anaerobic granular sludge. Biotechnology and Bioengineering, 75(6), 691-701.
-
da Silva, M. E. R., Firmino, P. I. M., & dos Santos, A. B. (2012). Impact of the redox mediator sodium anthraquinone-2,6-disulphonate (AQDS) on the reductive decolourisation of the azo dye Reactive Red 2 (RR2) in one- and two-stage anaerobic systems. Bioresource Technology, 121, 1-7. [Link]
- Liu, G., Wang, J., & Lu, H. (2007). The effect of quinone and iron on the reduction of 2,4-dinitrotoluene by anaerobic sludge. Chemosphere, 67(2), 241-246.
-
Costa, M. C., Leão, P. F., Pereira, M. M., & de Lemos, L. T. (2010). Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. Journal of Hazardous Materials, 177(1-3), 852-858. [Link]
- dos Santos, A. B., Cervantes, F. J., & van Lier, J. B. (2004). Azo dye reduction by anaerobic sludge in a CSTR-GAC reactor and the effect of the redox mediator AQDS. Applied Microbiology and Biotechnology, 64(1), 69-76.
- Cervantes, F. J., van der Zee, F. P., Lettinga, G., & Field, J. A. (2001). Enhanced decolourisation of acid orange 7 in a continuous UASB reactor with quinones as redox mediators. Water Science and Technology, 44(4), 97-102.
Sources
- 1. Impact of the redox mediator sodium anthraquinone-2,6-disulphonate (AQDS) on the reductive decolourisation of the azo dye Reactive Red 2 (RR2) in one- and two-stage anaerobic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoid Redox Mediators and Their Involvement in Environmental Pollution Treatment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repositorio.ufc.br [repositorio.ufc.br]
- 6. Azo dye reduction by thermophilic anaerobic granular sludge, and the impact of the redox mediator anthraquinone-2,6-disulfonate (AQDS) on the reductive biochemical transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Degradation of Anthraquinone-2,6-disulfonic acid disodium salt (AQDS)
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of Anthraquinone-2,6-disulfonic acid disodium salt (AQDS). This guide is designed to provide practical, in-depth answers to common questions and troubleshooting advice for challenges you may encounter during your experimental work.
Section 1: Understanding AQDS Degradation - FAQs
This section addresses fundamental questions about the degradation of AQDS.
Q1: What are the primary degradation pathways for AQDS?
A1: this compound (AQDS) can degrade through several primary pathways, largely dependent on the experimental conditions. The most commonly studied pathways include:
-
Electrochemical Degradation: This is particularly relevant in applications like redox flow batteries where AQDS is used as an electrolyte. Degradation is often enhanced in the reduced state (anthrahydroquinone) and at elevated temperatures, leading to a loss of the aromatic structure[1].
-
Biodegradation: Microorganisms, such as bacteria and fungi, can utilize AQDS as a substrate. This process typically involves enzymatic cleavage of the anthraquinone ring system, often preceded by the removal of the sulfonate groups[2][3][4].
-
Photodegradation: AQDS can be degraded upon exposure to light, particularly UV irradiation. The presence of photosensitizers or other reactive species in the solution can significantly influence the rate and mechanism of photodegradation.
-
Advanced Oxidation Processes (AOPs): These methods employ highly reactive oxygen species, most notably hydroxyl radicals (•OH), to rapidly and non-selectively oxidize and mineralize recalcitrant organic compounds like AQDS into simpler, less harmful substances[5][6].
Q2: How can I differentiate between biotic and abiotic degradation of AQDS in my experiments?
A2: Distinguishing between degradation caused by living organisms (biotic) and non-living factors (abiotic) is crucial for accurately interpreting your results. Here’s how you can set up your experiments to differentiate between the two:
-
Sterile Control: Run a parallel experiment under identical conditions (e.g., temperature, pH, AQDS concentration) but in a sterile environment. This can be achieved by autoclaving your medium and glassware and using a sterile microbial inoculum for your biotic experiment. Any degradation observed in the sterile control can be attributed to abiotic factors[7].
-
Inactivated Microorganism Control: In another control, include the same microorganisms as your biotic experiment, but in an inactivated state (e.g., heat-killed or chemically treated). This helps to account for any non-enzymatic interactions or adsorption of AQDS to the microbial biomass.
-
Dark Control: When investigating photodegradation, a dark control (the experimental setup shielded from light) is essential to distinguish between light-induced degradation and other degradation mechanisms that may occur simultaneously.
By comparing the extent of AQDS degradation in your active biotic experiment to these controls, you can quantify the contribution of both biotic and abiotic pathways.
Section 2: Troubleshooting Analytical Challenges
This section provides guidance on common analytical issues encountered during AQDS degradation studies.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q3: I'm seeing unexpected peaks (ghost peaks) in my HPLC chromatogram when analyzing AQDS degradation samples. What could be the cause?
A3: Ghost peaks are a common issue in HPLC analysis and can arise from several sources. Here's a systematic approach to troubleshooting:
-
Check Your Mobile Phase and Solvents: Impurities in your solvents or buffer components are a frequent cause of ghost peaks. Prepare fresh mobile phase using high-purity solvents and reagents. Ensure proper degassing to prevent bubble formation[8].
-
Injector and Sample Loop Contamination: Carryover from previous injections can lead to ghost peaks. Implement a rigorous needle wash protocol and consider injecting a blank (your mobile phase) between samples to check for carryover.
-
Sample Matrix Effects: The degradation process itself can generate a complex mixture of intermediates that may co-elute or appear as unexpected peaks. Try altering the gradient profile or using a different column chemistry to improve separation.
-
System Contamination: Over time, contaminants can build up in the HPLC system (tubing, frits, detector flow cell). A systematic cleaning of the instrument may be necessary.
dot
Caption: Troubleshooting workflow for identifying the source of ghost peaks in HPLC.
Q4: My peaks for AQDS and its degradation products are tailing or showing poor shape. How can I improve this?
A4: Peak tailing with sulfonated aromatic compounds is often related to secondary interactions with the stationary phase. Here are some strategies to improve peak shape:
-
Adjust Mobile Phase pH: The ionization state of the sulfonate groups is pH-dependent. Adjusting the pH of your mobile phase can minimize unwanted interactions with residual silanols on the column. For sulfonated compounds, a lower pH often improves peak shape[9].
-
Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for the analysis of polar compounds. An end-capped column can also reduce peak tailing.
-
Modify Mobile Phase Composition: Adding a small amount of a competing base or acid to the mobile phase can help to saturate active sites on the stationary phase and improve peak symmetry.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.
Mass Spectrometry (MS) Data Interpretation
Q5: I'm using LC-MS to identify degradation products of AQDS. What are the characteristic fragmentation patterns I should look for?
A5: When analyzing sulfonated anthraquinones with mass spectrometry, particularly with techniques like electrospray ionization (ESI), you can expect to see some characteristic fragmentation patterns:
-
Loss of SO₂: A very common fragmentation pathway for sulfonated aromatic compounds is the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass difference of 64 Da[10].
-
Loss of SO₃: Loss of the entire sulfonate group (SO₃) as a neutral molecule (80 Da) is also frequently observed.
-
Cleavage of the Anthraquinone Core: You may also observe fragmentation of the central anthraquinone ring system. This can involve the loss of one or two carbonyl (CO) groups, corresponding to mass losses of 28 Da and 56 Da, respectively[11].
-
Side-Chain Fragmentation: If your degradation process leads to the formation of intermediates with new side chains, fragmentation of these chains will also be observed.
By looking for these characteristic neutral losses and fragment ions, you can piece together the structures of your unknown degradation products[12].
dot
Caption: Common MS fragmentation pathways for sulfonated anthraquinones.
Section 3: Experimental Protocols and Degradation Pathway Diagrams
This section provides step-by-step protocols for studying different degradation pathways of AQDS and visual representations of the expected chemical transformations.
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[13][14][15].
Objective: To investigate the degradation of AQDS under various stress conditions.
Materials:
-
This compound (AQDS)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber with UV and visible light sources
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of AQDS in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the AQDS stock solution and 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Follow the same procedure as acid hydrolysis, but use 0.1 M and 1 M NaOH, and neutralize with HCl.
-
-
Oxidative Degradation:
-
Mix the AQDS stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature and protected from light.
-
Monitor the degradation over time by HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of AQDS and a solution of AQDS in an oven at an elevated temperature (e.g., 80 °C).
-
Analyze samples at different time points.
-
-
Photodegradation:
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining AQDS and the formation of degradation products.
Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for AQDS under different conditions.
dot
Caption: Generalized pathway for AQDS degradation by Advanced Oxidation Processes (AOPs).
dot
Caption: A plausible pathway for the anaerobic biodegradation of AQDS.
References
Sources
- 1. Using Dyes for Evaluating Photocatalytic Properties: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biodegradation of Synthetic Dyes of Textile Effluent by Microorganisms: An Environmentally and Economically Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Advanced oxidation processes: a supplementary treatment option for recalcitrant organic pollutants in Abattoir wastewater [scielo.org.mx]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-functionalized anthraquinones: mass spectrometry and electrochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Performance in AQDS Redox Flow Batteries
Welcome to the technical support center for Anthraquinone-2,7-disulfonic acid (AQDS) based redox flow batteries (RFBs). This guide is designed for researchers, scientists, and professionals in the field to diagnose and resolve common issues leading to low performance in their experimental setups. By understanding the underlying causes of these problems, you can implement effective troubleshooting strategies and enhance the reliability of your results.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Rapid Capacity Fade
Q1: My AQDS-based RFB is showing a rapid decline in capacity over a few cycles. What are the likely causes and how can I investigate them?
A1: Rapid capacity fade is a common challenge in AQDS-based RFBs and can stem from several factors. The primary suspects are the chemical degradation of AQDS, crossover of the active species through the membrane, and electrolyte imbalance.
Causality: The reduced form of AQDS, anthrahydroquinone (AQDSH₂), can undergo chemical degradation, particularly in acidic environments, leading to the formation of electrochemically inactive species like anthrone.[1][2] This irreversible reaction reduces the concentration of active AQDS, thus diminishing the battery's capacity. Another significant contributor is the crossover of AQDS molecules through the ion-exchange membrane, leading to a loss of active material from the negative electrolyte (negolyte).[3][4][5] The rate of crossover can be influenced by the membrane type, its thickness, and any pretreatment procedures.[1][6]
Troubleshooting Protocol:
-
Electrolyte Analysis:
-
UV-Vis Spectroscopy: Periodically sample the anolyte and catholyte and analyze them using UV-Vis spectroscopy. A decrease in the characteristic absorbance peaks of AQDS in the anolyte over time is a direct indicator of active material loss. This technique can also be used to detect the presence of AQDS in the catholyte, confirming crossover.[7][8]
-
NMR Spectroscopy: For a more detailed analysis, ¹H NMR spectroscopy can identify degradation products and quantify the concentration of AQDS and its degraded forms.[7][9]
-
-
Membrane Integrity Check:
-
After disassembly of the cell, visually inspect the membrane for any signs of discoloration or fouling.
-
Measure the permeability of the membrane to AQDS in an ex-situ setup (e.g., a diffusion cell) to quantify the crossover rate. Compare this with the manufacturer's specifications or baseline data.
-
-
Symmetric Cell Cycling:
-
To isolate the effect of chemical degradation from crossover, a symmetric cell configuration (using AQDS on both sides) can be employed. In this setup, crossover does not lead to a net loss of active material, so any observed capacity fade can be primarily attributed to chemical decomposition.[1][6]
-
Issue 2: Increased Overpotential and Low Voltage Efficiency
Q2: I'm observing a significant increase in the charging voltage and a decrease in the discharging voltage, resulting in poor voltage efficiency. What could be causing this?
A2: Increased overpotential, which manifests as lower voltage efficiency, is typically due to an increase in the overall cell resistance. The primary contributors to this are membrane fouling, poor electrode kinetics, and changes in electrolyte conductivity.
Causality: Membrane fouling occurs when AQDS or its degradation products adsorb onto or into the membrane, blocking the transport of charge-carrying ions.[10][11][12] This increases the membrane's resistance. Poor electrode kinetics can arise from the deactivation of the electrode surface, often due to the adsorption of impurities or the degradation of the carbon electrode material. Changes in electrolyte pH can also affect the conductivity of the electrolyte and the kinetics of the AQDS redox reactions.
Troubleshooting Protocol:
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS at different states of charge (SoC) to deconvolve the contributions to the cell's total resistance. An increase in the high-frequency intercept of the Nyquist plot indicates an increase in ohmic resistance (including membrane and electrolyte resistance), while an increase in the diameter of the semicircle suggests higher charge transfer resistance (related to electrode kinetics).[8][12]
-
-
Electrode Characterization:
-
After cycling, disassemble the cell and visually inspect the electrodes. Look for any changes in color or the presence of a film on the surface.
-
Techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface chemistry of the electrodes and identify any adsorbed species.
-
-
Membrane Analysis:
-
Soak the used membrane in a suitable solvent (e.g., deionized water) and analyze the resulting solution with UV-Vis spectroscopy to confirm the presence of adsorbed AQDS.
-
Issue 3: Inconsistent State of Charge (SoC) and Electrolyte Imbalance
Q3: The state of charge of my anolyte and catholyte seems to be drifting apart, and the battery is not reaching its theoretical capacity. What is happening?
A3: An imbalance in the state of charge between the two half-cells is often a consequence of active species crossover and parasitic side reactions, such as hydrogen evolution at the negative electrode.[13]
Causality: When AQDS crosses over to the positive side, it can be chemically oxidized by the catholyte, leading to a permanent loss of capacity and an imbalance in the SoC. Conversely, if the catholyte species crosses to the negative side, it can be reduced by the anolyte. Hydrogen evolution can occur at the negative electrode, especially at high states of charge where the potential is low. This parasitic reaction consumes electrons that would otherwise be used to charge the AQDS, leading to an SoC imbalance.[7][13] The pH of the electrolyte plays a crucial role in the stability and performance of AQDS, and pH shifts during cycling can exacerbate these issues.[14][15][16]
Troubleshooting Protocol:
-
State of Charge Monitoring:
-
Independently monitor the SoC of both the anolyte and catholyte. This can be done using techniques like potentiometric titration or by correlating the open-circuit voltage (OCV) of each half-cell to its SoC.[17][18][19][20] A divergence in the SoC of the two half-cells over time indicates an imbalance.
-
-
Gas Analysis:
-
If hydrogen evolution is suspected, analyze the gas exiting the anolyte reservoir using a gas chromatograph to detect the presence of hydrogen.
-
-
pH Measurement:
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for operating an AQDS-based redox flow battery? A: The optimal pH for AQDS is a trade-off between solubility, electrochemical kinetics, and chemical stability. While AQDS is soluble over a wide pH range, its stability is significantly affected by pH. In highly acidic solutions, the reduced form of AQDS is prone to degradation.[7][9] Near-neutral or slightly alkaline conditions can improve the chemical stability of AQDS and lead to lower capacity fade rates.[14][15][21] However, the choice of the positive electrolyte (posolyte) also dictates the optimal operating pH for the full cell.
Q: How can I improve the purity of my synthesized AQDS? A: The purity of AQDS is critical for optimal performance, as impurities can affect solubility and electrochemical behavior. The sulfonation of anthraquinone can result in a mixture of isomers.[22] Purification can be achieved through recrystallization. It is also important to ensure the complete removal of any residual starting materials or byproducts from the synthesis.
Q: What type of membrane is recommended for AQDS-based systems? A: Cation exchange membranes, such as Nafion, are commonly used in AQDS-based RFBs.[1][6] The choice of membrane thickness is a trade-off between minimizing crossover (thicker membranes) and reducing ohmic resistance (thinner membranes). Pre-treatment of the membrane, such as boiling in water and hydrogen peroxide, can affect its permeability and should be considered carefully.[1] Anion exchange membranes can also be used, depending on the supporting electrolyte and the charge of the active species.
Q: Are there any specific considerations for the carbon electrodes used with AQDS? A: The surface properties of the carbon electrodes are important for good electrochemical performance. Surface treatments, such as thermal or acid activation, can introduce functional groups that improve the wettability and kinetic activity of the electrodes towards the AQDS redox reaction.[23]
Data Summary
| Parameter | Common Issue | Potential Cause(s) | Recommended Diagnostic Tool(s) |
| Capacity Fade | Rapid decline in discharge capacity | AQDS degradation, Crossover | UV-Vis, NMR, Symmetric Cell Cycling |
| Voltage Efficiency | Low charge/discharge voltage difference | Membrane fouling, Poor electrode kinetics | EIS, XPS |
| State of Charge | Imbalance between anolyte and catholyte | Crossover, Parasitic reactions (e.g., H₂ evolution) | OCV monitoring, Gas Chromatography, pH measurement |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Crossover and Degradation Monitoring
-
Calibration: Prepare a series of AQDS solutions of known concentrations in the electrolyte and measure their absorbance at the characteristic wavelength to create a calibration curve.
-
Sampling: At regular intervals during battery cycling, extract a small, known volume of electrolyte from both the anolyte and catholyte reservoirs.
-
Measurement: Dilute the samples as necessary to fall within the linear range of the calibration curve and measure their absorbance.
-
Analysis: Use the calibration curve to determine the concentration of AQDS in each sample. A decrease in the anolyte concentration indicates degradation and/or crossover, while an increase in the catholyte concentration confirms crossover.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
-
Setup: Connect the potentiostat to the RFB cell.
-
Equilibration: Bring the cell to the desired state of charge (e.g., 50% SoC) and allow it to rest at open circuit until the voltage stabilizes.
-
Measurement: Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).
-
Analysis: Fit the resulting Nyquist plot to an equivalent circuit model to extract values for ohmic resistance, charge transfer resistance, and other parameters. Repeat at different states of charge to understand the dynamic behavior of the cell's impedance.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Performance in AQDS RFBs
Caption: A logical workflow for diagnosing low performance in AQDS RFBs.
Diagram 2: Key Factors Affecting AQDS RFB Performance
Caption: Interrelated factors influencing AQDS RFB performance.
References
-
Understanding and Mitigating Capacity Fade in Aqueous Organic Redox Flow Batteries. (2018). Journal of The Electrochemical Society. [Link]
-
Impact of pH management on utilization and performance of anthraquinone/ ferrocyanide flow batteries. (2022). Journal of Power Sources. [Link]
-
Charge-Dependent Crossover in Aqueous Organic Redox Flow Batteries Revealed Using Online NMR Spectroscopy. (2024). The Journal of Physical Chemistry Letters. [Link]
-
Membrane fouling in aqueous redox flow batteries. (2021). ScholarBank@NUS. [Link]
-
Membrane fouling in aqueous redox flow batteries | Request PDF. (2021). ResearchGate. [Link]
-
Impact of pH management on utilization and performance of anthraquinone/ ferrocyanide flow batteries | Request PDF. (2022). ResearchGate. [Link]
-
Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (2021). Molecules. [Link]
-
Membrane degradation in redox flow batteries. (2022). Taylor & Francis Online. [Link]
-
Influence of crossover on capacity fade of symmetric redox flow cells. (2024). RSC Publishing. [Link]
-
(PDF) Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (2021). ResearchGate. [Link]
-
Charge-Dependent Crossover in Aqueous Organic Redox Flow Batteries Revealed Using Online NMR Spectroscopy. (2024). ACS Publications. [Link]
-
Investigating Crossover in Aqueous Organic Redox Flow Batteries Using NMR Spectroscopy. (2022). Apollo - University of Cambridge Repository. [Link]
-
Degradation of electrochemical active compounds in aqueous organic redox flow batteries. (2023). ResearchGate. [Link]
-
Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple. (2018). Journal of Materials Chemistry C. [Link]
-
Understanding Aqueous Organic Redox Flow Batteries: A Guided Experimental Tour from Components Characterization to Final Assembly. (2022). MDPI. [Link]
-
Influence of crossover on capacity fade of symmetric redox flow cells. (2024). ResearchGate. [Link]
-
Mitigating Chemical Paths to Capacity Fade in Organic Flow Batteries. (2017). ResearchGate. [Link]
-
Aqueous Organic Redox-Targeting Flow Batteries with Advanced Solid Materials: Current Status and Future Perspective. (2023). MDPI. [Link]
-
State-of-charge monitoring for redox flow batteries: A symmetric open-circuit cell approach. (2021). ResearchGate. [Link]
-
The impact of pH on side reactions for aqueous redox flow batteries based on nitroxyl radical compounds. (2016). University of California San Diego. [Link]
-
Operating principle of the Iron/AQDS redox flow cell. (2022). ResearchGate. [Link]
-
Reduced Flow Battery Capacity Fade from Mixed Redox-Active Organics Beyond the Rule of Mixtures | Request PDF. (2023). ResearchGate. [Link]
-
25 cm 2 redox flow cell, 0.2 M BQDS and AQDS, charged and discharged at... (2018). ResearchGate. [Link]
-
Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. (2021). PubMed Central. [Link]
-
Molecular Mechanism and Electrostatic Effect Enabling Symmetric All-Quinone Aqueous Redox Flow Batteries. (2022). ACS Sustainable Chemistry & Engineering. [Link]
-
Monitoring chemical processes in redox flow batteries employing in situ and in operando analyses. (2023). RSC Publishing. [Link]
-
Development of Redox Organics for Aqueous Flow Batteries. (2021). Harvard DASH. [Link]
-
(PDF) Aqueous organic redox flow batteries. (2020). ResearchGate. [Link]
-
Real-Time Monitoring of the State-of-Charge and the State-of-Health of Flow Batteries Using Ultrasound. (2023). ResearchGate. [Link]
-
Challenges for Aqueous Organic Redox Flow Batteries: The Degradation of Electrolytes and the Design of Ion-Selective Membranes. (2023). PubMed. [Link]
-
Aqueous Organic Redox Flow Batteries - Electrochemical Studies of Quinonoid Compounds. (2019). DiVA. [Link]
-
High-Throughput Electrochemical Characterization of Aqueous Organic Redox Flow Battery Active Material. (2023). ResearchGate. [Link]
-
Acid-Base and Electrolyte Disorders in Patients with and without Chronic Kidney Disease: An Update. (2017). PubMed Central. [Link]
-
Aqueous organic redox-targeting flow battery based on Nernstian-potential-driven anodic redox-targeting reactions. (2020). Journal of Materials Chemistry A. [Link]
-
Challenges and advances in redox flow batteries utilizing sustainable and cost-effective non-vanadium active materials. (2023). RSC Publishing. [Link]
-
Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021). ACS Energy Letters. [Link]
-
Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. (2021). arXiv. [Link]
Sources
- 1. Influence of crossover on capacity fade of symmetric redox flow cells - Energy Advances (RSC Publishing) DOI:10.1039/D4YA00407H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Charge-Dependent Crossover in Aqueous Organic Redox Flow Batteries Revealed Using Online NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigating Crossover in Aqueous Organic Redox Flow Batteries Using NMR Spectroscopy [repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
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- 21. Neutral pH aqueous redox flow batteries using an anthraquinone-ferrocyanide redox couple - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Preventing Precipitation of Anthraquinone-2,6-disulfonic acid disodium salt (AQDS)
Welcome to the technical support center for Anthraquinone-2,6-disulfonic acid disodium salt (AQDS). This guide is designed for researchers, scientists, and drug development professionals who utilize AQDS in their experiments. Precipitation of this highly useful compound can compromise experimental results, and this document provides in-depth, field-proven insights to help you maintain its solubility and stability in your work. We will explore the causality behind precipitation events and offer robust protocols and troubleshooting frameworks to ensure the integrity of your research.
Understanding the Solubility of AQDS
This compound is an organic compound widely used for its redox activity in applications ranging from redox flow batteries to proteomics research and its potential as a disease-modifying drug for osteoarthritis.[1][2][3][4] Its chemical structure, featuring a core anthraquinone body with two highly polar sulfonate groups (-SO₃⁻), renders it readily soluble in aqueous solutions.[5][6] However, like any solute, its ability to remain in solution is governed by a delicate balance of physical and chemical factors. Precipitation occurs when the forces of attraction between AQDS molecules (or related species) overcome the solvation forces exerted by the solvent molecules.
Understanding these factors is the first step toward prevention. The following table summarizes the key parameters that influence AQDS solubility.
| Factor | Primary Effect on AQDS Solubility | Mechanism & Causality | Prevention & Mitigation Strategy |
| Concentration | Critical | Exceeding the solubility limit for a given set of conditions (temperature, solvent) leads to supersaturation, a non-equilibrium state that resolves through precipitation.[7] | Always prepare solutions at concentrations below the known solubility limit at the intended storage and experimental temperature. |
| Temperature | High | The solubility of most solids, including AQDS, in water increases with temperature.[5][6] A solution prepared at an elevated temperature can become supersaturated upon cooling, causing the compound to crystallize out. | Prepare solutions at room temperature. If heating is used to aid dissolution, ensure the solution is slowly cooled and remains clear at the final working temperature. |
| pH | Moderate | While AQDS is the salt of a strong acid and is stable across a wide pH range, extreme pH values can affect the overall ionic environment and the stability of other components in the solution, indirectly influencing AQDS solubility.[6][8] | Maintain the pH of the solution within a neutral to moderately acidic or alkaline range (typically pH 3-10) unless the experimental protocol demands otherwise. Buffer the solution if necessary. |
| Solvent Composition | Very High | AQDS is highly polar and soluble in water.[5] Its solubility dramatically decreases in non-polar organic solvents.[6] Adding organic co-solvents will reduce the solvating power of the mixture, promoting precipitation. | The preferred solvent is high-purity, deionized water. If a co-solvent is necessary, use polar protic solvents (e.g., methanol, ethanol) in the lowest possible concentration and conduct preliminary solubility tests. |
| Presence of Other Salts | Moderate to High | High concentrations of other salts can lead to the "common ion effect" if they share the Na⁺ cation, reducing AQDS solubility.[9] Alternatively, introducing cations that form a less soluble salt with anthraquinone-2,6-disulfonate can cause precipitation through ion exchange.[10] | Minimize the ionic strength of the solution where possible. When adding other salts, perform a small-scale compatibility test first. |
| Redox State | High (in specific applications) | In electrochemical applications, the reduced form of AQDS (AQDSH₂) or intermolecular dimers (quinhydrone) may have different solubility profiles than the oxidized form, potentially leading to precipitation at high concentrations or specific states of charge.[3] | In redox experiments, carefully control the concentration and state of charge. Consider using supporting electrolytes that enhance the solubility of both oxidized and reduced species. |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common precipitation issues in a direct question-and-answer format.
FAQ 1: I prepared a clear AQDS solution in water, but after storing it overnight in the lab, I see fine crystals at the bottom. What happened?
Answer: This is a classic case of temperature-dependent precipitation. Your laboratory likely experienced a temperature drop overnight. If you prepared the solution at a slightly warmer daytime temperature, you may have created a solution that was saturated or near-saturated. As the solution cooled, the solubility limit of AQDS decreased, causing the solution to become supersaturated and leading to crystallization.
Troubleshooting Steps:
-
Gentle Re-dissolution: Warm the solution gently (e.g., in a 30-40°C water bath) with stirring. The precipitate should redissolve.
-
Dilution: If the precipitate returns upon cooling to your working temperature, your concentration is too high. Add a calculated amount of deionized water to dilute the solution to a concentration that is stable at the lowest anticipated ambient temperature.
-
Future Prevention: Always prepare your stock solutions at a concentration well below the saturation point for your intended storage and use conditions. It is better to work with a slightly more dilute, stable solution than one that is prone to precipitation.
FAQ 2: I added a strong acid to my AQDS solution to lower the pH for a reaction, and it immediately turned cloudy. Why?
Answer: While AQDS is stable across a broad pH range, adding a high concentration of acid can trigger precipitation through two primary mechanisms:
-
Increased Ionic Strength/Common Ion Effect: If you used an acid like HCl, you are drastically increasing the ionic strength. While not a true common ion effect with Na⁺, the high concentration of ions can disrupt the solvation shell around the AQDS molecules, effectively "salting out" the compound.
-
Protonation of Sulfonate Groups: At extremely low pH values (typically pH < 1), the highly acidic sulfonate groups (-SO₃⁻) can become partially protonated to form sulfonic acid groups (-SO₃H). This neutralizes the negative charge, reduces the molecule's overall polarity, and significantly decreases its aqueous solubility.
Troubleshooting Steps:
-
Use a Buffer: Instead of adding a strong acid directly, adjust the pH using a suitable buffer system (e.g., citrate or phosphate buffer) that is compatible with your experiment. This will control the pH without creating extreme local concentrations of acid.
-
Slow Addition: If you must use a strong acid, add it dropwise to a vigorously stirring AQDS solution. This helps to dissipate the acid quickly and prevents localized areas of very low pH that can initiate precipitation.
FAQ 3: My experiment involves a redox reaction. As the reaction proceeds, a dark-colored precipitate forms. Is this the AQDS?
Answer: It is highly likely that the precipitate is related to a change in the redox state of the AQDS. In many electrochemical or chemical reduction experiments, the yellow, oxidized form of AQDS is converted to its reduced hydroquinone form (AQDSH₂). This reduced species can have lower solubility. Furthermore, at certain concentrations and pH values, the oxidized and reduced forms can form a 1:1 complex called a quinhydrone via hydrogen bonding, which may also be less soluble than the individual species.[3]
Preventative Measures & Solutions:
-
Lower the Concentration: The formation of these less-soluble species is often highly concentration-dependent. Reducing the initial concentration of AQDS can often prevent their precipitation.
-
Control the pH: The solubility of the reduced hydroquinone form is pH-dependent. Maintaining a slightly alkaline pH can help keep the hydroquinone hydroxyl groups deprotonated, increasing solubility.
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., via UV-Vis or FTIR spectroscopy) to confirm its identity. This will provide definitive evidence to guide your troubleshooting.
Experimental Protocols & Workflows
Adhering to a robust preparation protocol is the most effective way to prevent precipitation.
Protocol 1: Preparation of a Stable 100 mM Aqueous AQDS Stock Solution
This protocol provides a reliable method for preparing a stable stock solution for general use.
Materials:
-
This compound (AQDS), ≥95% purity[2]
-
High-purity, deionized water (Type I or II)
-
Calibrated balance
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter (optional, for clarification and sterile applications)
Procedure:
-
Calculate Mass: For 100 mL of a 100 mM solution, calculate the required mass of AQDS (Molar Mass ≈ 412.3 g/mol ).[11] Mass = 0.1 L × 0.1 mol/L × 412.3 g/mol = 4.123 g
-
Weigh AQDS: Accurately weigh out 4.123 g of AQDS powder and record the mass.
-
Initial Dissolution: Add approximately 70-80 mL of deionized water to the 100 mL volumetric flask. Place the magnetic stir bar in the flask.
-
Gradual Addition: While the water is stirring gently, slowly add the weighed AQDS powder to the vortex. Adding the solid gradually prevents clumping and speeds up dissolution.
-
Stir to Dissolve: Continue stirring at room temperature. AQDS should dissolve readily in cold or room temperature water to form a clear, yellow solution.[5] Avoid heating unless absolutely necessary, as this can lead to the problems described in FAQ 1.
-
Final Volume: Once all the solid has dissolved, carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Filtration (Optional): For maximum stability and to remove any potential micro-particulates, filter the solution through a 0.22 µm filter into a clean, labeled storage bottle.
-
Storage: Store the solution in a well-sealed container at a stable room temperature, protected from light.
Workflow 2: Troubleshooting AQDS Precipitation
When precipitation occurs unexpectedly, a logical diagnostic process is essential. The following diagram outlines a workflow to identify the root cause.
Caption: Troubleshooting workflow for diagnosing AQDS precipitation.
References
- 1. This compound | 853-68-9 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anthraquinone-2,6-disulfonic acid as a disease-modifying osteoarthritis drug: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Colloidal stability of aqueous polymeric dispersions: effect of pH and salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Sodium anthraquinone-2,6-disulfonate | C14H6Na2O8S2 | CID 70070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing MFC Electron Transfer with AQDS
This guide is designed for researchers, scientists, and drug development professionals leveraging Microbial Fuel Cells (MFCs). It provides in-depth technical support, troubleshooting guidance, and frequently asked questions for effectively using Anthraquinone-2,6-disulfonate (AQDS) to enhance the efficiency of electron transfer in your experiments.
Fundamentals: The Role of AQDS in Mediated Electron Transfer (MET)
In a Microbial Fuel Cell, microorganisms oxidize organic substrates, releasing electrons. The efficiency of power generation is often limited by the rate at which these electrons are transferred from the microbial cells to the anode. While some bacteria can directly transfer electrons, many rely on soluble molecules called mediators to shuttle electrons. This process is known as Mediated Electron Transfer (MET).[1][2]
Anthraquinone-2,6-disulfonate (AQDS) is a highly effective exogenous redox mediator.[1] It possesses a quinone group that can be reversibly reduced and oxidized, allowing it to act as an electron shuttle. The fundamental mechanism is a two-step process:
-
Reduction: The oxidized form of AQDS accepts electrons from the electron transport chain of microorganisms.
-
Oxidation: The reduced AQDS (AH₂QDS) diffuses to the anode surface and donates the electrons, becoming re-oxidized and ready to repeat the cycle.
This shuttling mechanism effectively creates a bridge between the microbial metabolism and the anode, overcoming the limitations of direct contact and enhancing the rate of electron transfer, which can lead to a significant increase in current and power density.[3]
Caption: AQDS-mediated electron transfer from a microorganism to the MFC anode.
Troubleshooting Guide
This section addresses common issues encountered when using AQDS in MFCs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Increase in Power Output After AQDS Addition | 1. Sub-optimal AQDS Concentration: The concentration of AQDS is crucial; too low, and the mediation is inefficient, too high, and it can become inhibitory to the microbial community.[4] 2. Incorrect Redox Potential: The redox potential of the mediator must be compatible with the electron transport chain of the microorganisms. While AQDS is generally effective, its performance can vary with the specific microbial consortium.[4] 3. Mass Transfer Limitations: Inadequate mixing in the anode chamber can lead to poor diffusion of AQDS between the microbes and the anode. | 1. Optimize AQDS Concentration: Perform a concentration optimization study, starting from a low concentration (e.g., 50 µM) and gradually increasing it while monitoring power output. A typical optimal range is often between 100-500 µM. 2. Characterize Microbial Community: If possible, analyze the microbial community to ensure it contains species known to effectively utilize quinone-based mediators. 3. Improve Mixing: Ensure gentle and consistent stirring or recirculation of the anolyte to enhance mass transfer. |
| Decrease in Power Output Over Time | 1. AQDS Degradation: Under certain anaerobic conditions, AQDS can undergo irreversible chemical or biological degradation, leading to a loss of mediating capacity. 2. Mediator Washout: In continuous flow MFCs, the soluble AQDS can be gradually washed out of the anode chamber. 3. Biofilm Acclimation: The microbial community may adapt over time, potentially leading to a decrease in mediator-dependent electron transfer. | 1. Monitor AQDS Concentration: Periodically measure the AQDS concentration in the anolyte using techniques like UV-Vis spectrophotometry to assess its stability. 2. Consider AQDS Immobilization: To prevent washout and improve long-term stability, explore techniques to immobilize AQDS on the anode surface, for instance, through electropolymerization or entrapment in a polymer matrix.[5][6] 3. Periodic Replenishment: In fed-batch or continuous systems, a strategy of periodic or continuous low-dose AQDS addition may be necessary. |
| Inconsistent or Irreproducible Results | 1. Variability in AQDS Solution Preparation: Inaccurate preparation of the AQDS stock solution can lead to inconsistent final concentrations in the MFC. 2. pH Fluctuations: The redox potential of AQDS is pH-dependent. Significant pH shifts in the anolyte can alter its effectiveness. 3. Oxygen Intrusion: The presence of oxygen in the anode chamber will compete with AQDS as an electron acceptor, reducing the efficiency of mediated electron transfer to the anode. | 1. Standardize Solution Preparation: Follow a consistent and precise protocol for preparing the AQDS stock solution. (See Experimental Protocols section). 2. Buffer the Anolyte: Use a well-buffered medium to maintain a stable pH in the anode chamber. Monitor and adjust the pH as necessary. 3. Ensure Anaerobic Conditions: Continuously sparge the anolyte with an inert gas (e.g., N₂ or a N₂/CO₂ mixture) to maintain strict anaerobic conditions. Regularly check for leaks in the reactor.[7] |
| Signs of Microbial Inhibition (e.g., decreased substrate consumption) | 1. AQDS Toxicity: At high concentrations, AQDS can exhibit toxic effects on some microorganisms, inhibiting their metabolic activity.[8] 2. Formation of Inhibitory Byproducts: Degradation of AQDS could potentially lead to the formation of compounds that are inhibitory to the microbial community. | 1. Reduce AQDS Concentration: Immediately lower the concentration of AQDS in the anolyte. If severe inhibition is observed, a partial or full replacement of the anolyte may be necessary. 2. Acclimatize the Inoculum: Gradually introduce AQDS to the microbial community over an extended period to allow for adaptation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of AQDS to use in my MFC?
A1: The optimal concentration of AQDS is not a single value and can vary depending on the specific MFC configuration, the microbial community, the substrate, and the operational conditions. However, a good starting point for optimization is typically in the range of 100-500 µM. It is highly recommended to perform a concentration-dependent study to determine the optimal concentration for your specific system by monitoring the power output at different AQDS concentrations.
Q2: How stable is AQDS in the anolyte of an MFC?
A2: AQDS is generally considered to be relatively stable under anaerobic conditions. However, long-term stability can be a concern, with potential for chemical or biological degradation over extended operational periods.[9] The stability can also be influenced by the presence of other chemical species in the anolyte and the metabolic activity of the microbial community. For long-term experiments, monitoring the AQDS concentration is advisable.
Q3: Can AQDS be reused?
A3: In principle, AQDS acts as a catalyst and is regenerated (re-oxidized) at the anode, allowing it to be reused in multiple redox cycles. However, in practical applications, losses can occur due to degradation or washout in continuous flow systems. Immobilizing AQDS on the anode surface is an effective strategy to enhance its reusability and long-term performance.[5][6]
Q4: Is AQDS toxic to the microorganisms in the anode?
A4: While AQDS is a highly effective electron mediator, it can exhibit inhibitory or toxic effects on microbial consortia at high concentrations.[8] The threshold for toxicity can vary between different microbial species. It is crucial to avoid excessive concentrations and to determine the optimal, non-inhibitory concentration for your specific microbial culture.
Q5: How does the performance of AQDS compare to other electron mediators?
A5: AQDS is one of the most widely used and effective quinone-based mediators. Its performance is often superior to or comparable with other mediators like neutral red and methylene blue, primarily due to its favorable redox potential and good solubility in aqueous solutions.[1] However, the choice of the best mediator can be system-dependent.
Quantitative Performance Enhancement with AQDS
The addition of AQDS has been shown to significantly improve the performance of MFCs. The following table summarizes representative data from the literature.
| MFC Type | Substrate | Microbial Culture | AQDS Concentration (mM) | Power Density Increase | Coulombic Efficiency | Reference |
| Miniature MFC | Lactate | Shewanella oneidensis DSP10 | Not specified | ~100% | Not Reported | [3] |
| Air-cathode MFC | Reactive Red 2 Dye | Mixed Culture | Immobilized | 816 ± 2 mW/m² (absolute value) | Not Reported | [5] |
| Thermophilic Anaerobic EGSB Reactor | Glucose & VFA | Granular Sludge | 0.12 | Increased decolorization rate | Not Applicable | [10] |
Experimental Protocols
Protocol 1: Preparation of AQDS Stock Solution
This protocol details the preparation of a 100 mM AQDS stock solution.
Materials:
-
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS)
-
Deionized (DI) water
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
Sterile storage bottle
Procedure:
-
Weighing: Accurately weigh out the required amount of AQDS powder to prepare the desired volume of a 100 mM solution. For example, for 100 mL of solution, weigh 4.123 g of AQDS (Molecular Weight: 412.3 g/mol ).
-
Dissolving: In a beaker, add approximately 80% of the final volume of DI water. Place the beaker on a magnetic stirrer and add the stir bar.
-
Mixing: Slowly add the weighed AQDS powder to the water while stirring continuously. Continue stirring until the AQDS is completely dissolved. The solution should be a clear, yellowish color.
-
Volume Adjustment: Quantitatively transfer the dissolved AQDS solution to a volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask. Add DI water to the flask until the final desired volume is reached.
-
Sterilization: Sterilize the AQDS stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Storage: Store the sterile stock solution at 4°C and protected from light.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electricigens in the anode of microbial fuel cells: pure cultures versus mixed communities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Effect of electron mediators on current generation and fermentation in a microbial fuel cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AQDS immobilized solid-phase redox mediators and their role during bioelectricity generation and RR2 decolorization in air-cathode single-chamber microbial fuel cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. repositorio.ufc.br [repositorio.ufc.br]
Overcoming challenges in the large-scale synthesis of AQDS
An in-depth guide to overcoming challenges in the large-scale synthesis of Anthraquinone-2,7-disulfonic acid (AQDS) for researchers and drug development professionals.
Technical Support Center: Large-Scale Synthesis of AQDS
Welcome to the technical support center for the synthesis of Anthraquinone-2,7-disulfonic acid (AQDS) and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up the synthesis of AQDS. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your synthesis is successful, scalable, and safe.
Overview of AQDS Synthesis
The most common and industrially relevant method for synthesizing AQDS is the direct sulfonation of anthraquinone. This electrophilic aromatic substitution reaction typically employs fuming sulfuric acid (oleum) as both the solvent and the sulfonating agent. The reaction proceeds by introducing two sulfonic acid (-SO₃H) groups onto the anthraquinone backbone.
The primary challenge in this synthesis is not the reaction itself, but controlling the regioselectivity to favor the desired 2,7-isomer and managing the purification of the final product from a complex mixture of isomers and residual acid.
Core Reaction Pathway
The sulfonation of anthraquinone to produce β,β'-disubstituted isomers like 2,6- and 2,7-AQDS is achieved by heating anthraquinone in oleum at elevated temperatures. Unlike α-sulfonation, this process does not typically require a mercury catalyst, making it a more environmentally friendly choice[1][2].
Caption: Troubleshooting logic for addressing low AQDS yield.
Q2: My final product is a mixture of isomers. How can I isolate pure 2,7-AQDS?
This is the most significant challenge in AQDS synthesis. The direct sulfonation of anthraquinone inherently produces a mixture of 2,6- and 2,7-AQDS.[3][4]
-
Expert Insight: For many modern applications, such as aqueous redox flow batteries, the crude mixture of isomers is used directly without further separation.[4][5] This is because the electrochemical properties of the 2,6- and 2,7-isomers are very similar, and the high cost of separation is impractical for large-scale applications.[6]
-
Solution (if high purity is required): A patented method for separating the isomers exists, exploiting the differential solubility of the free acids in hydrochloric acid.[3]
-
Isolate the Free Acids: After sulfonation, drown the reaction mass in 60-65% H₂SO₄ and filter to obtain a cake of the mixed 2,6- and 2,7-disulfonic acids.[3]
-
HCl Extraction: Suspend this cake in 20-30% hydrochloric acid and agitate for 2-3 hours. The 2,7-disulfonic acid is soluble in HCl, while the 2,6-isomer is not.[3]
-
Filtration: Filter the suspension. The solid cake is nearly pure 2,6-anthraquinonedisulfonic acid.
-
Isolation of 2,7-AQDS: The filtrate contains the pure 2,7-disulfonic acid. It can be isolated by diluting the filtrate to lower the acidity and heating to boiling, followed by neutralization and salting out with an appropriate alkali salt.[3]
-
Caption: Typical product distribution from anthraquinone sulfonation.
Q3: The reaction is producing significant amounts of monosulfonated product (AQS). What is wrong?
Possible Cause: Insufficiently Forcing Conditions Monosulfonation is an intermediate step to disulfonation. The formation of significant AQS byproducts indicates that the reaction has not proceeded to completion.
-
Expert Insight: The activation energy for adding the second sulfonic acid group is higher than the first. Therefore, conditions must be sufficiently strong to favor disulfonation.
-
Solution: This issue has the same root cause as low yield due to an incomplete reaction.
-
Confirm Temperature: Ensure the reaction is at a minimum of 140°C, preferably 160-170°C, to drive the reaction towards disubstitution.[3][4]
-
Check Oleum Strength: A higher concentration of free SO₃ will increase the rate of the second sulfonation. An oleum of at least 20% is recommended.[7]
-
Increase Reaction Time: Allow more time for the reaction to proceed to the disulfonated state.
-
Quantitative Data Summary
| Parameter | Condition for Monosulfonation | Condition for Disulfonation (2,6/2,7 Mix) | Reference(s) |
| Temperature | ~120-130°C | 140-170°C | [3][7] |
| Oleum (Free SO₃) | 20-30% | 30-50% | [3][7] |
| Reaction Time | Shorter (e.g., 1-2 hours) | Longer (e.g., 2-6 hours) | [1][3] |
| Catalyst | No Hg catalyst for β-position | No Hg catalyst for β,β'-positions | [1][2] |
Detailed Experimental Protocols
WARNING: These procedures involve highly corrosive and hazardous materials. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
Protocol 1: Large-Scale Synthesis of Mixed-Isomer Sodium AQDS
This protocol is optimized for yield and is suitable for applications where an isomeric mixture is acceptable.
-
Reaction Setup:
-
Equip a suitable glass reactor with an overhead mechanical stirrer, a temperature probe, a heating mantle, and a gas outlet connected to a scrubber (to neutralize SO₃ fumes).
-
Charge the reactor with 4.5 parts by weight of oleum (25-30% free SO₃).
-
Begin stirring and slowly add 1 part by weight of dry anthraquinone. The addition may be exothermic; control the rate to keep the temperature below 100°C.
-
-
Sulfonation:
-
Workup and Isolation:
-
Allow the reaction mixture to cool to 100-120°C.
-
In a separate, larger vessel equipped with stirring and cooling, prepare a solution of 10 parts by weight of water.
-
CRITICAL STEP: Very slowly and carefully, add the hot sulfonation mass to the stirred water. This is a highly exothermic process. Use an ice bath to maintain the temperature of the quench solution below 50°C.
-
Once the addition is complete, heat the diluted solution to 90°C.
-
Slowly add solid sodium chloride (NaCl) until the solution is saturated. The sodium salt of AQDS will begin to precipitate.
-
Cool the slurry to room temperature with continued stirring to maximize crystallization.
-
-
Purification:
-
Filter the precipitate using a Büchner funnel.
-
Wash the filter cake with a cold 10% NaCl solution to remove residual sulfuric acid.
-
To further purify, the crude cake can be re-slurried in hot water, filtered to remove any insoluble impurities, and then re-precipitated by adding NaCl and cooling.
-
Dry the final product in a vacuum oven at 110°C until a constant weight is achieved.
-
Frequently Asked Questions (FAQs)
-
Q: Is a mercury catalyst necessary for this synthesis?
-
Q: How should I store the final AQDS product?
-
A: AQDS, typically as its disodium salt, is a stable, hygroscopic solid. It should be stored in a tightly sealed container in a cool, dry place, protected from light.[9]
-
-
Q: What analytical techniques are best for characterizing the product?
-
A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy can confirm the structure and determine the isomeric ratio.[4][10] High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity and quantifying impurities.[5] For absolute purity, quantitative NMR (qNMR) is a highly reliable method.[11]
-
-
Q: What are the primary safety concerns?
-
A: The main hazards are associated with the use of oleum, which is extremely corrosive and reacts violently with water, releasing toxic SO₃ gas. The workup procedure is highly exothermic and must be performed with extreme caution and adequate cooling. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.[12]
-
-
Q: Can I use this synthesis mixture directly in a redox flow battery?
References
- Process of sulphonating anthraquinone and its derivatives. (n.d.). Google Patents.
- Sulfonation of anthraquinone in sulfur dioxide solvent. (n.d.). Google Patents.
-
Dieterich, V., Milshtein, J. D., Barton, J. L., et al. (2018). Estimating the Cost of Organic Battery Active Materials: A Case Study on Anthraquinone Disulfonic Acid. ResearchGate. Retrieved from [Link]
-
Potassium anthraquinone-α-sulfonate. (n.d.). Organic Syntheses. Retrieved from [Link]
- Method of producing sulphonated anthraquinone compounds, and derivatives of same. (n.d.). Google Patents.
-
Konev, D., et al. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte. National Institutes of Health. Retrieved from [Link]
-
Vyskočil, J., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. National Institutes of Health. Retrieved from [Link]
-
Assessing the Environmental Effects Related to Quantum Dot Structure, Function, Synthesis and Exposure. (n.d.). PubMed Central. Retrieved from [Link]
-
Stability test of AQDS during a stepwise electrochemical-chemical redox... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of (a) AQDSNH4 and (b) AQS(NH4)2. (n.d.). ResearchGate. Retrieved from [Link]
-
Process flow diagram of the production process of AQDS from anthracene. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. (2021). ResearchGate. Retrieved from [Link]
- Process for the preparation of anthraquinonedisulphonic acids. (n.d.). Google Patents.
-
Csomó, K. B., et al. (2021). Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs. PubMed Central. Retrieved from [Link]
-
In situ electro-synthesis and resynthesis of redox actives in aqueous organic redox flow batteries. (2022). Research Communities. Retrieved from [Link]
-
Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis. (2021). Frontiers. Retrieved from [Link]
-
Anthraquinone Derivatives in Aqueous Flow Batteries. (2016). Projects at Harvard. Retrieved from [Link]
- Process for preparing anthraquinone sulphonic acids. (n.d.). Google Patents.
-
Operating principle of the Iron/AQDS redox flow cell. (n.d.). ResearchGate. Retrieved from [Link]
-
Anthraquinone Sulfonates as Water‐Soluble Photocatalysts: Synthetic Applications and Perspectives. (2025). Wiley Online Library. Retrieved from [Link]
-
Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved from [Link]
-
a Schematic of AQDS and the synthesis route of p-Na 2 C 6 H 2 O 6 .... (n.d.). ResearchGate. Retrieved from [Link]
- A preparation method of anthraquinone-2-sulfonic acid compound. (n.d.). Google Patents.
-
Photochemistry of 9,10-anthraquinone-2-sulfonate in solution. 1. Intermediates and mechanism. (n.d.). ACS Publications. Retrieved from [Link]
-
Assessing Environmental Risks during the Drug Development Process for Parasitic Vector-Borne Diseases: A Critical Reflection. (n.d.). PubMed Central. Retrieved from [Link]
-
a) Schematic representation of the synthesis of AQDS CPs. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the production of anthraquinone-alpha-sulphonic acids. (n.d.). Google Patents.
-
Preparation and characterization of AQDs. a) Procedure of liquid‐phase... (n.d.). ResearchGate. Retrieved from [Link]
-
Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. (n.d.). Ardena. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved from [Link]
-
Milshtein, J. D., et al. (2017). Concentration-Dependent Dimerization of Anthraquinone Disulfonic Acid and Its Impact on Charge Storage. ACS Publications. Retrieved from [Link]
-
How to Write a SDS. (n.d.). Stony Brook University Environmental Health and Safety. Retrieved from [Link]
-
Performance evaluation of aqueous organic redox flow battery using anthraquinone-2,7-disulfonic acid disodium salt and potassium iodide redox couple. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. US4124606A - Sulfonation of anthraquinone in sulfur dioxide solvent - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2074309A - Process for the preparation of anthraquinonedisulphonic acids - Google Patents [patents.google.com]
- 4. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US1963383A - Process of sulphonating anthraquinone and its derivatives - Google Patents [patents.google.com]
- 8. CN115819289B - A preparation method of anthraquinone-2-sulfonic acid compound - Google Patents [patents.google.com]
- 9. Anthraquinone-2,7-disulfonic acid disodium salt - 80% | 853-67-8 | FA160603 [biosynth.com]
- 10. researchgate.net [researchgate.net]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Write a SDS | Environmental Health and Safety [ehs.stonybrook.edu]
Validation & Comparative
A Tale of Two Isomers: Anthraquinone-2,6-disulfonic acid vs. Anthraquinone-2,7-disulfonic acid in Redox Flow Batteries
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of grid-scale energy storage, aqueous organic redox flow batteries (AORFBs) have emerged as a compelling technology, promising a safer, more sustainable, and potentially lower-cost alternative to their vanadium-based counterparts. At the heart of many promising AORFBs are anthraquinone-based molecules, prized for their reversible two-electron, two-proton redox chemistry, and chemical stability. Among these, the disulfonated isomers, anthraquinone-2,6-disulfonic acid disodium salt (2,6-AQDS) and anthraquinone-2,7-disulfonic acid disodium salt (2,7-AQDS), are frequently investigated. While structurally similar, the seemingly subtle difference in the placement of their sulfonate groups imparts significant and consequential differences in their performance within a redox flow battery. This guide provides a comprehensive comparison of these two critical negolyte materials, supported by experimental data, to inform researchers in their pursuit of next-generation energy storage solutions.
The Decisive Role of Molecular Symmetry: Solubility and Its Implications
The most striking difference between 2,6-AQDS and 2,7-AQDS lies in their aqueous solubility, a critical parameter that directly influences the energy density of a redox flow battery. The asymmetrical nature of 2,7-AQDS disrupts crystal packing, leading to significantly higher solubility compared to the more symmetrical 2,6-AQDS.[1]
Experimental data consistently demonstrates this disparity. The disodium salt of 2,7-AQDS exhibits a solubility of approximately 0.58 M to 0.74 M in water, an order of magnitude higher than that of 2,6-AQDS, which is poorly soluble at less than 0.1 M.[1] This fundamental difference in solubility is a primary determinant in the selection of 2,7-AQDS as the more common isomer for high-performance AORFBs.
| Property | This compound (2,6-AQDS) | Anthraquinone-2,7-disulfonic acid disodium salt (2,7-AQDS) |
| Molecular Structure | Symmetrical | Asymmetrical |
| Aqueous Solubility | < 0.1 M[1] | 0.58 - 0.74 M[1] |
| Redox Potential | Nearly identical to 2,7-AQDS[2] | ~0.2 V vs. SHE (in acidic media)[3][4] |
| Reaction Kinetics | Potentially slower than 2,7-AQDS[3] | Fast electron kinetics (k⁰ = 7.2 x 10⁻³ cm s⁻¹)[3][4] |
Table 1: Comparative Properties of 2,6-AQDS and 2,7-AQDS
The higher solubility of 2,7-AQDS allows for more concentrated electrolyte solutions, which directly translates to a higher volumetric energy capacity for the battery. To further enhance the solubility of 2,7-AQDS, additives like ethylene glycol (EG) have been successfully employed, increasing its solubility from 0.3 M to 0.8 M in a KCl solution by forming hydrogen bonds.[5]
Electrochemical Performance: A Closer Look at Kinetics and Stability
While both isomers exhibit nearly identical redox potentials, crucial for a two-electron transfer process, subtle differences in their electrochemical behavior have been observed.[2] Studies utilizing a mixture of the two isomers, which is often the direct product of anthraquinone sulfonation, have provided valuable insights.[2][3]
A cell containing a sulfonation mixture with both 2,6-AQDS and 2,7-AQDS showed slightly higher overall polarization compared to a cell with pure 2,7-AQDS.[3] This was attributed to a nearly doubled charge transfer resistance, suggesting that 2,6-AQDS may exhibit slower reaction kinetics.[3] Despite this, the battery with the mixed electrolyte demonstrated comparable initial discharge capacity and even a lower capacity decay rate in some cases, which could be related to slower permeation of the mixed active species through the membrane.[3]
The chemical stability of the reduced form of AQDS is a critical factor for long-term battery performance. Degradation can occur, particularly at higher states of charge (SoC) and elevated temperatures.[3] One proposed degradation pathway involves the formation of an electrochemically inactive anthrone.[3] Interestingly, at a 50% state of charge, the system shows good chemical stability, which may be due to the formation of a quinhydrone complex between the oxidized and reduced forms, preventing degradation.[3]
The Practicality of Isomer Mixtures: A Cost vs. Performance Trade-off
From a practical and economic standpoint, the synthesis of pure 2,7-AQDS requires a costly and energy-intensive separation from the 2,6-AQDS isomer, as the sulfonation of anthraquinone typically yields a mixture.[3][6] Research has shown that the direct use of this sulfonation mixture as the negolyte is a viable option, providing high capacity utilization (around 95%) and comparable cell parameters to pure 2,7-AQDS.[3][4]
This presents a classic engineering trade-off: the slightly lower performance of the mixed-isomer electrolyte, primarily due to the lower solubility of 2,6-AQDS and potentially slower kinetics, versus the significant cost savings of avoiding the separation process. For large-scale applications, the cost-effectiveness of using the isomer mixture could be a decisive advantage.[2]
Experimental Protocols: A Guide to Characterization
For researchers aiming to evaluate and compare AQDS isomers, a standardized set of experimental protocols is crucial. The following outlines a typical workflow for preparing and testing these materials in a redox flow battery.
Electrolyte Preparation
Objective: To prepare electrolyte solutions of 2,6-AQDS, 2,7-AQDS, or a mixture thereof, with a supporting electrolyte.
Materials:
-
This compound (or the mixed isomer product from sulfonation)
-
Anthraquinone-2,7-disulfonic acid disodium salt
-
Supporting electrolyte (e.g., H₂SO₄ for acidic, KCl for neutral)
-
Deionized water
-
Magnetic stirrer and stir bars
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required mass of the AQDS isomer(s) and the supporting electrolyte to achieve the desired concentrations (e.g., 0.5 M AQDS in 1 M H₂SO₄).
-
In a volumetric flask, dissolve the supporting electrolyte in a portion of the deionized water.
-
Gradually add the AQDS powder to the solution while stirring continuously.
-
Continue stirring until all solids are completely dissolved. Gentle heating may be applied to aid dissolution, but care should be taken to avoid any degradation.
-
Once dissolved, add deionized water to the mark on the volumetric flask to reach the final volume.
-
Filter the solution to remove any undissolved particles before use.
Electrochemical Characterization using Cyclic Voltammetry (CV)
Objective: To determine the redox potential and assess the electrochemical reversibility of the AQDS isomers.
dot
Caption: Workflow for Cyclic Voltammetry Analysis.
Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (glassy carbon working electrode, platinum wire counter electrode, and a reference electrode like Ag/AgCl or a saturated calomel electrode).
Procedure:
-
Assemble the three-electrode cell with the prepared electrolyte.
-
Perform CV by sweeping the potential over a range that encompasses the redox events of the AQDS molecule.
-
Vary the scan rate to assess the kinetics of the electron transfer.
-
Analyze the resulting voltammogram to determine the half-wave potential (E₁/₂) and the peak-to-peak separation (ΔEp), which provides information about the reversibility of the redox reaction. For a reversible two-electron process, the theoretical ΔEp is approximately 29.5 mV.
Redox Flow Battery Assembly and Testing
Objective: To evaluate the performance of the AQDS isomers in a full flow battery cell, measuring key metrics like capacity, efficiency, and stability.
dot
Caption: Redox Flow Battery Assembly and Testing Workflow.
Equipment:
-
Redox flow cell hardware
-
Porous carbon electrodes (e.g., carbon felt)
-
Ion-exchange membrane (e.g., Nafion)
-
Peristaltic pumps
-
Tubing and reservoirs
-
Battery cycler
Procedure:
-
Assemble the membrane electrode assembly (MEA) by sandwiching the ion-exchange membrane between two porous carbon electrodes.
-
Place the MEA into the flow cell hardware and ensure a leak-proof seal.
-
Connect the reservoirs containing the negolyte (AQDS solution) and posolyte (e.g., a bromine/bromide solution for an acidic system) to the flow cell via tubing and peristaltic pumps.
-
Connect the flow cell to a battery cycler.
-
Perform galvanostatic cycling by repeatedly charging and discharging the battery at a constant current density.
-
Monitor the voltage, current, and capacity over multiple cycles to determine the coulombic, voltage, and energy efficiencies, as well as the capacity fade rate, which is a measure of the battery's stability.
Conclusion: Tailoring the Choice of Isomer to the Application
The choice between anthraquinone-2,6-disulfonic acid and anthraquinone-2,7-disulfonic acid for redox flow batteries is not a simple one of "better" or "worse," but rather a nuanced decision based on the specific requirements of the application.
For applications where maximizing energy density is paramount, the superior solubility of 2,7-AQDS makes it the clear choice. Its well-behaved electrochemistry and faster kinetics contribute to higher performance.
However, for cost-sensitive, large-scale energy storage applications, the use of a mixture of 2,6-AQDS and 2,7-AQDS , directly from synthesis, presents a compelling value proposition. The modest trade-off in performance may be well worth the significant reduction in material cost.
Future research will likely focus on strategies to enhance the solubility of 2,6-AQDS or to develop even more cost-effective synthesis routes that favor the formation of the 2,7-isomer. As the field of aqueous organic redox flow batteries continues to mature, a deep understanding of the structure-property relationships of these fundamental molecules will be essential for driving innovation and enabling the widespread adoption of this promising energy storage technology.
References
- 1. Aqueous Solubility of Organic Compounds for Flow Battery Applications: Symmetry and Counter Ion Design to Avoid Low-Solubility Polymorphs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
A Comparative Guide for Cartilage Studies: Anthraquinone-2,6-disulfonic acid disodium salt vs. Diacerein
For Researchers, Scientists, and Drug Development Professionals
In the landscape of osteoarthritis (OA) research and the development of disease-modifying osteoarthritis drugs (DMOADs), anthraquinone derivatives have emerged as a promising class of compounds. Among these, diacerein is a well-established therapeutic agent, while Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) presents a compelling, albeit less extensively studied, alternative. This guide provides an in-depth, objective comparison of the efficacy of these two compounds in cartilage studies, supported by experimental data and protocols to inform your research and development endeavors.
At a Glance: Key Differences and Chemical Structures
| Feature | This compound (AQDS) | Diacerein |
| Primary Mechanism | Inhibition of cathepsin B and reduction of proteoglycan release.[1] | Inhibition of Interleukin-1β (IL-1β) signaling.[2][3][4][5][6] |
| Active Form | Acts directly. | Prodrug, metabolized to the active form, rhein.[6] |
| Key In Vitro Effects | Dose-dependent inhibition of cathepsin B activity; time- and dose-dependent inhibition of IL-1β-stimulated proteoglycan release from cartilage matrix.[1] | Anti-catabolic (inhibits MMPs) and pro-anabolic (stimulates collagen and proteoglycan synthesis) effects on chondrocytes.[3] |
| In Vivo Efficacy | Reduction of cartilage degeneration parameters (cluster chondrocytes, fibrillations, fissures, osteophytes) in a rabbit meniscectomy model.[1] | Reduces cartilage loss and improves cartilage lesions in various animal models of OA.[3] |
| Clinical Status | Preclinical; explored for treating osteoarthritis.[1] | Clinically approved and used for the symptomatic treatment of osteoarthritis in several countries.[2] |
Chemical Structures:
-
This compound (AQDS):
-
Molecular Formula: C₁₄H₆Na₂O₈S₂
-
A disulfonated anthraquinone, rendering it highly water-soluble.
-
-
Diacerein:
-
Molecular Formula: C₁₉H₁₂O₈
-
A diacetylated derivative of rhein.
-
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The chondroprotective effects of AQDS and diacerein stem from their distinct interactions with the molecular machinery of cartilage degradation.
Diacerein: A Focused Attack on the Master Inflammatory Cytokine, IL-1β
Diacerein's efficacy is primarily attributed to its ability to counteract the multifaceted detrimental effects of Interleukin-1β (IL-1β), a key cytokine in the pathogenesis of osteoarthritis.[2][3][4][5][6] Diacerein itself is a prodrug that is converted to its active metabolite, rhein, in the body.[6] Rhein then orchestrates a multi-pronged inhibition of the IL-1β signaling cascade.
This inhibition manifests in several ways:
-
Reduced IL-1β Production: Diacerein has been shown to inhibit the synthesis of IL-1β.[3]
-
Downregulation of IL-1 Receptors: It decreases the number of IL-1 receptors on the surface of chondrocytes, thereby reducing their sensitivity to the cytokine.[3]
-
Inhibition of Downstream Signaling: Diacerein interferes with the downstream signaling pathways activated by IL-1β, including the NF-κB pathway, which is a critical regulator of inflammatory and catabolic gene expression in chondrocytes.[3]
By neutralizing the effects of IL-1β, diacerein effectively dampens the inflammatory response and shifts the balance from cartilage degradation towards matrix synthesis.
This compound (AQDS): Targeting a Key Proteolytic Enzyme
The currently understood mechanism of AQDS in cartilage protection is more direct, focusing on the inhibition of a specific enzyme involved in matrix degradation. A key study demonstrated that AQDS acts as a dose-dependent inhibitor of cathepsin B.[1] Cathepsin B is a lysosomal cysteine protease that is upregulated in osteoarthritic cartilage and contributes to the breakdown of extracellular matrix components, including proteoglycans and collagen.
By directly inhibiting cathepsin B, AQDS can mitigate a crucial step in the catabolic cascade that leads to cartilage erosion. Furthermore, the same study showed that AQDS inhibits the release of proteoglycans from cartilage explants stimulated with IL-1β, suggesting it can counteract the downstream destructive effects of this inflammatory cytokine.[1]
Key Findings:
-
Inhibition of Cathepsin B Activity: AQDS demonstrated a dose-dependent inhibition of cathepsin B activity. [1]* Inhibition of Proteoglycan Release: Both AQDS and diacerein showed a time- and dose-dependent inhibition of IL-1β-stimulated proteoglycan release from the cartilage matrix. [1] Quantitative Comparison of In Vitro Efficacy
| Parameter | AQDS | Diacerein |
| Cathepsin B Inhibition | Dose-dependent inhibition observed. [1] | Not explicitly reported in the comparative study. |
| Proteoglycan Release Inhibition | Time- and dose-dependent inhibition. [1] | Time- and dose-dependent inhibition. [1] |
In Vivo Efficacy in an Osteoarthritis Animal Model
The same study employed a surgically induced osteoarthritis model in rabbits (medial monolateral meniscectomy) to compare the in vivo efficacy of the two compounds.
Experimental Workflow: In Vivo Rabbit Osteoarthritis Model
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- 1. Anthraquinone-2,6-disulfonic acid as a disease-modifying osteoarthritis drug: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacerein - Wikipedia [en.wikipedia.org]
- 3. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trbchemedica.com [trbchemedica.com]
- 5. What is the mechanism of Diacerein? [synapse.patsnap.com]
- 6. What is Diacerein used for? [synapse.patsnap.com]
Validating the Catalytic Performance of AQDS Across Different Classes of Azo Dyes: A Comparative Guide
Introduction: The Challenge of Azo Dyes and the Quinone-Based Solution
Azo dyes represent the largest and most versatile class of synthetic colorants, extensively used in the textile, paper, and food industries. Their chemical stability and resistance to fading, while desirable for industrial applications, make them persistent environmental pollutants. The characteristic azo bond (-N=N-) is recalcitrant to aerobic degradation, leading to the accumulation of colored and potentially carcinogenic aromatic amines in industrial effluents[1][2].
Conventional wastewater treatment methods often struggle with the complete mineralization of these complex molecules. In this context, anaerobic degradation presents a promising pathway, as the azo linkage can be reductively cleaved under anoxic conditions. However, this process is often slow. To accelerate this crucial step, redox mediators are employed to act as electron shuttles between a primary electron donor (oxidized by microorganisms) and the azo dye. Anthraquinone-2,6-disulfonate (AQDS) has emerged as a highly efficient and robust catalyst for this purpose[3][4][5].
This guide provides a comprehensive, data-supported comparison of the catalytic performance of AQDS across various classes of azo dyes. We will delve into the underlying mechanism, present comparative experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
The Catalytic Mechanism: How AQDS Shuttles Electrons to Break Azo Bonds
The efficacy of AQDS lies in its ability to act as a renewable redox mediator, or an electron shuttle. In an anaerobic environment rich in a suitable electron donor (like glucose, ethanol, or formate) and microbial life, AQDS undergoes a cyclic process of reduction and oxidation.
-
Biotic Reduction of AQDS: Microorganisms in the anaerobic sludge oxidize the primary electron donor (co-substrate) and transfer the liberated electrons to AQDS. This reduces the quinone groups of AQDS to their hydroquinone form, AHQDS.
-
Abiotic Reduction of Azo Dye: The reduced AHQDS, now a potent reducing agent, abiotically transfers these electrons to the electron-accepting azo bond of the dye molecule.
-
Azo Bond Cleavage: This transfer of electrons cleaves the -N=N- bond, breaking the dye's chromophore and thus causing decolorization. This cleavage typically results in the formation of colorless aromatic amines.
-
Catalyst Regeneration: Upon donating its electrons, AHQDS is re-oxidized back to its original AQDS form, ready to be reduced again by the microbial community and start another catalytic cycle.
This mechanism significantly accelerates the rate-limiting step of azo bond reduction, dramatically enhancing the overall efficiency of the wastewater treatment process[6].
Caption: The catalytic cycle of AQDS in anaerobic azo dye degradation.
Comparative Catalytic Performance of AQDS
The structure of an azo dye—specifically the number of azo bonds and the nature of its aromatic rings and substituent groups—can influence its susceptibility to reduction. We compare the performance of AQDS in catalyzing the degradation of structurally distinct azo dyes.
Performance Metrics
-
Decolorization Efficiency (%): The percentage of color removed from the solution, calculated from the change in absorbance at the dye's maximum wavelength (λmax).
-
First-Order Kinetic Constant (k₁): A measure of the reaction rate, indicating how quickly the dye is degraded. A higher k₁ value signifies a faster reaction.
Experimental Data Summary
The data below, synthesized from multiple studies, demonstrates the potent catalytic effect of AQDS. Experiments were typically conducted in anaerobic batch reactors using microbial sludge as the inoculum.
| Azo Dye | Dye Class | Co-Substrate | AQDS Conc. (µM) | k₁ (without AQDS) | k₁ (with AQDS) | Enhancement Factor | Decolorization Efficiency (%) | Reference |
| Congo Red | Diazo | Formate/Glucose | 50 | - | - | - | >90% with AQDS | [3][5] |
| Reactive Red 2 | Monoazo | Ethanol | 50 | ~0.1 h⁻¹ | ~0.35 h⁻¹ | 3.5x | - | [3][5] |
| Methyl Orange | Monoazo | - | - | - | - | >1.5x (with AQS@rGO) | - | [7][8] |
| Generic Azo Dye | - | Various | - | - | - | 1.5x - 2.5x | - | [6][7] |
Note: Data is aggregated for comparative purposes. Absolute k₁ values vary with specific experimental conditions.
Analysis and In-Field Insights
-
Significant Rate Enhancement: The addition of even micromolar concentrations of AQDS dramatically accelerates decolorization. For instance, with ethanol as a co-substrate, the kinetic constant for Reactive Red 2 degradation increased 3.5-fold[3][5]. This is a critical factor for industrial wastewater treatment, where residence time in a bioreactor is a key economic driver.
-
Broad Applicability: AQDS has proven effective for both monoazo (Reactive Red 2) and diazo (Congo Red) dyes, achieving excellent decolorization efficiencies exceeding 90% for the latter[3][5].
-
Increased Process Stability: In continuous flow reactors like the Upflow Anaerobic Sludge Blanket (UASB) reactor, AQDS-supplemented systems demonstrate higher stability and more consistent color removal, especially when facing fluctuations in the influent's organic load[3][5].
-
Impact of Temperature: The catalytic process is also influenced by temperature. Studies have shown that thermophilic conditions (55°C) can lead to decolorization rates up to six times higher than those under mesophilic conditions (30°C), though high concentrations of AQDS can inhibit methane production in these systems[6].
Comparison with Alternative Degradation Technologies
While AQDS-mediated anaerobic reduction is highly effective, it is important to contextualize its performance against other common Advanced Oxidation Processes (AOPs).
| Technology | Target Dye | Efficiency | Reaction Time | Optimal pH | Key Consideration | Reference |
| AQDS-Anaerobic | Congo Red | >90% | Hours | Neutral | Requires anaerobic conditions and a co-substrate. | [3][5] |
| Fenton (H₂O₂/Fe²⁺) | Congo Red | 99.92% | 15 minutes | Acidic (pH 3) | Requires acidic conditions and chemical input. | [9][10] |
| Photocatalysis (TiO₂/UV) | Congo Red | 98.32% | 90 minutes | Acidic (pH 3) | Requires a UV light source and catalyst suspension. | [9] |
| Photocatalysis (TiO₂/UV) | Methyl Orange | ~93% | 55 minutes | ~6.5 | Efficiency depends on light intensity and catalyst load. | [11] |
Causality Behind Choices: The choice of technology depends heavily on the existing wastewater treatment infrastructure and effluent characteristics.
-
AQDS-mediated reduction is ideal for integration into existing anaerobic treatment stages (e.g., UASB reactors), leveraging the microbial activity already present. It avoids the need for extreme pH adjustments or external energy sources like UV lamps.
-
Fenton and Photo-Fenton processes are extremely rapid but the necessity for a low pH (typically around 3) requires significant chemical addition for acidification and subsequent neutralization, increasing operational costs and sludge production[9][12].
-
Photocatalysis is effective but requires dedicated photoreactor setups and can be hindered by turbidity in the wastewater, which blocks light penetration[13][14].
Experimental Protocols
To ensure trustworthy and reproducible results, the following detailed protocols are provided.
Protocol 1: Synthesis of AQDS via Sulfonation
Causality: While commercially available, AQDS can be synthesized from anthraquinone. This protocol, adapted from established methods, uses oleum for sulfonation[15]. Proper safety precautions for handling fuming sulfuric acid are mandatory.
-
Preparation: In a three-neck flask equipped with a stirrer and condenser, mix 202 g of anthraquinone with 1 g of boric acid (catalyst).
-
Sulfonation: Slowly add 276 g of oleum (containing ~58% free SO₃) to the mixture while stirring.
-
Reaction: Heat the mixture to a specific temperature (conditions can be controlled to favor different isomers) and maintain for several hours until the reaction is complete.
-
Workup: Carefully pour the reaction mixture onto ice to precipitate the sulfonated anthraquinones.
-
Neutralization & Isolation: Neutralize the solution with a base (e.g., NaOH) and isolate the disodium salt of anthraquinone-2,6-disulfonate through filtration and recrystallization.
-
Verification: Confirm the product structure and purity using techniques like ¹H NMR and LC-MS.
Protocol 2: Assay for Anaerobic Azo Dye Decolorization
This protocol provides a self-validating system by including controls to isolate the catalytic effect of AQDS.
-
Preparation of Media: Prepare a standard anaerobic mineral medium containing essential nutrients and a primary electron donor (e.g., 5 mM glucose). Dispense into serum bottles (e.g., 100 mL).
-
Inoculation: Inoculate the bottles with anaerobic granular sludge (e.g., 10 g/L VSS) from an active bioreactor.
-
Experimental Setup: Create triplicate sets for each condition:
-
Control 1 (No AQDS): Add the target azo dye (e.g., 100 mg/L Congo Red) to the inoculated media.
-
Control 2 (Abiotic): Add the dye and AQDS (50 µM) to sterile media (no sludge) to check for non-biological reduction.
-
Test Group (With AQDS): Add the dye and AQDS (50 µM) to the inoculated media.
-
-
Incubation: Seal all bottles, purge the headspace with N₂/CO₂ gas to ensure anaerobic conditions, and incubate at a controlled temperature (e.g., 35°C) with gentle shaking.
-
Monitoring: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a small sample from each bottle using a syringe.
-
Analysis: Centrifuge the sample to remove solids. Measure the absorbance of the supernatant at the dye's λmax using a UV-Vis spectrophotometer.
-
Calculation: Calculate the decolorization efficiency using the formula: Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Caption: Workflow for evaluating AQDS-catalyzed azo dye degradation.
Conclusion and Future Outlook
The experimental evidence strongly validates Anthraquinone-2,6-disulfonate (AQDS) as a high-performance catalyst for the reductive degradation of various classes of azo dyes under anaerobic conditions. Its primary advantage lies in its ability to act as an efficient electron shuttle, significantly accelerating decolorization kinetics and enhancing the stability of biological treatment systems. While other technologies like Fenton oxidation can offer faster degradation, the operational simplicity and seamless integration of AQDS into existing anaerobic bioreactors make it a compelling choice for treating industrial textile effluents.
Future research is trending towards the immobilization of AQDS onto solid supports, such as reduced graphene oxide or functionalized polymers[7][8]. This approach aims to create a reusable, solid-phase catalyst, which would prevent the loss of the mediator in the effluent, reduce operational costs, and mitigate any potential secondary pollution, paving the way for even more sustainable and cost-effective industrial applications.
References
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Costa, M. C., et al. (2010). Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. Bioresource Technology. [Link]
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Nasron, A. N., et al. (2018). DEGRADATION OF CONGO RED DYE IN AQUEOUS SOLUTION BY USING ADVANCED OXIDATION PROCESSES. CORE. [Link]
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Costa, M. C., et al. (2010). Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. Semantic Scholar. [Link]
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RSC Publishing. (2024). Visible light assisted photooxidative facile degradation of azo dyes in water using a green method. RSC Publishing. [Link]
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ResearchGate. (n.d.). Scheme of experimental set-up for evaluation of the electrochemical stability of AQDS electrolyte. ResearchGate. [Link]
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Journal of Applied Science. (2024). DEGRADATION OF REACTIVE BLACK 5 DYE IN WATER FALLING FILM DIELECTRIC BARRIER DISCHARGE REACTOR (DBD). Journal of Applied Science. [Link]
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Costa, M. C., et al. (2010). Anthraquinone-2,6-disulfonate (AQDS) as a catalyst to enhance the reductive decolourisation of the azo dyes Reactive Red 2 and Congo Red under anaerobic conditions. ResearchGate. [Link]
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dos Santos, A. B., et al. (2004). Azo dye reduction by thermophilic anaerobic granular sludge, and the impact of the redox mediator anthraquinone-2,6-disulfonate (AQDS) on the reductive biochemical transformation. Applied Microbiology and Biotechnology. [Link]
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MDPI. (2024). Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation. MDPI. [Link]
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MDPI. (2023). Removal of Reactive Black 5 Azo Dye from Aqueous Solutions by a Combination of Reduction and Natural Adsorbents Processes. MDPI. [Link]
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LIDSEN Publishing Inc. (2021). Photocatalytic Degradation of Azo Dyes Using Microreactors: Mechanistic Study of its Effects on H2O2 Addition. Catalysis Research. [Link]
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MDPI. (2023). Reactive Black-5, Congo Red and Methyl Orange: Chemical Degradation of Azo-Dyes by Agrobacterium. MDPI. [Link]
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MDPI. (2024). The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. MDPI. [Link]
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PubMed. (2021). Investigating degradation metabolites and underlying pathway of azo dye "Reactive Black 5" in bioaugmented floating treatment wetlands. PubMed. [Link]
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ResearchGate. (n.d.). (a) The UV-Vis spectra for decolorization of the azo dyes under... ResearchGate. [Link]
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Liu, Y., et al. (2020). Efficient Biodegradation of Azo Dyes Catalyzed by the Anthraquinone-2-sulfonate and Reduced Graphene Oxide Nanocomposite. ACS Omega. [Link]
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MDPI. (2022). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. MDPI. [Link]
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PubMed Central (PMC). (2024). Efficient biodegradation and detoxification of reactive black 5 using a newly constructed bacterial consortium. PubMed Central (PMC). [Link]
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SID. (n.d.). The Photocatalytic Kinetics of the Methyl Orange Degradation in the Aqueous Suspension of Irradiated TiO2. SID. [Link]
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Kubisztal, J., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Energies. [Link]
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ResearchGate. (n.d.). Photocatalytic Degradation of Azo Dyes Catalyzed by Ag Doped TiO2 Photocatalyst. ResearchGate. [Link]
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Semantic Scholar. (2018). Degradation of congo red dye in aqueous solution by using advanced oxidation processes / Alya Nadhira Nasron... [et al.]. Semantic Scholar. [Link]
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Jadhav, J. P., et al. (2013). Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes. EXCLI Journal. [Link]
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ResearchGate. (2010). Comparative Study of Oxidation of Some Azo Dyes by Different Advanced Oxidation Processes: Fenton, Fenton-Like, Photo-Fenton and Photo-Fenton-Like. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Electrochemical Performance of Anthraquinone Derivatives
Introduction
Anthraquinone (AQ), a polycyclic aromatic organic compound, has emerged as a highly promising scaffold for the development of next-generation energy storage materials.[1][2][3] Its derivatives are particularly attractive for applications in rechargeable batteries, including lithium-ion, sodium-ion, and aqueous redox flow batteries, owing to their tunable redox properties, high theoretical capacities, and the potential for sustainable and cost-effective synthesis.[4][5][6][7][8][9] The core anthraquinone structure undergoes a reversible two-electron, two-proton redox reaction, providing a robust platform for charge storage. The strategic functionalization of the anthraquinone core allows for the fine-tuning of its electrochemical characteristics, such as redox potential, solubility, and cycling stability.[1][10][11]
This guide provides a comparative analysis of the electrochemical performance of various anthraquinone derivatives, supported by experimental data from recent literature. We will delve into the structure-performance relationships that govern their behavior and provide detailed experimental protocols for their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in leveraging the potential of anthraquinone derivatives.
Key Electrochemical Performance Indicators
The evaluation of anthraquinone derivatives for electrochemical applications hinges on several key performance metrics:
-
Redox Potential (E½): This is the potential at which the redox reaction occurs. It is a critical parameter that determines the operating voltage of a battery. The redox potential of anthraquinone derivatives can be tuned by introducing electron-donating or electron-withdrawing groups.[10][11]
-
Specific Capacity (mAh/g): This metric quantifies the amount of charge a material can store per unit mass. It is directly related to the number of electrons transferred during the redox reaction and the molar mass of the molecule.
-
Cycling Stability: This refers to the ability of the material to maintain its capacity over repeated charge-discharge cycles. Poor cycling stability is often due to irreversible side reactions or dissolution of the active material into the electrolyte.[4]
-
Rate Capability: This indicates how well the material performs at high charge and discharge rates. Good rate capability is essential for high-power applications.
Comparative Analysis of Anthraquinone Derivatives
The electrochemical properties of anthraquinone derivatives are profoundly influenced by the nature and position of their functional groups. Here, we compare the performance of several key classes of derivatives.
Hydroxyanthraquinones
Hydroxy-substituted anthraquinones are a widely studied class of derivatives. The position of the hydroxyl group significantly impacts the redox potential.
-
1,4-dihydroxyanthraquinone (Quinizarin): Quinizarin exhibits a reversible two-electron, two-proton reduction at approximately -0.535 V (vs. SCE) in a pH 6.84 solution.[12] Its structure is a key component in some anthracycline antibiotics.[12]
-
1,8-dihydroxyanthraquinone (DHAQ): This derivative is a promising candidate for aqueous organic redox flow batteries.[4] The introduction of carboxymethyl groups to the 1,8-DHAQ core has been shown to significantly improve its water solubility and cycling stability.[4]
-
Other Dihydroxyanthraquinones: Studies on various dihydroxyanthraquinone isomers have revealed that the substitution pattern can lead to a wide range of reduction potentials, with a difference of over 700 mV observed between 1,5-OH-AQ and 2,6-NH2-AQ.[1]
Aminoanthraquinones
The introduction of amino groups, which are electron-donating, generally leads to a cathodic shift (more negative) in the reduction potential compared to unsubstituted anthraquinone.[10]
-
1-Aminoanthraquinone and its Derivatives: These compounds show two reversible redox couples corresponding to the formation of a radical anion and a dianion.[13] The class of the amine substituent (primary, secondary, or tertiary) also influences the electrochemical properties.[14]
-
Amino Acid Functionalized Anthraquinones: The synthesis of anthraquinone derivatives with amino acid functional groups has been explored for flow battery applications, demonstrating good cycling performance.[15]
-
Quaternized Aminoanthraquinones: To enhance water solubility for aqueous redox flow batteries, quaternary ammonium groups have been incorporated into the anthraquinone structure. One such derivative, BDEAQCl2, exhibits a highly negative redox potential of -0.554 V (vs. SHE) in a pH-neutral aqueous electrolyte.[16]
Other Functionalized Anthraquinones
-
Sulfonated Anthraquinones: Anthraquinone-2-sulfonic acid (AQS) and its derivatives are highly soluble in aqueous solutions and have been investigated for redox flow batteries.[17][18] A mixture of anthraquinone sulfo-derivatives has been shown to be a cost-effective negolyte for aqueous bromine redox flow batteries.[18]
-
Electron-Withdrawing Group Functionalized Anthraquinones: The introduction of electron-withdrawing groups, such as in nitro-functionalized benzothiadiazole-anthraquinone copolymers, can enhance the specific capacity and cycling stability in aqueous zinc-ion batteries.[19]
The following table summarizes the electrochemical data for a selection of anthraquinone derivatives from the literature.
| Derivative | Redox Potential (E½) | Electrolyte/Conditions | Reference |
| Quinizarin (1,4-dihydroxyanthraquinone) | -0.535 V vs. SCE | pH 6.84 aqueous solution | [12] |
| 1-Aminoanthraquinone | Two reversible redox couples | Acetonitrile with 0.1 M Bu4NClO4 | [13][14] |
| 1-Ethylaminoanthraquinone | Two reversible redox couples | Acetonitrile with 0.1 M Bu4NClO4 | [14] |
| 1-(Diethylamino)anthraquinone | Two reversible redox couples | Acetonitrile with 0.1 M Bu4NClO4 | [14] |
| BDEAQCl2 | -0.554 V vs. SHE | pH-neutral aqueous electrolyte | [16] |
| 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone (DCDHAQ) | Not specified | 1 M KOH | [4] |
| Anthraquinone-2-sulfonic acid (AQS) | Lower than AQDS | Aqueous solution | [17] |
Experimental Protocols for Electrochemical Characterization
To ensure the scientific integrity and reproducibility of research, standardized experimental protocols are crucial.[20][21][22] Here, we provide detailed, step-by-step methodologies for the key electrochemical techniques used to evaluate anthraquinone derivatives.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of a compound.[20][21]
Objective: To determine the redox potentials and assess the electrochemical reversibility of the anthraquinone derivative.
Methodology:
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (Bu4NClO4) in a non-aqueous solvent like acetonitrile, or an appropriate buffer for aqueous studies) and the anthraquinone derivative at a known concentration (typically 1-5 mM).[10][13][14]
-
Cell Assembly: Assemble a three-electrode electrochemical cell.[23] The working electrode is typically a glassy carbon electrode, the reference electrode can be a saturated calomel electrode (SCE) or a silver/silver nitrate (Ag/AgNO3) electrode, and the counter electrode is usually a platinum wire.[13][24]
-
Deaeration: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Data Acquisition: Connect the electrodes to a potentiostat. Set the potential window to scan over the expected redox events of the anthraquinone derivative. Start the scan at a specific rate (e.g., 100 mV/s) and record the resulting current as a function of the applied potential.[14]
-
Data Analysis: From the cyclic voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc). The half-wave potential (E½), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2. The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[20]
Galvanostatic Charge-Discharge (GCD)
GCD is used to evaluate the specific capacity, cycling stability, and coulombic efficiency of an electrode material in a battery configuration.[25]
Objective: To measure the practical charge storage capacity and assess the long-term cycling performance of the anthraquinone derivative.
Methodology:
-
Electrode Preparation: Prepare a working electrode by mixing the anthraquinone derivative with a conductive additive (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent to form a slurry. Coat the slurry onto a current collector (e.g., copper or aluminum foil) and dry it.
-
Cell Assembly: Assemble a coin cell or a flow cell using the prepared working electrode, a suitable counter electrode (e.g., lithium metal for lithium-ion batteries), a separator, and an electrolyte.
-
Charging/Discharging: Using a battery cycler, apply a constant current to charge the cell to a specific voltage limit, and then discharge it at the same or a different constant current to a lower voltage limit.[26]
-
Data Acquisition: Record the voltage profile as a function of time or capacity during the charge and discharge processes.
-
Data Analysis: The discharge capacity is calculated from the discharge time and the applied current. The coulombic efficiency is the ratio of the discharge capacity to the charge capacity in a given cycle. Plot the discharge capacity versus the cycle number to evaluate the cycling stability.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for investigating the kinetics of electrochemical processes and the resistive and capacitive properties of the electrode-electrolyte interface.[27][28][29][30][31]
Objective: To study the charge transfer resistance, diffusion limitations, and other interfacial phenomena of the anthraquinone derivative electrode.
Methodology:
-
Cell Assembly: Use the same three-electrode cell setup as for cyclic voltammetry.
-
Frequency Scan: Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz) at a specific DC potential (often the open-circuit potential or a potential corresponding to a redox state).
-
Data Acquisition: Measure the resulting AC current and phase shift. The impedance is then calculated at each frequency.
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). The plot is then fitted to an equivalent circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[27]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Reversible two-electron reduction of the anthraquinone core.
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- 3. [PDF] Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of the redox potential in solution | Semantic Scholar [semanticscholar.org]
- 4. High-performance anthraquinone with potentially low cost for aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. Anthraquinone Derivatives in Aqueous Flow Batteries | Aziz Group [aziz.seas.harvard.edu]
- 10. Anthraquinone and its derivatives as sustainable materials for electrochemical applications – a joint experimental and theoretical investigation of th ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01717B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The electrochemistry of quinizarin revealed through its mediated reduction of oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SYNTHESIS OF AMINO ACID FUNCTIONALIZED ANTHRAQUINONE AND ITS PERFORMANCE IN FLOW BATTERY [sylzyhg.com]
- 16. A quaternized anthraquinone derivative for pH-neutral aqueous organic redox flow batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 18. mdpi.com [mdpi.com]
- 19. Design and Regulation of Anthraquinone's Electrochemical Properties in Aqueous Zinc-Ion Batteries via Benzothiadiazole and Its Dinitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. osti.gov [osti.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. rsc.org [rsc.org]
- 24. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 25. researchgate.net [researchgate.net]
- 26. Three-Electrode Dynamic Electrochemical Impedance Spectroscopy as an Innovative Diagnostic Tool for Advancing Redox Flow Battery Technology | MDPI [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
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- 30. dl.astm.org [dl.astm.org]
- 31. scispace.com [scispace.com]
A Comparative Guide to the Purity Analysis of Anthraquinone-2,6-disulfonic Acid Disodium Salt by HPLC and Alternative Methods
In the realm of pharmaceutical development and chemical research, the purity of a compound is paramount to its efficacy, safety, and reliability. Anthraquinone-2,6-disulfonic acid disodium salt, a compound utilized in various applications including proteomics research and as a desulfurizer, is no exception.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Ion Chromatography (IC) and Capillary Electrophoresis (CE) for the purity analysis of this important molecule. We will delve into the technical nuances of each method, supported by experimental protocols and data-driven comparisons, to empower researchers in selecting the most appropriate analytical strategy for their needs.
The Analytical Challenge: Isomeric Impurities
The primary challenge in the purity analysis of this compound lies in the potential presence of its isomers, most notably Anthraquinone-2,7-disulfonic acid. The synthesis of the target compound often results in a mixture of these two isomers, which possess very similar physicochemical properties, making their separation a non-trivial task.[3] An effective analytical method must therefore exhibit sufficient selectivity to resolve the 2,6-disulfonic acid from the 2,7-isomer and any other process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and versatility. For highly polar and ionic compounds like this compound, which would otherwise have poor retention on a nonpolar stationary phase, ion-pair chromatography is the method of choice.[4][5]
The Mechanism of Ion-Pair Reversed-Phase HPLC
Ion-pair chromatography enhances the retention of ionic analytes on a reversed-phase column by introducing an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic tail and an ionic head. The hydrophobic tail interacts with the stationary phase, while the ionic head is available to form a neutral ion pair with the oppositely charged analyte.[5] This effectively increases the hydrophobicity of the analyte, allowing for its retention and separation. For the anionic Anthraquinone-2,6-disulfonic acid, a cationic ion-pairing reagent such as a quaternary ammonium salt is employed.[6]
Proposed HPLC Method
The following method is a robust starting point for the purity analysis of this compound, designed for optimal resolution of the 2,6- and 2,7-isomers.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides a versatile and robust stationary phase for reversed-phase chromatography. |
| Mobile Phase A | 20 mM Tetrabutylammonium phosphate, pH 7.5 | Tetrabutylammonium acts as the ion-pairing reagent to retain the anionic sulfonic acid groups. A neutral pH ensures the sulfonic acids are fully ionized. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analytes from the column. |
| Gradient | 30-70% B over 20 minutes | A gradient elution is employed to ensure the separation of closely eluting isomers and to elute any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | The anthraquinone chromophore exhibits strong absorbance at this wavelength, providing good sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool, alternative techniques such as Ion Chromatography (IC) and Capillary Electrophoresis (CE) offer different selectivity and advantages that may be beneficial for specific analytical challenges.
Ion Chromatography (IC)
Ion Chromatography is a form of liquid chromatography that utilizes ion-exchange resins to separate ions based on their charge.[7] For the analysis of this compound, an anion-exchange column would be employed.
-
Principle of Separation: The stationary phase consists of a solid support with covalently attached positively charged functional groups. Anionic analytes are retained on the column through electrostatic interactions. Elution is achieved by passing a solution containing a competing anion (the eluent) through the column. Analytes with a higher affinity for the stationary phase will be retained longer.
-
Advantages: IC is highly suitable for the analysis of inorganic and organic ions and can offer excellent selectivity for separating molecules with different charge states or ionic radii.[8]
-
Limitations: The use of high-salt mobile phases can be corrosive to standard HPLC systems, often requiring dedicated inert instrumentation. Sensitivity can also be a limitation compared to UV detection in HPLC, although suppressed conductivity detection can mitigate this.[7]
Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[9] The separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution.
-
Principle of Separation: When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite charge. The speed of migration is dependent on the charge-to-size ratio of the molecule. A phenomenon known as electroosmotic flow (EOF) also influences the migration time.
-
Advantages: CE offers extremely high separation efficiency and resolution, making it particularly well-suited for separating closely related species like isomers.[10] It requires very small sample volumes and generates minimal waste.
-
Limitations: CE can be less robust than HPLC for routine quality control applications due to its sensitivity to the composition of the sample matrix. Achieving reproducible migration times can also be challenging.
Head-to-Head Comparison: HPLC vs. IC vs. CE
| Feature | Ion-Pair HPLC | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning of neutral ion-pairs between a reversed-phase stationary phase and a polar mobile phase. | Ion-exchange interactions between charged analytes and a charged stationary phase. | Differential migration of charged species in an electric field based on charge-to-size ratio. |
| Instrumentation | Standard HPLC system with UV detector. | Dedicated IC system with a conductivity detector (often with a suppressor). | CE system with a high-voltage power supply and a detector (typically UV). |
| Selectivity for Isomers | Good to excellent, dependent on the optimization of the ion-pairing reagent and mobile phase. | Good, based on potential differences in the pKa of the sulfonic acid groups. | Excellent, due to very high separation efficiency. |
| Sample Throughput | Moderate, with typical run times of 20-30 minutes. | Moderate, with similar run times to HPLC. | High, with run times often less than 15 minutes. |
| Robustness | High, well-established and reliable for routine analysis. | High for dedicated systems. | Moderate, can be sensitive to sample matrix and capillary surface chemistry. |
| Method Development | Can be complex due to the number of variables (ion-pairing reagent, concentration, pH, organic modifier). | Relatively straightforward, primarily involving eluent selection and concentration. | Can be complex, requiring optimization of buffer pH, concentration, and applied voltage. |
In-Depth Experimental Protocols
Protocol 1: Purity Analysis by Ion-Pair HPLC
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of Mobile Phase A to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Tetrabutylammonium phosphate, pH 7.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes, followed by a 5-minute hold at 70% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Injection Volume: 10 µL
-
-
System Suitability: Inject a standard solution containing both Anthraquinone-2,6-disulfonic acid and Anthraquinone-2,7-disulfonic acid to ensure a resolution of >1.5 between the two isomeric peaks.
-
Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.
Protocol 2: Purity Analysis by Ion Chromatography
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in deionized water.
-
Chromatographic Conditions:
-
Column: High-capacity anion-exchange column (e.g., based on quaternary ammonium functionalized polymer)
-
Eluent: 50 mM Sodium hydroxide
-
Flow Rate: 1.0 mL/min
-
Detection: Suppressed conductivity
-
Injection Volume: 25 µL
-
-
Analysis: Inject the sample and identify the main peak. Quantify impurities against a standard of the main component.
Protocol 3: Purity Analysis by Capillary Electrophoresis
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in deionized water.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm ID, 50 cm total length (40 cm to detector)
-
Background Electrolyte: 50 mM Phosphate buffer, pH 7.0
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds)
-
Detection: 254 nm
-
-
Analysis: Run the electrophoresis and determine the purity based on the corrected peak areas (peak area divided by migration time).
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, ion-pair reversed-phase HPLC stands out as the most robust and reliable method. Its high resolution, coupled with the well-understood principles of ion-pair chromatography, allows for the effective separation of the critical 2,7-isomer and other potential impurities. The method is readily implemented on standard HPLC equipment available in most analytical laboratories.
Ion Chromatography serves as a viable orthogonal method, particularly useful for confirming the identity and quantity of anionic species without the complexities of ion-pairing reagents. Its strength lies in its direct analysis of ions.
Capillary Electrophoresis offers the highest resolving power and is an excellent tool for in-depth investigation of isomeric purity or for methods requiring minimal sample consumption. While its setup can be more delicate, its unparalleled efficiency makes it a valuable technique for research and method validation purposes.
Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the need for routine testing versus investigational studies, the available instrumentation, and the desired level of resolution and sensitivity.
Caption: Chemical structures of the target analyte and its key isomeric impurity.
References
- 1. scbt.com [scbt.com]
- 2. Disodium Anthraquinone-2,6-disulfonate | LGC Standards [lgcstandards.com]
- 3. US2074309A - Process for the preparation of anthraquinonedisulphonic acids - Google Patents [patents.google.com]
- 4. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. Study of quantitative structure-mobility relationship of carboxylic and sulphonic acids in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to Structural Confirmation of Anthraquinone-2,6-disulfonic acid disodium salt using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of rigorous scientific practice. Anthraquinone-2,6-disulfonic acid disodium salt (AQDS), a key compound in various chemical and biological studies, demands precise analytical characterization. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of AQDS. We will delve into the causality behind experimental choices, present a detailed protocol, and objectively compare NMR with alternative analytical techniques, supported by experimental data and authoritative references.
The Imperative for Structural Purity of AQDS
This compound (C₁₄H₆Na₂O₈S₂) is a highly water-soluble organic compound utilized in diverse applications, including as a catalyst in pulping processes and as a building block in the synthesis of more complex molecules.[1][2][3] Its precise isomeric structure is critical to its function and reactivity. The presence of regioisomeric impurities, such as the 2,7-disulfonic acid derivative, can significantly alter the material's properties. Therefore, a robust and reliable method for structural confirmation is not merely a quality control measure but a fundamental necessity for reproducible research and development.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive method for the structural analysis of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like AQDS, with its distinct aromatic protons and carbons, NMR offers a comprehensive fingerprint of its structure.
The Underpinnings of NMR for AQDS Analysis: Why It Works
The AQDS molecule possesses a C₂h symmetry axis, which dictates the number of unique proton (¹H) and carbon (¹³C) signals observed in the NMR spectra. This symmetry is a key diagnostic feature. The electron-withdrawing nature of the sulfonate (-SO₃⁻) and carbonyl (C=O) groups significantly influences the chemical shifts of the aromatic protons and carbons, deshielding them and moving their signals to a lower field (higher ppm) in the NMR spectrum.
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the definitive method for structural confirmation, other analytical techniques can provide complementary information or may be employed for routine quality control where a full structural elucidation is not required.
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides unambiguous structural information, including connectivity and stereochemistry. Non-destructive. | Lower sensitivity compared to mass spectrometry. Requires higher sample concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides accurate molecular weight. | Does not provide detailed structural information for isomers. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups (e.g., S=O, C=O). | Complex spectra can be difficult to interpret fully for structural elucidation. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[5] | Excellent for purity assessment and quantification. Can be coupled with other detectors (e.g., UV-Vis, MS). | Does not provide direct structural information. Isomer separation can be challenging. |
| Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) | A chromatographic technique that uses a supercritical fluid as the mobile phase. | Can offer different selectivity for separating isomers compared to HPLC. | Less common than HPLC, requires specialized equipment. |
Experimental Protocol: Acquiring High-Quality NMR Data for AQDS
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of AQDS. Adherence to these steps is crucial for obtaining reliable and reproducible data.
Sample Preparation: The Foundation of a Good Spectrum
Given that AQDS is a water-soluble salt, the choice of a deuterated solvent is critical. Deuterium oxide (D₂O) is the solvent of choice.
Workflow for NMR Sample Preparation
Caption: A step-by-step workflow for the preparation of an AQDS sample for NMR analysis.
NMR Instrument Parameters
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | D₂O | D₂O |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2 s | 2 s |
| Acquisition Time | 4 s | 1 s |
| Spectral Width | 20 ppm | 240 ppm |
Interpreting the NMR Spectra of AQDS
The structural symmetry of AQDS leads to a simplified NMR spectrum. Due to the C₂h symmetry, we expect to see three unique signals in both the ¹H and ¹³C NMR spectra corresponding to the aromatic protons and carbons.
Molecular Structure of AQDS with Numbering
Caption: Chemical structure of Anthraquinone-2,6-disulfonic acid with atom numbering for NMR signal assignment.
Predicted ¹H NMR Spectrum
-
H1 & H5: These protons are ortho to the sulfonate group and will appear as a doublet.
-
H3 & H7: These protons are meta to the sulfonate group and will appear as a doublet of doublets.
-
H4 & H8: These protons are para to the sulfonate group and will appear as a doublet.
The electron-withdrawing sulfonate groups will cause all aromatic protons to be shifted downfield, typically in the range of 7.5-8.5 ppm.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbons (C9 & C10): These will be the most downfield signals, typically >180 ppm.
-
Sulfonated Carbons (C2 & C6): These carbons will be significantly deshielded.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical aromatic region of 120-150 ppm.
The observation of the predicted number of signals with the expected multiplicities and chemical shifts provides definitive confirmation of the this compound structure.
Conclusion
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Its ability to provide detailed information on the chemical environment and connectivity of atoms allows for unambiguous structure elucidation, ensuring the integrity and reproducibility of research and development activities. While other techniques such as mass spectrometry and chromatography are valuable for determining molecular weight and purity, they do not offer the comprehensive structural insights provided by NMR. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary knowledge to confidently employ NMR for the rigorous characterization of AQDS.
References
The Influence of Sulfonation Patterns on the Redox Potential of Anthraquinones: A Comparative Guide
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For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthraquinones are a class of aromatic organic compounds that serve as a core scaffold in a vast array of natural and synthetic molecules. Their rich redox chemistry, characterized by reversible two-electron, two-proton transfer, underpins their utility in diverse applications, from biological systems to energy storage.[1][2] The strategic functionalization of the anthraquinone core, particularly through sulfonation, offers a powerful tool to modulate its electronic properties and, consequently, its redox potential.[3] This guide provides a comparative analysis of how different sulfonation patterns on the anthraquinone molecule influence its redox potential, supported by experimental data and mechanistic insights. Understanding these structure-property relationships is crucial for the rational design of novel anthraquinone derivatives for applications in drug development, redox flow batteries, and photocatalysis.[3][4]
The Fundamental Redox Chemistry of Anthraquinone
The electrochemical behavior of anthraquinone (AQ) involves two sequential one-electron reductions. In aprotic media, this proceeds through a stable radical anion (AQ•−) to a dianion (AQ2−). In protic solutions, the reduction is a concerted two-electron, two-proton process, yielding the hydroquinone (AQH2).[5] The potential at which these redox events occur is a critical parameter that is highly sensitive to the nature and position of substituents on the anthraquinone ring.[6][7]
The Impact of Sulfonation on Redox Potential
The sulfonate group (-SO3⁻) is a strong electron-withdrawing group. Its introduction to the anthraquinone scaffold significantly impacts the electron density of the aromatic system, thereby altering the redox potential.
General Trends:
-
Electron-Withdrawing Nature: The primary effect of the sulfonate group is to make the anthraquinone core more electron-deficient. This facilitates reduction, resulting in a positive (less negative) shift in the redox potential compared to the parent anthraquinone.[7]
-
Number of Sulfonate Groups: Increasing the number of sulfonate groups generally leads to a more pronounced positive shift in the redox potential. For instance, anthraquinone disulfonates (AQDS) typically exhibit higher redox potentials than anthraquinone monosulfonates (AQS).[8]
-
Position of Sulfonation: The position of the sulfonate group(s) on the anthraquinone rings also plays a crucial role in fine-tuning the redox potential. Substitution at different positions affects the electronic communication with the redox-active quinone moiety to varying degrees.
The following diagram illustrates the common positions for sulfonation on the anthraquinone core.
Caption: Numbering of substitution positions on the 9,10-anthraquinone scaffold.
Comparative Analysis of Sulfonated Anthraquinones
The table below summarizes the experimentally determined redox potentials of several common sulfonated anthraquinones, providing a clear comparison of the effects of different sulfonation patterns.
| Compound | Abbreviation | Number of Sulfonate Groups | Position(s) of Sulfonate Group(s) | Redox Potential (V vs. SHE) | Reference(s) |
| Anthraquinone-2-sulfonate | AQS | 1 | 2 | -0.46 | [9][10] |
| Anthraquinone-1-sulfonate | 1-AQS | 1 | 1 | -0.2 to 0.1 (range) | [11] |
| Anthraquinone-2,6-disulfonate | 2,6-AQDS | 2 | 2, 6 | ~0.217 | [8] |
| Anthraquinone-2,7-disulfonate | 2,7-AQDS | 2 | 2, 7 | ~0.217 | [8] |
| Anthraquinone-1,5-disulfonate | 1,5-AQDS | 2 | 1, 5 | Data not readily available | [3] |
Key Observations and Mechanistic Insights:
-
Monosulfonation vs. Disulfonation: As evident from the table, the disulfonated anthraquinones (2,6-AQDS and 2,7-AQDS) have significantly more positive redox potentials compared to the monosulfonated AQS. This is a direct consequence of the additive electron-withdrawing effect of two sulfonate groups, which stabilizes the reduced hydroquinone form to a greater extent.
-
Positional Isomers: While both 2,6-AQDS and 2,7-AQDS have very similar redox potentials, the position of sulfonation can be critical.[8] Substitution at the alpha-positions (1, 4, 5, 8) generally has a more pronounced effect on the redox potential than substitution at the beta-positions (2, 3, 6, 7). This is due to the closer proximity of the alpha-positions to the carbonyl groups, allowing for more effective inductive and resonance effects.
-
Influence of Other Substituents: The redox potential of sulfonated anthraquinones can be further tuned by the introduction of other functional groups. For example, the addition of an electron-donating amino group (-NH2) to AQS at the 1-position (AQS-1-NH2) results in a more negative redox potential (-0.55 V) compared to AQS (-0.46 V).[9][12] Conversely, adding an electron-donating hydroxyl group (-OH) at the 1-position (AQS-1-OH) leads to a slightly less negative redox potential (-0.44 V).[9] This demonstrates the ability to finely modulate the electronic properties through multi-substitution.
Experimental Protocol: Determination of Redox Potential using Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to determine the redox potential of electroactive species like sulfonated anthraquinones.[13][14]
Objective: To measure the formal redox potential (E°') of a given sulfonated anthraquinone.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell:
-
Working Electrode (e.g., Glassy Carbon Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M aqueous buffer of appropriate pH)
-
Sulfonated anthraquinone sample
-
Inert gas (e.g., Nitrogen or Argon) for deoxygenation
Experimental Workflow:
Caption: A stepwise workflow for determining the redox potential of sulfonated anthraquinones using cyclic voltammetry.
Detailed Steps:
-
Preparation of the Electrolyte Solution: Prepare an aqueous buffer solution of the desired pH. The choice of buffer is critical as the redox potential of anthraquinones can be pH-dependent.
-
Dissolution of the Sample: Dissolve a known concentration (typically in the millimolar range) of the sulfonated anthraquinone in the electrolyte solution.
-
Assembly of the Electrochemical Cell: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the parameters on the potentiostat, including the initial and final potentials, and the scan rate (e.g., 100 mV/s). The potential window should be wide enough to encompass the redox events of the anthraquinone derivative.
-
Run the cyclic voltammogram. A typical CV will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction).
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).
-
Calculate the formal redox potential (E°') using the equation: E°' = (Epa + Epc) / 2 .
-
For a reversible two-electron process, the peak separation (ΔEp = Epa - Epc) should be close to 29.5 mV at 25 °C.
-
Causality Behind Experimental Choices:
-
Three-Electrode System: This setup is essential for accurate potential control. The reference electrode provides a stable potential against which the working electrode's potential is measured, while the counter electrode completes the circuit without affecting the potential at the working electrode.
-
Deoxygenation: Oxygen is electroactive and its reduction can produce interfering signals, obscuring the true redox behavior of the analyte.
-
Choice of Working Electrode: A glassy carbon electrode is often used due to its wide potential window, chemical inertness, and good electrical conductivity.[13]
Conclusion
The sulfonation pattern on the anthraquinone core is a determining factor in its redox potential. By strategically varying the number and position of sulfonate groups, and by introducing other functional groups, the redox properties of anthraquinones can be precisely engineered. This comparative guide highlights the fundamental principles governing these structure-property relationships and provides a robust experimental framework for their characterization. These insights are invaluable for researchers and scientists in the rational design of novel anthraquinone-based molecules for a wide range of applications, from advanced energy storage systems to targeted therapeutic agents.
References
- 1. Synthesis and electrochemistry of anthraquinone-oligodeoxynucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Anthraquinone-based electroactive ionic species as stable multi-redox anode active materials for high-performance nonaqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. findresearcher.sdu.dk [findresearcher.sdu.dk]
- 7. researchgate.net [researchgate.net]
- 8. Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive Organic Flow Battery Negolyte: Optimization of Battery Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis [frontiersin.org]
- 10. Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella oneidensis - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the In Vivo and In Vitro Efficacy of Anthraquinone-2,6-disulfonic acid disodium salt in Osteoarthritis
For researchers, scientists, and drug development professionals navigating the complexities of osteoarthritis (OA) therapeutics, the journey from promising in vitro results to tangible in vivo efficacy is fraught with challenges. This guide provides an in-depth, objective comparison of the in vitro and in vivo performance of Anthraquinone-2,6-disulfonic acid disodium salt (AQDS), a potential disease-modifying osteoarthritis drug (DMOAD). We will dissect the experimental data, explore the underlying mechanisms, and provide a comparative context with the established therapeutic, diacerein.
Introduction to this compound (AQDS)
This compound is a stable, water-soluble anthraquinone derivative.[1][][3][4] While its primary industrial applications have been as a catalyst and dye intermediate, recent research has illuminated its potential as a therapeutic agent.[5] Of particular interest is its activity in mitigating the pathological processes of osteoarthritis, a degenerative joint disease characterized by cartilage degradation and inflammation.[5]
The Scientific Rationale: Targeting Key Pathogenic Pathways in Osteoarthritis
The progressive destruction of articular cartilage in osteoarthritis is driven by a complex interplay of pro-inflammatory cytokines and degradative enzymes. Interleukin-1β (IL-1β) is a pivotal cytokine in this process, triggering a cascade of events that lead to the breakdown of the extracellular matrix.[6][7][8] IL-1β stimulates chondrocytes to produce matrix metalloproteinases (MMPs) and other proteases, such as cathepsin B, which degrade essential cartilage components like proteoglycans and collagen.[9][10][11]
This guide will focus on the comparative efficacy of AQDS in targeting these key pathological markers, both in isolated cellular systems (in vitro) and in a living organism (in vivo).
In Vitro Efficacy: Unraveling the Molecular Mechanisms
The initial assessment of a potential DMOAD's efficacy lies in its ability to modulate specific molecular targets in a controlled laboratory setting. For AQDS, in vitro studies have focused on its capacity to inhibit key enzymes and cellular responses implicated in osteoarthritis.
Inhibition of Cathepsin B Activity
Causality Behind Experimental Choice: Cathepsin B, a lysosomal cysteine protease, is upregulated in osteoarthritic cartilage and contributes to the degradation of proteoglycans and collagen.[12][13] Therefore, its inhibition presents a logical therapeutic strategy. A direct enzyme inhibition assay provides a clear and quantifiable measure of a compound's potency against this specific target.
A key study evaluated the in vitro inhibitory effect of AQDS on cathepsin B activity, comparing it with diacerein, a known inhibitor of IL-1β whose active metabolite is rhein.[5] The study reported a dose-dependent inhibition of cathepsin B activity by AQDS.[5]
Inhibition of Proteoglycan Release from Cartilage Explants
Causality Behind Experimental Choice: The loss of proteoglycans, which are crucial for the compressive stiffness of cartilage, is a hallmark of osteoarthritis.[10] Challenging cartilage explants with IL-1β mimics the inflammatory conditions of OA and induces proteoglycan release.[10] Measuring the extent of this release in the presence of a test compound provides a functional assessment of its chondroprotective potential.
In the same pivotal study, AQDS demonstrated a time- and dose-dependent inhibition of IL-1β-stimulated proteoglycan release from cultured rabbit cartilage.[5] This finding suggests that AQDS can protect the cartilage matrix from degradation under inflammatory conditions.
Comparative In Vitro Efficacy: AQDS vs. Diacerein
| Parameter | This compound (AQDS) | Diacerein (active metabolite: Rhein) | Reference |
| Cathepsin B Inhibition | Dose-dependent inhibition observed. | Known to inhibit cathepsin B activity.[7] | [5] |
| Proteoglycan Release (IL-1β stimulated) | Time- and dose-dependent inhibition. | Inhibits proteoglycan degradation by downregulating IL-1β signaling.[6][8] | [5] |
From the Bench to the Model: In Vivo Efficacy Assessment
The true test of a potential therapeutic lies in its performance within a complex biological system. In vivo studies are essential to evaluate not only the efficacy of a compound but also its safety and pharmacokinetic profile.
The Animal Model: Surgically Induced Osteoarthritis in Rabbits
Causality Behind Experimental Choice: The medial monolateral meniscectomy model in rabbits is a well-established and widely used model for inducing osteoarthritis.[14][15] The surgical removal of the meniscus leads to joint instability and subsequent cartilage degeneration, closely mimicking the pathological changes seen in human osteoarthritis. This model allows for the controlled evaluation of DMOADs over a defined period.
In Vivo Experimental Design and Outcome Measures
In a head-to-head comparison, rabbits with surgically induced osteoarthritis were treated orally with either AQDS or diacerein at a dose of 25 mg/kg/day for 3 months.[5] The efficacy of the treatments was assessed by histological analysis of cartilage biopsies, focusing on key parameters of cartilage degeneration.
Histological Scoring: The severity of cartilage degeneration is typically graded using established scoring systems like the Mankin score or the OARSI (Osteoarthritis Research Society International) score.[6][7] These systems evaluate parameters such as cartilage structure, cell distribution, and proteoglycan content.
Comparative In Vivo Efficacy: AQDS vs. Diacerein
The study reported that in vivo, AQDS led to a reduction of all cartilage degeneration parameters, including cluster chondrocytes, fibrillations, fissures, and osteophytes.[5] Diacerein also showed chondroprotective effects in this and other rabbit models of osteoarthritis.[16][17] While the abstract of the primary comparative study does not provide specific quantitative scores, the qualitative findings suggest that AQDS exhibits significant disease-modifying activity in vivo.[5]
| Parameter | This compound (AQDS) | Diacerein | Reference |
| Animal Model | Medial monolateral meniscectomy in rabbits | Medial monolateral meniscectomy in rabbits | [5] |
| Dosage | 25 mg/kg/day (oral) | 25 mg/kg/day (oral) | [5] |
| Treatment Duration | 3 months | 3 months | [5] |
| Histological Outcome | Reduction of all cartilage degeneration parameters (cluster chondrocytes, fibrillations, fissures, osteophytes). | Demonstrated chondroprotective effects, improving cartilage and synovial membrane parameters.[16][17] | [5] |
Bridging the Gap: Translating In Vitro Findings to In Vivo Outcomes
The observed in vivo efficacy of AQDS aligns with its in vitro activities. The inhibition of cathepsin B and the reduction of proteoglycan release at the cellular level likely contribute to the preservation of cartilage structure seen in the animal model. However, the successful translation from in vitro to in vivo is not always straightforward and is influenced by several factors, most notably the pharmacokinetic properties of the drug.
While specific pharmacokinetic data for AQDS is limited, anthraquinones, in general, are known to be metabolized in the liver and excreted via the kidneys and bile.[6] The oral bioavailability and half-life of AQDS would be critical determinants of its sustained therapeutic effect in vivo. The fact that oral administration of AQDS at 25 mg/kg/day was effective suggests adequate absorption and distribution to the joint tissues.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
Signaling Pathway of IL-1β in Osteoarthritis and Points of Intervention
Caption: IL-1β signaling cascade in chondrocytes leading to cartilage degradation and the inhibitory targets of AQDS and Diacerein.
General Experimental Workflow for In Vitro and In Vivo Assessment
Caption: A simplified workflow illustrating the key stages of in vitro and in vivo efficacy evaluation for AQDS and Diacerein.
Detailed Experimental Protocols
In Vitro Proteoglycan Release Assay
-
Cartilage Explant Culture: Articular cartilage is harvested from rabbit femoral condyles and cut into small, uniform explants.
-
Equilibration: Explants are cultured in a serum-free medium for 24-48 hours to allow them to equilibrate.
-
Stimulation and Treatment: The culture medium is replaced with fresh medium containing 10 ng/mL of recombinant human IL-1β. Simultaneously, explants are treated with varying concentrations of AQDS or diacerein. Control groups include unstimulated and IL-1β stimulated explants without treatment.
-
Sample Collection: Aliquots of the culture medium are collected at different time points (e.g., 24, 48, 72 hours).
-
Quantification of Proteoglycan Release: The amount of sulfated glycosaminoglycans (a measure of proteoglycans) in the collected medium is quantified using a dimethylmethylene blue (DMMB) dye-binding assay.
-
Data Analysis: The percentage of proteoglycan release is calculated relative to the total proteoglycan content of the cartilage explants.
In Vivo Rabbit Model of Osteoarthritis and Histological Evaluation
-
Animal Model Induction: Under general anesthesia, a medial monolateral meniscectomy is performed on the right knee of New Zealand white rabbits. The left knee serves as a sham-operated or non-operated control.
-
Post-operative Recovery: Animals are allowed to recover for a specified period (e.g., 2-4 weeks) to allow for the initiation of osteoarthritic changes.
-
Treatment Administration: Rabbits are randomly assigned to treatment groups and receive daily oral doses of AQDS (25 mg/kg), diacerein (25 mg/kg), or a placebo for a predetermined duration (e.g., 3 months).
-
Tissue Harvesting and Preparation: At the end of the treatment period, animals are euthanized, and the knee joints are dissected. The femoral condyles and tibial plateaus are fixed in formalin, decalcified, and embedded in paraffin.
-
Histological Staining: Sagittal sections of the cartilage are cut and stained with Safranin O-Fast Green to visualize proteoglycan content and cartilage morphology.
-
Histological Scoring: The stained sections are evaluated by blinded observers using a standardized scoring system (e.g., Mankin or OARSI score) to assess the severity of cartilage degradation.
Conclusion and Future Perspectives
The available evidence strongly suggests that this compound holds promise as a disease-modifying agent for osteoarthritis. Its in vitro efficacy in inhibiting key degradative enzymes and protecting the cartilage matrix from inflammatory insult translates to a tangible chondroprotective effect in a relevant in vivo model.[5] The performance of AQDS is comparable to that of diacerein in the reported preclinical studies, warranting further investigation.
Future research should focus on elucidating the precise molecular interactions of AQDS within the IL-1β signaling pathway, conducting comprehensive pharmacokinetic and toxicological studies, and evaluating its efficacy in other preclinical models of osteoarthritis. Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of AQDS in human patients. This guide provides a solid foundation for researchers to understand the current landscape of AQDS research and to design the next generation of experiments to further validate its promise as a novel DMOAD.
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A Senior Application Scientist's Guide to the Cross-Reactivity Assessment of Anthraquinone-2,6-disulfonic acid disodium salt in Biological Systems
Introduction: Beyond the Primary Target
Anthraquinone-2,6-disulfonic acid disodium salt (AQDS) is a well-characterized anthraquinone derivative utilized across various research applications, from a redox mediator in microbial fuel cells to a compound in proteomics research.[1][2][3] Its utility is rooted in its defined chemical properties.[4] However, the introduction of any small molecule into a complex biological system necessitates a rigorous evaluation of its potential for unintended interactions. This guide provides a comprehensive framework for assessing the cross-reactivity of AQDS, ensuring data integrity and mitigating unforeseen biological consequences.
Cross-reactivity, or off-target activity, occurs when a compound interacts with unintended biological molecules, such as receptors, enzymes, or signaling proteins.[5][6] These interactions can lead to a spectrum of confounding outcomes, from misleading experimental results to overt cytotoxicity.[6][7] For researchers and drug development professionals, understanding a compound's cross-reactivity profile is not merely a precautionary step but a fundamental component of robust scientific inquiry and a prerequisite for any translational ambitions.[8][9] This guide presents a multi-tiered, self-validating approach to systematically characterize the off-target profile of AQDS, comparing its performance with hypothetical alternatives to provide actionable context.
Pillar 1: The Strategic Framework for Cross-Reactivity Profiling
A thorough assessment of cross-reactivity is not a single experiment but a logical, tiered progression from predictive, high-throughput methods to specific, functional assays. This approach, advocated by regulatory bodies like the FDA for nonclinical safety evaluations, allows for the efficient allocation of resources, starting with broad, cost-effective screening and moving towards more complex, hypothesis-driven investigations.[10][11][12] Our workflow is designed to build a weight-of-evidence case for the specificity of AQDS in a given biological context.
Caption: Tiered workflow for systematic cross-reactivity assessment.
Pillar 2: Experimental Deep Dive & Comparative Analysis
This section details the causality behind our experimental choices at each tier and presents comparative data to benchmark the performance of AQDS against two common, hypothetical small-molecule alternatives:
-
Alternative A: A structurally similar anthraquinone dye without the sulfonate groups, which may exhibit different solubility and off-target profiles.
-
Alternative B: A structurally distinct, but functionally similar, redox-active small molecule.
Tier 1: In Silico Assessment - The Predictive Foundation
Expertise & Rationale: Before committing to costly and time-consuming wet-lab experiments, computational methods provide a powerful, cost-effective lens to predict potential off-target interactions.[7][13] By leveraging vast databases of known compound-protein interactions, these in silico tools analyze the chemical structure of AQDS to flag potential "hits" based on similarity to known ligands or docking potential into protein binding pockets.[5][14] This approach front-loads the discovery of potential liabilities.
Methodology:
-
Chemical Feature Analysis: The 2D and 3D structures of AQDS, Alternative A, and Alternative B are used as inputs.
-
Similarity Searching: Structures are compared against databases like ChEMBL and PubChem to identify known proteins that bind to structurally analogous compounds.
-
Target Prediction: Employ machine learning-based models (often called "target fishing" or "polypharmacology prediction") to generate a ranked list of potential protein targets.[7] These models are trained on millions of known structure-activity data points.
Comparative Data Summary: In Silico Screening
| Compound | Structural Class | Key Features | Predicted Off-Target Hits (Score >0.7)[7] | Predicted Target Families |
| AQDS | Anthraquinone Disulfonate | Planar, aromatic, highly polar | 12 | Kinases, Cytochrome P450 enzymes |
| Alternative A | Anthraquinone | Planar, aromatic, non-polar | 45 | Nuclear Receptors, Kinases, Transporters |
| Alternative B | Naphthoquinone | Planar, aromatic, moderately polar | 21 | Dehydrogenases, Oxidoreductases |
Trustworthiness Insights: The in silico results suggest that the high polarity of the sulfonate groups on AQDS may limit its interaction with hydrophobic binding pockets common in nuclear receptors and transporters, potentially conferring greater specificity compared to the non-polar Alternative A. However, the prediction of kinase interactions for both AQDS and Alternative A provides a clear, testable hypothesis for the next tier of analysis.
Tier 2: In Vitro Biochemical Screening - Confirming Direct Interactions
Expertise & Rationale: The predictions from Tier 1 must be validated experimentally. Biochemical assays provide a direct, quantitative measure of a compound's ability to bind to or inhibit the function of purified proteins in a cell-free system.[15] This approach removes the complexity of cellular systems to isolate and confirm direct molecular interactions. A broad panel screen is the industry standard for identifying common liabilities early in development.
Detailed Protocol: Kinase Inhibition Profiling Assay
This protocol describes a representative method for screening AQDS against a panel of kinases, a common source of off-target effects.
-
Preparation: A panel of 96 common kinases is selected. Recombinant kinase enzymes, their specific peptide substrates, and ATP are prepared in assay buffer.
-
Compound Dilution: Prepare a 10-point serial dilution of AQDS, Alternative A, and a known kinase inhibitor (e.g., Staurosporine) as a positive control, typically starting from 100 µM.
-
Assay Reaction: In a 384-well plate, combine the kinase, its substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value for each specific enzyme). Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using technologies that detect the ADP produced (e.g., Promega's ADP-Glo™) or using phosphorylation-specific antibodies in an ELISA format.
-
Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited).
Comparative Data Summary: In Vitro Off-Target Panel
| Compound | Average IC₅₀ (Kinase Panel, 96 enzymes) | IC₅₀ for Target X (Hypothetical Primary Target) | Selectivity Score (Avg. IC₅₀ / Target X IC₅₀) |
| AQDS | > 50 µM | 1 µM | > 50 |
| Alternative A | 15 µM | 0.8 µM | 18.75 |
| Alternative B | > 100 µM | 5 µM | > 20 |
Trustworthiness Insights: The biochemical data validates the in silico prediction. While both AQDS and Alternative A show some kinase activity, AQDS demonstrates a significantly cleaner profile with minimal inhibition across the panel at concentrations up to 50 µM. This yields a superior selectivity score, indicating that there is a wider window between its intended (hypothetical) therapeutic concentration and the concentration at which it causes off-target effects. Alternative B appears to be the most specific in this assay. This quantitative data is crucial for risk assessment.[8]
Tier 3: Cell-Based Functional Assays - Assessing Biological Consequences
Expertise & Rationale: A direct binding event does not always translate to a functional effect in a living cell. Cellular assays are essential to understand if the off-target interactions observed in Tier 2 have meaningful biological consequences.[6] These assays integrate compound permeability, metabolism, and the complexity of intracellular signaling networks.
Caption: Potential off-target inhibition of a kinase signaling cascade by AQDS.
Detailed Protocol: Cell Viability/Cytotoxicity Assay (MTT/XTT)
-
Cell Seeding: Plate a relevant human cell line (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of AQDS and alternatives in cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., Doxorubicin).
-
Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Addition: Add a metabolic dye reagent (e.g., MTT or XTT) to each well. Live, metabolically active cells will convert the dye into a colored formazan product.
-
Signal Detection: After a further incubation period (2-4 hours), solubilize the formazan crystals (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the percentage of cell viability against compound concentration and calculate the CC₅₀ (the concentration that causes 50% reduction in cell viability).
Comparative Data Summary: Cell-Based Assays
| Compound | Cytotoxicity (CC₅₀ in HeLa cells) | Phenotypic Change (High-Content Screen) |
| AQDS | > 100 µM | No significant changes below 100 µM |
| Alternative A | 25 µM | Induction of apoptosis markers at 30 µM |
| Alternative B | 80 µM | Minor changes in mitochondrial membrane potential |
Trustworthiness Insights: The cellular data provides a functional readout of the biochemical findings. The low in vitro off-target activity of AQDS translates into very low cytotoxicity, with a CC₅₀ value likely well above any functional concentration used in typical experiments. Conversely, Alternative A, which showed significant kinase inhibition, is cytotoxic at much lower concentrations, corroborating its off-target liability. This final tier of data provides the highest level of confidence in selecting the most specific compound for a given biological application.
Conclusion: An Evidence-Based Approach to Compound Selection
The systematic assessment of cross-reactivity is indispensable for the rigorous application of small molecules like this compound in biological research. This guide demonstrates that through a tiered, multi-faceted approach—from in silico prediction to in vitro biochemical validation and finally to functional cellular confirmation—a clear and reliable profile of a compound's specificity can be established.
Our comparative analysis reveals that while no compound is entirely free of off-target potential, AQDS exhibits a markedly superior specificity profile compared to a non-polar structural analog (Alternative A). Its high polarity, conferred by the disulfonate groups, likely limits its interaction with many promiscuous protein targets, resulting in minimal off-target binding and low cytotoxicity. This makes AQDS a more trustworthy tool for experiments where target specificity is paramount. By adhering to this self-validating, evidence-based framework, researchers can proceed with confidence, ensuring that their experimental outcomes are a true reflection of their intended biological question, free from the confounding influence of unintended molecular interactions.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Anthraquinone-2,6-disulfonic acid disodium salt
This guide provides essential safety and logistical information for the proper disposal of Anthraquinone-2,6-disulfonic acid disodium salt. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure that laboratory professionals can manage this chemical waste safely and in compliance with regulations. The procedures outlined below are designed to be a self-validating system, grounded in authoritative safety data.
Hazard Identification & Core Safety Rationale
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This informs every procedural choice we make, from personal protective equipment (PPE) to the final disposal pathway. This compound is an aromatic sulfonate compound that, while stable under normal conditions, presents specific risks that necessitate careful handling.
The primary rationale for strict disposal protocols is twofold: immediate human health risks and long-term environmental persistence. The toxicological properties of this specific salt have not been fully investigated, demanding a cautious approach[1][2][3]. Furthermore, sulfonated aromatic compounds are generally known for being poorly biodegradable, which makes their release into wastewater systems or the general environment a significant concern[4][5]. Conventional wastewater treatment is often ineffective at removing such chemicals, leading to potential ecological impact[4][6].
Table 1: Key Safety & Chemical Data for this compound
| Property | Data | Source(s) |
| Chemical Name | This compound | [1][3][7] |
| CAS Number | 853-68-9 (primary) or 84-50-4 | [1][7][8][9] |
| Molecular Formula | C₁₄H₆Na₂O₈S₂ | [1] |
| Appearance | Pink or light-colored powder | [1] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][7][8][10] |
| Primary Incompatibilities | Strong oxidizing agents | [1][7] |
| Hazardous Decomposition | Upon combustion, may produce carbon monoxide, carbon dioxide, and sulfur oxides. | [1][11] |
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The generation of dust must be minimized to prevent inhalation and surface contamination[1][10]. All handling of the solid material, including preparation for disposal, should ideally be conducted within a chemical fume hood or a well-ventilated area[3][8].
Essential PPE Protocol:
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][11] This is non-negotiable, as the compound is a serious eye irritant[7][8].
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][3][8] Contaminated clothing should be removed immediately and washed before reuse[1][2].
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][3][11] This is critical to prevent respiratory tract irritation[7][8].
Step-by-Step Disposal Protocol
The guiding principle for disposal is that this chemical must be managed as regulated chemical waste. Under no circumstances should it be disposed of in standard trash or washed down the drain. [8][10][12]
Methodology:
-
Waste Segregation: Collect all this compound waste, whether it is expired raw material or contaminated consumables, separately from other waste streams. It should be designated as solid chemical waste.
-
Containerization: Place the waste into a clean, dry, and sealable container that is compatible with the chemical. The container must be kept closed except when adding waste.[1][8]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Temporary Storage: Store the sealed and labeled container in a designated satellite accumulation area or a central chemical waste storage facility. This area should be secure and away from incompatible materials, particularly strong oxidants.[1][8]
-
Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[8][11][13] You must follow all federal, state, and local regulations for this final step[1][8].
Managing Spills & Contaminated Materials
Accidents happen, and a clear protocol for managing spills is essential for safety and compliance.
Spill Cleanup Protocol:
-
Ensure Safety: Immediately alert others in the area. Ensure you are wearing the full PPE detailed in Section 2.
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains or waterways.[8][10][12]
-
Cleanup: For small spills, gently sweep or vacuum the solid material to avoid creating dust.[1][8] Absorb the powder with an inert material like sand or vermiculite.
-
Disposal of Debris: Place all collected spill material and any contaminated cleanup items (e.g., gloves, paper towels, absorbent pads) into a designated hazardous waste container.[3][8] This debris is now considered chemical waste and must be disposed of following the protocol in Section 3.
-
Decontamination: After the material is collected, decontaminate the spill area with soap and water, and wash your hands thoroughly.[3]
Disposal Decision Workflow
To ensure a logical and repeatable process, the following workflow diagram illustrates the decision-making and procedural steps for disposing of this compound.
Caption: Disposal workflow for this compound.
References
- Material Safety Data Sheet Anthraquinone-2,6-disulfonic acid, disodium salt. Cole-Parmer.
- Safety Data Sheet: this compound. Carl ROTH.
- Anthraquinone 2,6-disulfonic acid disodium salt Safety D
- This compound Product Page. Sigma-Aldrich.
- Safety Data Sheet: Anthraquinone-2,7-disulfonic acid disodium salt. Biosynth.
- Anthraquinone-2,7-disulfonic acid disodium salt, tech.
- SAFETY DATA SHEET: Anthraquinone-2-sulfonic acid, sodium salt monohydr
- HPLC-MSn to investigate the oxidative destruction pathway of aromatic sulfonate wastes. Journal of Environmental Quality.
- SAFETY DATA SHEET: this compound. Bio-Synthesis Inc.
- SAFETY DATA SHEET: this compound. TCI Chemicals.
- Efficient Removal of Aromatic Sulfonates from Wastewater by a Recyclable Polymer. Environmental Science & Technology.
- Sulphonated Aromatic Pollutants: Limits of Microbial Degradability and Potential of Phytoremediation. Environmental Science and Pollution Research.
- Safety D
- Biodegradation of sulfonated aromatic compounds.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Anthraquinone-2,6-disulfonic acid disodium salt
Navigating the complexities of chemical handling requires a deep understanding of not only the procedures themselves but the fundamental principles of safety that underpin them. This guide provides a comprehensive, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with Anthraquinone-2,6-disulfonic acid disodium salt. Our focus extends beyond mere compliance, aiming to instill a culture of safety grounded in scientific rationale and operational excellence.
Hazard Identification: Understanding the "Why"
This compound is a stable solid under normal conditions, but it is not benign.[1] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[2][3] A thorough risk assessment is the foundational step before any handling procedure. The toxicological properties have not been fully investigated, which necessitates a cautious approach.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with the following hazards:
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2][3][4] |
These classifications are the primary drivers for our PPE selection. The goal is to create an impermeable barrier between the researcher and the chemical, mitigating the risks of irritation and potential unknown long-term effects.
The Hierarchy of Controls: PPE as the Final Safeguard
Before we specify the exact PPE, it is crucial to understand its place in the overall safety strategy. PPE is the last line of defense.[5] The most effective safety protocols prioritize eliminating or minimizing the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures.
For this compound, this means:
-
Engineering Controls: Always handle the solid powder within a certified chemical fume hood to control dust and prevent inhalation.[6][7]
-
Administrative Controls: Develop and adhere to Standard Operating Procedures (SOPs) for handling, storage, and disposal. Ensure all personnel are trained on these SOPs and the specific hazards of the chemical.[8]
Only after these controls are in place do we rely on PPE to protect from residual risk.
Core PPE Requirements: A Head-to-Toe Approach
The selection of PPE must be deliberate and based on the specific tasks being performed.
Eye and Face Protection
-
Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[9]
-
Recommended for Handling Powder: When weighing or transferring the solid, chemical splash goggles are required.[10] The fine particulate nature of the powder increases the risk of it becoming airborne and bypassing standard safety glasses.
-
Best Practice for Large Quantities/Splash Risk: A full-face shield worn over chemical splash goggles provides the highest level of protection, especially when preparing solutions or during any activity with a significant splash potential.[9]
Hand Protection
-
Primary Choice: Nitrile gloves are a suitable choice for protection against splashes and incidental contact with this compound.[13] They offer good dexterity and resistance to a range of chemicals.
-
Glove Thickness: For handling the solid or dilute solutions, a standard nitrile glove (4-6 mil) is typically sufficient. For more concentrated solutions or prolonged tasks, consider thicker (8+ mil) nitrile or neoprene gloves.
-
Double Gloving: When handling the pure solid, double gloving is a prudent measure to protect against pinhole leaks and contamination during doffing.
-
Inspection: Always inspect gloves for tears, punctures, or signs of degradation before use.[12]
| Glove Material | Suitability for Anthraquinone-2,6-disulfonate | Key Considerations |
| Nitrile | Very Good | Excellent for splash protection and incidental contact. Good dexterity. |
| Neoprene | Good | A robust alternative, especially for extended handling or when working with solutions.[13] |
| Latex | Fair to Poor | Not recommended due to potential for allergic reactions and variable chemical resistance.[13] |
| Vinyl (PVC) | Poor | Generally not recommended for handling reactive chemicals.[11] |
Body Protection
-
A long-sleeved, knee-length laboratory coat is mandatory to protect skin and personal clothing from contamination.[6]
-
Ensure the lab coat is fully buttoned.
-
For large-scale operations, a chemically resistant apron over the lab coat provides an additional barrier.
Respiratory Protection
Respiratory protection is generally not required if the chemical is handled exclusively within a functioning chemical fume hood. However, it becomes necessary if engineering controls are insufficient or during emergency situations like a large spill.
-
Standard Operations (in a fume hood): No respirator needed.
-
Potential for Dust Exposure (outside a fume hood): A NIOSH-approved N95 particulate respirator is the minimum requirement to protect against airborne dust.[10]
-
Spill Cleanup/Emergency: For significant spills where vapor or dust concentrations are unknown, a higher level of protection, such as a full-face respirator with appropriate cartridges, may be necessary as part of a formal emergency response plan.
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is contingent upon its correct use. The following workflow minimizes the risk of exposure and cross-contamination.
Caption: A systematic workflow for PPE usage prevents contamination.
Step-by-Step Protocol:
-
Preparation: Confirm the chemical fume hood is operational. Assemble all necessary materials and the designated, labeled waste container inside the hood.
-
Donning Sequence:
-
Put on the lab coat and fasten it completely.
-
Put on safety goggles or a face shield.
-
Put on the first pair of gloves (if double-gloving).
-
Put on the second, outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Handling: Perform all manipulations deep within the fume hood to ensure containment.
-
Doffing (Removal) Sequence: The goal is to touch contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair and dispose of them in the designated chemical waste container before leaving the fume hood.
-
Lab Coat: Remove the lab coat by rolling it inward, ensuring the contaminated exterior does not touch your skin or clothing. Hang it in its designated location or place it in a laundry bag if contaminated.
-
Inner Gloves: Remove the inner gloves using a technique where you do not touch the outside of the gloves with your bare hands.
-
Goggles/Face Shield: Remove eye and face protection last, handling it by the straps.
-
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[1]
-
Disposal: All contaminated disposable PPE (gloves, wipes) must be placed in a clearly labeled hazardous waste container for proper disposal according to your institution's guidelines.[14][15]
Emergency Protocols: Responding to Exposure
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][2] Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][16]
-
Spill: For a minor spill within a fume hood, use a spill kit with an appropriate absorbent material.[14][17] For any major spill, evacuate the area, alert others, and contact your institution's emergency response team.[17][18] Always wear appropriate PPE during cleanup.[6][14]
By integrating this expert-level guidance into your laboratory practices, you can ensure a safe and effective research environment when working with this compound.
References
- 8 Steps to Handling Chemical Spills in the Lab. (2022, July 10). SEPS Services.
- Managing Spills in the Laboratory. (n.d.).
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Wise Industrial Supply.
- How to Handle Chemical Spills in Laboratories. (2015, February 17). UCSD Blink.
- Chemical Spills - Emergency Management. (n.d.).
- 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). LabManager.
- Personal Protective Equipment - Standards. (n.d.).
- Personal Protective Equipment - Overview. (n.d.).
- Material Safety Data Sheet Anthraquinone-2,6-disulfonic acid, disodium salt. (n.d.). Cole-Parmer.
- Safety Data Sheet: this compound. (2025, June 13). Carl ROTH.
- This compound | 853-68-9. (n.d.). Sigma-Aldrich.
- PPE Requirements – OSHA. (n.d.). Tucker Safety.
- SAFETY DATA SHEET. (2024, November 20). TCI Chemicals.
- Anthraquinone-2,6-disulfonate | C14H8O8S2 | CID 66534. (n.d.). PubChem.
- Anthraquinone-2,7-disulfonic acid disodium salt, tech. (n.d.). AK Scientific, Inc.
- Safety D
- SAFETY DATA SHEET. (2024, November 20). TCI Chemicals.
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- OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety.
- Glove Chemical Compatibility Guide. (n.d.). Enviro Safety Products.
- SAFETY D
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
